molecular formula C9H9N5 B1456725 Methyltetrazine-amine

Methyltetrazine-amine

Número de catálogo: B1456725
Peso molecular: 187.20 g/mol
Clave InChI: JGCOJRPYFRRONJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyltetrazine-amine is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCOJRPYFRRONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyltetrazine-amine: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of methyltetrazine-amine, a critical reagent in the field of bioconjugation and drug development. Its unique characteristics make it an invaluable tool for creating precisely engineered biomolecules. This document details its chemical and physical properties, stability profile, and provides experimental protocols for its synthesis and application.

Core Chemical and Physical Properties

This compound, systematically named (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, is a bioorthogonal chemical reporter containing a reactive amine group. This primary amine allows for its conjugation to various molecules of interest, while the methyltetrazine moiety facilitates a highly selective and rapid reaction with strained alkenes, most notably trans-cyclooctene (TCO). This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of modern "click chemistry".

The key physical and chemical properties of this compound and its common hydrochloride salt are summarized below for easy reference and comparison.

PropertyThis compoundThis compound HClSource(s)
Molecular Formula C₁₀H₁₁N₅C₁₀H₁₂ClN₅[1][2]
Molecular Weight 201.23 g/mol 237.69 g/mol [1][3]
CAS Number 1345955-28-31596117-29-1[1][3]
Appearance Pink to purple solidRed to dark purple powder/crystals[4][5]
Solubility Soluble in MeOH, DMSO, DMFSoluble in water, DMSO, DMF[4][5]
Purity >95% (HPLC)>95% (HPLC)[2][4]

Stability Profile of this compound

A significant advantage of this compound over other tetrazine derivatives is its enhanced stability, particularly in aqueous environments. The presence of the electron-donating methyl group on the tetrazine ring increases its stability against degradation.[][7] This improved stability allows for its use in a wider range of chemical transformations and facilitates long-term storage, especially in aqueous buffers.[3][4]

While qualitative assessments consistently highlight its superior stability, comprehensive quantitative data across a broad range of pH and temperature conditions is limited. However, studies on analogous methyl-substituted tetrazines provide valuable insights into their stability under physiological conditions.

Factors Influencing Stability:

  • pH: Tetrazines can be susceptible to degradation in strongly acidic or basic conditions. While this compound shows good stability under neutral and physiological pH, extreme pH values may lead to decomposition. One study on a different tetrazine derivative showed increased degradation in basic aqueous solutions.

  • Temperature: As with most chemical compounds, higher temperatures can accelerate the degradation of tetrazines.

  • Nucleophiles: The presence of strong nucleophiles can lead to the degradation of the electron-deficient tetrazine ring.[]

Quantitative Stability Data:

A comparative study of different tetrazine derivatives provided the following stability data for a methyl-substituted tetrazine in Phosphate-Buffered Saline (PBS) at pH 7.4 and 37°C.

Compound% Remaining after 14h in PBS (pH 7.4, 37°C)
(4-(6-Methyl -1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride>96%

This data underscores the high stability of methyl-substituted tetrazines under common biological experimental conditions.

Experimental Protocols

Synthesis of (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

This protocol is adapted from a published synthesis of this compound hydrochloride.

Materials:

  • 4-(Aminomethyl)benzonitrile

  • Acetamidine hydrochloride

  • Anhydrous hydrazine

  • Sodium nitrite (NaNO₂)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • HPLC for purification

  • Anion exchange resin

Procedure:

  • Combine 2 mmol of 4-(aminomethyl)benzonitrile and 10 mmol of acetamidine hydrochloride in a reaction vessel under a nitrogen atmosphere.

  • Slowly add 2 mL of anhydrous hydrazine to the solid mixture with stirring. Caution: This reaction generates ammonia gas and should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to 80°C and stir for 30 minutes.

  • Cool the reaction mixture and suspend it in a mixture of 25 mL of MeCN, 10 mL of MeOH, and 4 mL of TFA. This should result in a clear solution.

  • Add 10 mmol of solid NaNO₂ to the solution and stir for 15 minutes.

  • Remove the solvent by rotary evaporation.

  • Wash the residue with DCM and discard the organic phase.

  • Dissolve the remaining oil in 50 mL of water and saturate with solid NaHCO₃.

  • Extract the aqueous solution with DCM.

  • Combine the DCM fractions and concentrate the solution.

  • Purify the resulting TFA salt of the product by HPLC using a suitable gradient.

  • Perform anion exchange to obtain the hydrochloride salt, resulting in a red/purple crystalline solid.

General Protocol for Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an antibody via its primary amine, followed by reaction with a TCO-modified molecule. This is a two-step process involving the activation of a carboxylate-containing methyltetrazine derivative and its subsequent reaction with the antibody. For direct use of this compound, it would first need to be functionalized with a group reactive towards the target biomolecule. The following protocol assumes the use of a commercially available methyltetrazine-NHS ester for simplicity.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • TCO-functionalized molecule

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

Step 1: Antibody Modification with Methyltetrazine-NHS Ester

  • Prepare a stock solution of the antibody in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

  • Prepare a 10 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO immediately before use.

  • Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester solution to the antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Remove excess, unreacted methyltetrazine-NHS ester by size-exclusion chromatography.

Step 2: Bioorthogonal Ligation with TCO-functionalized Molecule

  • Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or water).

  • Add the TCO-functionalized molecule to the solution of the methyltetrazine-modified antibody. A slight molar excess (1.1 to 1.5 equivalents) of the TCO-reagent is often used.

  • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.

  • The final antibody conjugate can be purified from excess TCO-reagent by size-exclusion chromatography if necessary.

Visualizations of Key Processes

Inverse Electron Demand Diels-Alder (iEDDA) Reaction Pathway

The core reactivity of this compound lies in its rapid and specific reaction with trans-cyclooctene (TCO). This bioorthogonal "click" reaction proceeds via an inverse electron demand Diels-Alder cycloaddition, forming a stable dihydropyridazine linkage and releasing nitrogen gas.

iEDDA_Reaction cluster_reactants Reactants cluster_product Product MTZ This compound Product Dihydropyridazine Adduct MTZ->Product iEDDA Reaction TCO trans-Cyclooctene (TCO) TCO->Product N2 Nitrogen Gas (N₂) Product->N2 Release

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction.

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for labeling a protein with a small molecule using this compound and TCO as the bioorthogonal ligation pair.

Bioconjugation_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Purification cluster_step3 Step 3: Bioorthogonal Ligation cluster_step4 Step 4: Final Purification Protein Protein of Interest TCO_Protein TCO-functionalized Protein Protein->TCO_Protein React with TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Purification1 Purification (e.g., SEC) TCO_Protein->Purification1 Final_Conjugate Protein-Small Molecule Conjugate Purification1->Final_Conjugate React with MTZ_Amine Methyltetrazine-Small Molecule MTZ_Amine->Final_Conjugate Purification2 Purification (e.g., SEC) Final_Conjugate->Purification2 Analysis Analysis (e.g., SDS-PAGE, MS) Purification2->Analysis Characterize

Caption: A typical workflow for protein bioconjugation.

References

An In-depth Technical Guide to the Synthesis and Purification of Methyltetrazine-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Methyltetrazine-amine, a critical reagent in bioconjugation and drug development. The document details the underlying chemical principles, experimental protocols, and characterization data for this versatile molecule.

Introduction

This compound, formally known as (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, is a key player in the field of bioorthogonal chemistry.[1] Its tetrazine moiety participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO).[1] This "click chemistry" reaction is highly efficient under physiological conditions, making it an invaluable tool for labeling and conjugating biomolecules in complex biological systems.[1] The primary amine group on the benzyl ring provides a convenient handle for attaching the methyltetrazine core to various molecules of interest, including proteins, antibodies, and nanoparticles, for applications in targeted drug delivery, in vivo imaging, and diagnostics.[2][3]

Synthesis of this compound

The synthesis of asymmetrically substituted tetrazines like this compound can be challenging. However, a common and effective approach involves a condensation reaction between a nitrile and an amidine with hydrazine, followed by an oxidative aromatization step. The Pinner reaction is a classical method for synthesizing tetrazines, and variations of this approach are often employed.

A plausible synthetic route to this compound starts from 4-cyanobenzylamine and acetamidine, reacting with a hydrazine source, followed by oxidation to form the stable tetrazine ring.

General Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_conditions Reaction Steps R1 4-Cyanobenzylamine C1 Condensation R1->C1 R2 Acetamidine R2->C1 R3 Hydrazine R3->C1 I1 Dihydrotetrazine Intermediate C2 Oxidation I1->C2 P1 This compound C1->I1 C2->P1

Caption: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for tetrazine synthesis.

Materials:

  • 4-cyanobenzylamine hydrochloride

  • Acetamidine hydrochloride

  • Anhydrous hydrazine

  • A suitable transition metal catalyst (e.g., zinc triflate or nickel salt)

  • Anhydrous solvent (e.g., THF or dioxane)

  • Oxidizing agent (e.g., sodium nitrite, manganese dioxide)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-cyanobenzylamine hydrochloride, acetamidine hydrochloride, and the transition metal catalyst.

  • Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture to ensure homogeneity.

  • Hydrazine Addition: Slowly add anhydrous hydrazine to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Oxidation: Upon completion of the condensation reaction, cool the mixture in an ice bath. Slowly add an oxidizing agent to the reaction mixture to form the aromatic tetrazine ring. This step is often accompanied by a color change to a characteristic pink or purple hue.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, intermediates, and byproducts. A combination of chromatographic techniques is often employed to achieve high purity.

Purification Workflow

G cluster_start Starting Material cluster_purification Purification Steps cluster_product Final Product cluster_analysis Quality Control S1 Crude this compound P1 Column Chromatography (Silica Gel or Functionalized Silica) S1->P1 P2 Reverse-Phase HPLC P1->P2 FP Pure this compound (>95%) P2->FP A1 Purity Analysis (HPLC, NMR) FP->A1

Caption: Purification Workflow for this compound.

Experimental Protocol: Purification

Method 1: Silica Gel Column Chromatography

For initial purification, column chromatography using silica gel is effective. Due to the basic nature of the amine, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine, to prevent peak tailing. Alternatively, amine-functionalized silica can be used.

  • Stationary Phase: Silica gel (230-400 mesh) or amine-functionalized silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol. A small percentage of triethylamine (0.1-1%) can be added to the mobile phase to improve peak shape.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity (>98%), RP-HPLC is the method of choice.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Procedure:

    • Dissolve the partially purified product in the mobile phase.

    • Inject the solution onto the HPLC system.

    • Run a gradient elution to separate the product from impurities.

    • Collect the fraction corresponding to the product peak.

    • Lyophilize the collected fraction to obtain the pure product as its corresponding salt (e.g., TFA salt).

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

ParameterTypical ValueSource
Appearance Pink to purple solid[1]
Molecular Formula C₁₀H₁₁N₅[4]
Molecular Weight 201.23 g/mol [4]
Purity (HPLC) >95% to >99%[2][3][5]
Yield (after purification) 15-30% (representative for similar compounds)[6]
Storage -20°C, protected from light[1]

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include those for the methyl group on the tetrazine ring, the aromatic protons on the benzene ring, and the methylene protons of the amine group.

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for this compound is at m/z 202.1.

Application in Bioconjugation

The primary application of this compound is in bioconjugation via the iEDDA reaction. After coupling a molecule of interest to the amine functionality, the tetrazine can react with a TCO-modified biomolecule.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction R1 Methyltetrazine-labeled Molecule C1 iEDDA Cycloaddition (Physiological Conditions) R1->C1 R2 TCO-labeled Biomolecule R2->C1 P1 Bioconjugate C1->P1

Caption: Bioorthogonal Conjugation using this compound.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and requirements.

References

The Mechanism of Methyltetrazine-Amine in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methyltetrazine-amine in click chemistry, specifically focusing on the inverse-electron-demand Diels-Alder (IEDDA) reaction. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this powerful bioorthogonal tool for their work in bioconjugation, labeling, and diagnostics.

Introduction to this compound in Click Chemistry

This compound is a key reagent in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] It belongs to the tetrazine family of compounds, which are characterized by a six-membered aromatic ring containing four nitrogen atoms. The "amine" functional group provides a versatile handle for conjugation to various biomolecules.

The primary utility of this compound lies in its participation in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and exhibit high thermodynamic driving force. Specifically, methyltetrazines are cornerstone reactants in the inverse-electron-demand Diels-Alder (IEDDA) reaction, one of the fastest and most selective bioorthogonal reactions known.[2] This reaction's biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst, makes it exceptionally suitable for applications in living cells and organisms.[1][3]

The methyl group on the tetrazine ring enhances the stability of the compound compared to unsubstituted tetrazines, allowing for easier handling and storage, particularly in aqueous buffers.[4] While this substitution slightly reduces the reaction rate compared to some other tetrazine derivatives, the trade-off for increased stability is often advantageous for many biological applications.[1]

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The click reaction involving this compound is a classic example of an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-deficient dienophile. In the IEDDA reaction, these electronic roles are reversed.

  • The Diene: The 1,2,4,5-tetrazine ring of this compound is an electron-deficient diene due to the high electronegativity of the four nitrogen atoms in the aromatic ring.

  • The Dienophile: The tetrazine reacts with an electron-rich dienophile, which is typically a strained alkene or alkyne, such as a trans-cyclooctene (TCO) or a norbornene derivative.[1]

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable, bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This nitrogen extrusion is the thermodynamic driving force for the reaction and renders it irreversible. The final product is a stable dihydropyridazine conjugate.[5]

IEDDA_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate & Product Methyltetrazine This compound (Electron-Deficient Diene) TS [4+2] Cycloaddition Transition State Methyltetrazine->TS + Dienophile Strained Alkene (e.g., TCO) (Electron-Rich Dienophile) Dienophile->TS Intermediate Unstable Bicyclic Intermediate TS->Intermediate Forms Product Stable Dihydropyridazine Conjugate Intermediate->Product Rearranges via Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Releases

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Quantitative Data

The kinetics of the IEDDA reaction between methyltetrazine derivatives and various dienophiles have been studied to provide quantitative measures of their reaction rates. The second-order rate constants (k₂) are a key metric for comparing the efficiency of different click chemistry pairs.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂ in M⁻¹s⁻¹)Conditions
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)330 ± 2037°C in PBS, pH 7.4
3-methyl-6-phenyl-1,2,4,5-tetrazineNorbornene0.28 ± 0.0137°C in PBS, pH 7.4
Various substituted tetrazinestrans-cyclooctene (TCO)1 - 1,000,000General range
Methyltetrazine derivativestrans-cyclooctene (TCO)>800General

Note: The reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the reaction conditions.[2][5][6]

The yield of the conjugation reaction is generally very high, often quantitative, due to the rapid and irreversible nature of the IEDDA reaction.[7]

The stability of this compound is significantly improved compared to unsubstituted tetrazine-amine, especially in aqueous buffers.[4] The stability of the resulting dihydropyridazine conjugate is also excellent, making it suitable for long-term studies.[1]

Experimental Protocols

The following are generalized protocols for the labeling of proteins and nucleic acids using methyltetrazine derivatives. It is important to optimize these protocols for each specific application.

Protein Labeling with Methyltetrazine-NHS Ester

This protocol describes the labeling of a protein with a methyltetrazine-N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues and the N-terminus) on the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.5

  • Desalting column (e.g., PD-10)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for an appropriate buffer like PBS.

  • NHS Ester Stock Solution:

    • Immediately before use, prepare a 10 mg/mL stock solution of Methyltetrazine-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding a calculated volume of 1 M NaHCO₃.

    • Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted Methyltetrazine-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The protein concentration and degree of labeling can be determined by UV-Vis spectrophotometry.

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep Prepare Protein Solution (1-10 mg/mL in PBS) Adjust_pH Adjust Protein Solution pH to 8.0-8.5 Protein_Prep->Adjust_pH NHS_Prep Prepare Methyltetrazine-NHS Ester Stock (10 mg/mL in DMSO) Add_NHS Add NHS Ester to Protein (10-20x molar excess) NHS_Prep->Add_NHS Adjust_pH->Add_NHS Incubate Incubate for 1-2 hours at RT Add_NHS->Incubate Quench Quench Reaction (Optional) Incubate->Quench Desalt Purify via Desalting Column Quench->Desalt Store Store Labeled Protein Desalt->Store

Caption: Experimental workflow for protein labeling with Methyltetrazine-NHS ester.
Labeling of 5'-Amine-Modified Oligonucleotides

This protocol outlines the labeling of an oligonucleotide that has been synthesized with a primary amine at the 5' terminus.

Materials:

  • 5'-Amine-modified oligonucleotide

  • Methyltetrazine-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Ethanol (100% and 70%)

  • 3 M Sodium acetate

  • Nuclease-free water

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the 5'-amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

  • NHS Ester Stock Solution:

    • Prepare a 10 mg/mL stock solution of Methyltetrazine-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the oligonucleotide solution with 0.1 M sodium bicarbonate buffer (pH 8.5) to the desired final volume and concentration.

    • Add a 10- to 50-fold molar excess of the Methyltetrazine-NHS ester stock solution to the oligonucleotide solution.

    • Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from light.

  • Purification (Ethanol Precipitation):

    • To the reaction mixture, add 1/10th volume of 3 M sodium acetate.

    • Add 3 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Remove the supernatant and air-dry the pellet.

  • Resuspension and Storage:

    • Resuspend the labeled oligonucleotide in a suitable nuclease-free buffer or water.

    • Verify the labeling efficiency using UV-Vis spectrophotometry or mass spectrometry.

    • Store the labeled oligonucleotide at -20°C.[8][9]

Conclusion

This compound is a powerful and versatile tool in the field of click chemistry. Its participation in the rapid and selective inverse-electron-demand Diels-Alder reaction allows for the efficient and stable conjugation of biomolecules in a variety of contexts, from in vitro studies to applications in living organisms. The enhanced stability of the methyltetrazine core provides a practical advantage for many experimental setups. By understanding the core mechanism of action and following optimized experimental protocols, researchers can effectively harness the power of this compound for their specific needs in drug development, diagnostics, and fundamental biological research.

References

Literature review of methyltetrazine bioorthogonal reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environments. Among the array of bioorthogonal tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a strained dienophile stands out for its exceptionally fast kinetics and remarkable specificity.[1][2] This reaction's biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts, has propelled its use in a wide array of applications, from live-cell imaging and diagnostics to the development of targeted therapeutics like antibody-drug conjugates.[3][4][][6]

This guide provides an in-depth overview of the core principles of methyltetrazine bioorthogonal chemistry, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of key workflows.

Core Reaction Mechanism: The IEDDA Cycloaddition

The ligation between a methyltetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is a type of "click chemistry" that proceeds via a [4+2] inverse-electron-demand Diels-Alder cycloaddition.[1][7] In this reaction, the electron-deficient methyltetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] The initial cycloaddition forms an unstable tricyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction. This second step is irreversible and results in the elimination of dinitrogen (N₂) gas, a key driving force for the reaction, to yield a stable dihydropyridazine product.[1][8]

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Methyltetrazine Methyltetrazine (Diene) Intermediate Unstable Tricyclic Intermediate Methyltetrazine->Intermediate [4+2] Cycloaddition (Rate-Determining) TCO trans-Cyclooctene (TCO) (Dienophile) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine Adduct Nitrogen Nitrogen Gas (N₂) Intermediate->Dihydropyridazine retro-Diels-Alder (Fast) Intermediate->Nitrogen Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Imaging A Administer Antibody-TCO Conjugate B Conjugate Binds to Target Cells (e.g., Tumor) A->B C Unbound Conjugate Clears from Circulation B->C D Administer Methyltetrazine- Imaging Agent C->D Time Delay (e.g., 24-72h) E Rapid Bioorthogonal Reaction at Target Site D->E F Image Target with High Signal-to-Noise Ratio E->F Bioconjugation_Workflow cluster_protein1 Protein 1 Modification cluster_protein2 Protein 2 Modification start Start p1_react Incubate Protein 1 with TCO-NHS Ester start->p1_react p2_react Incubate Protein 2 with Me-Tetrazine-NHS Ester start->p2_react end End Product: Covalently Linked Proteins p1_purify Purify via Desalting Column p1_react->p1_purify mix Mix Modified Proteins (1:1 Molar Ratio) p1_purify->mix p2_purify Purify via Desalting Column p2_react->p2_purify p2_purify->mix ligate Incubate for Ligation (e.g., 1h at RT) mix->ligate ligate->end analyze Analyze by SDS-PAGE or Mass Spec ligate->analyze

References

Methyltetrazine-amine: A Technical Overview of its Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical characteristics of Methyltetrazine-amine, a critical reagent in the field of bioconjugation. Its unique properties make it a valuable tool in various applications, including drug delivery, medical imaging, and diagnostics.

Physical and Chemical Properties

This compound is a stable derivative of tetrazine-amine, offering enhanced stability for use in a broader range of chemical transformations and improved long-term storage, particularly in aqueous buffers.[1] The hydrochloride salt form is often supplied to further improve its stability and handling.

The physical appearance of this compound is consistently reported as a colored solid. The specific color can vary, with descriptions including purple, purplish-red, and pink.[1][2][3][4] It is typically available in a solid form, such as a powder or crystals.[1][3][4]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Color Purple to purplish red, Pink[1][2][3][4]
Physical Form Solid, Powder, or Crystals[1][3][4]
Molecular Formula C₁₀H₁₁N₅[4][5][6]
Molecular Weight 201.23 g/mol [4][5]
Purity >95%[1][3]
Solubility Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)[1][3]
Storage -20°C, protect from light[2][3][6]

Core Application: Bioorthogonal Chemistry

This compound is a key reagent in "click chemistry," specifically in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction.[3] This bioorthogonal reaction is exceptionally fast and selective, allowing for the conjugation of biomolecules in complex biological environments without interfering with native biochemical processes.[3]

The reaction involves the highly efficient and specific ligation of a tetrazine moiety with a strained alkene, such as a trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage.[3][6] This process is biocompatible and occurs under mild buffer conditions without the need for a copper catalyst or reducing agents.[3]

The following diagram illustrates the general workflow for the bioconjugation of a target molecule using this compound and a TCO-modified counterpart.

iEDDA_Workflow cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product MTz This compound (or derivative) Reaction iEDDA Click Reaction (Aqueous Buffer, RT) MTz->Reaction Reacts with TCO TCO-modified Biomolecule TCO->Reaction Conjugate Stable Bioconjugate Reaction->Conjugate Forms

iEDDA Bioconjugation Workflow

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers. However, the general application in bioconjugation via the iEDDA reaction follows a straightforward procedure.

General Protocol for Bioconjugation:

  • Dissolution: Dissolve the this compound reagent and the trans-cyclooctene (TCO) modified biomolecule in a suitable aqueous buffer, such as phosphate-buffered saline (PBS).

  • Reaction: Mix the two solutions at room temperature. The reaction proceeds rapidly without the need for catalysts.

  • Incubation: Allow the reaction to proceed for a specified time, typically ranging from minutes to a few hours, depending on the concentration of the reactants.

  • Purification (Optional): If necessary, the resulting bioconjugate can be purified from unreacted components using standard biochemical techniques such as size-exclusion chromatography or dialysis.

Note: The stability of this compound is significantly improved compared to unsubstituted tetrazine-amine, allowing for more flexibility in experimental design and storage.[1]

Disclaimer: This document is intended for informational purposes for research professionals. The information provided is based on publicly available data and should be used in conjunction with established laboratory safety protocols.

References

Methyltetrazine-amine: A Technical Guide for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyltetrazine-amine, a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical properties, core applications, and provide detailed experimental protocols for its use in bioconjugation.

Core Properties of this compound

This compound is a bioorthogonal chemical reporter containing a reactive amine group and a tetrazine moiety. The methyl group on the tetrazine ring significantly enhances its stability compared to unsubstituted tetrazines, allowing for a broader range of applications and improved storage, especially in aqueous buffers.[1] It is most commonly utilized in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction, a type of "click chemistry," where the tetrazine ring rapidly and specifically reacts with a strained alkene, most notably trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently under mild, physiological conditions without the need for a catalyst.[2]

The primary amine group on this compound serves as a versatile handle for conjugation to various biomolecules and surfaces. It can readily react with carboxylic acids or activated esters to form stable amide bonds.[1]

Below is a summary of the key quantitative data for this compound and its commonly used hydrochloride salt.

PropertyThis compoundThis compound hydrochloride (HCl) salt
CAS Number 1345955-28-3[3]1596117-29-1[4]
Molecular Formula C₁₀H₁₁N₅[3]C₁₀H₁₂ClN₅[4]
Molecular Weight 201.23 g/mol [3][5]237.69 g/mol [4][6]
Appearance Purple to purplish-red solid[7]-
Solubility Soluble in DMSO, DMF, MeOH[1][2]-

The Chemistry: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The core utility of this compound lies in its participation in the iEDDA reaction with trans-cyclooctene (TCO). This bioorthogonal reaction is central to its application in labeling and conjugating biomolecules.

G Figure 2: Experimental Workflow for Protein Bioconjugation cluster_0 Part 1: Methyltetrazine Conjugation cluster_1 Part 2: Bioorthogonal Ligation A Protein Preparation (in MES buffer) B Activation of Carboxylic Acids (EDC/NHS) A->B C Addition of This compound B->C D Incubation (Amide bond formation) C->D E Quenching (e.g., Hydroxylamine) D->E F Purification (Desalting column) E->F G Preparation of Methyltetrazine-Protein and TCO-Molecule F->G Methyltetrazine- labeled Protein H Mixing of Reactants ('Click' Reaction) G->H I Incubation (Dihydropyridazine formation) H->I J Optional Purification (e.g., SEC) I->J

References

The Dawn of a Bioorthogonal Revolution: An In-depth Technical Guide to the Early Discovery and Development of Tetrazine-Based Ligations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational principles and early advancements in the field of tetrazine-based ligations. This powerful class of bioorthogonal reactions, centered around the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, has revolutionized the way scientists can probe and manipulate biological systems. Herein, we delve into the core mechanisms, provide detailed experimental protocols for key reactions, and present a quantitative analysis of reaction kinetics to aid in the rational design of future experiments.

Historical Context and Core Principles

The concept of tetrazine ligation for bioorthogonal chemistry was built upon earlier studies of the reactivity of 1,2,4,5-tetrazines. Historically, the reaction of tetrazines with electron-rich olefins was known, but it wasn't until 2008 that the groups of Joseph Fox and Ralph Weissleder independently reported the utility of this chemistry for biological applications.[1][2] This breakthrough established the tetrazine ligation as a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction rates without the need for cytotoxic catalysts.[3][4]

The core of this chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (the diene) and a strained, electron-rich dienophile, most notably a trans-cyclooctene (TCO).[5][6] This reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently in aqueous, biological environments with minimal interference from native functional groups.[4][7] The reaction is a two-step process: a [4+2] cycloaddition to form an unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[5][6]

The Reaction Mechanism: An Inverse-Electron-Demand Diels-Alder Cycloaddition

The tetrazine ligation proceeds through a well-defined IEDDA mechanism. The key to its rapid kinetics lies in the favorable interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile.[5]

Caption: The IEDDA reaction mechanism of tetrazine ligation.

Quantitative Data: Reaction Kinetics

The second-order rate constants (k) for tetrazine ligations are among the fastest known for bioorthogonal reactions, spanning a wide range depending on the specific tetrazine and dienophile pairing. This tunability allows for the selection of appropriate reactants for a given biological context.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Solvent/Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)2000 (±400)9:1 Methanol:Water
Methyl-substituted tetrazinestrans-cyclooctene (TCO)~1000Aqueous buffer
Hydrogen-substituted tetrazinestrans-cyclooctene (TCO)up to 30,000Aqueous buffer
ATTO-tetrazinestrans-cyclooctene (TCO)up to 1000Aqueous buffer
General Rangetrans-cyclooctene (TCO)1 - 1 x 10⁶Various

This table is a summary of data from multiple sources and specific reaction conditions can influence the observed rate constants.[5][8]

Experimental Protocols

General Protocol for Protein Labeling with TCO- and Tetrazine-NHS Esters

This protocol describes the modification of proteins with TCO or tetrazine moieties using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines such as lysine residues.[5][7][9]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester or Tetrazine-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Ensure the protein solution (typically 1-5 mg/mL) is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

  • NHS Ester Stock Solution: Immediately before use, dissolve the TCO- or Tetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-15 minutes.

  • Purification: Remove excess, unreacted labeling reagent using a spin desalting column equilibrated with the desired storage buffer.

Protocol for Tetrazine-TCO Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein to a tetrazine-labeled protein.[5][7]

Materials:

  • TCO-labeled protein (prepared as in 4.1)

  • Tetrazine-labeled protein (prepared as in 4.1)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO- and tetrazine-labeled proteins in the reaction buffer.

  • Conjugation: Mix the two protein solutions. A slight molar excess (1.1-1.5 equivalents) of one protein can be used to ensure complete consumption of the other.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).

  • Analysis and Purification (Optional): The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak around 520-540 nm.[7] The final conjugate can be purified from unreacted components by size-exclusion chromatography if necessary.

Synthesis of 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine

This is a common and relatively stable tetrazine derivative used in many early studies.[10][11]

Materials:

  • 2-cyanopyridine

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Glacial acetic acid

  • Concentrated nitric acid

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-cyanopyridine in anhydrous ethanol and add hydrazine hydrate.

  • Reflux the mixture for several hours to form the dihydrotetrazine intermediate.

  • Collect the solid product by filtration and wash with ethanol.

  • Dissolve the intermediate in glacial acetic acid.

  • Slowly add concentrated nitric acid at 0°C to oxidize the dihydrotetrazine to the desired 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine.

  • Pour the reaction mixture onto ice and neutralize with sodium bicarbonate.

  • Extract the product with chloroform, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purple solid product.

Experimental Workflow: Pretargeted Cell Imaging

A significant early application of tetrazine ligation was in pretargeted cell imaging. This two-step approach enhances the signal-to-background ratio by separating the targeting and imaging steps.[12][13]

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pretargeting cluster_step2 Step 2: Bioorthogonal Ligation and Imaging Targeting Administer TCO-conjugated antibody to target cells Incubation Incubate to allow antibody binding and clearance of unbound antibody Targeting->Incubation Binding to cell surface antigen ImagingAgent Administer tetrazine- conjugated imaging probe (e.g., fluorophore) Incubation->ImagingAgent Washing step (in vitro) or clearance (in vivo) Ligation Rapid in situ ligation of tetrazine probe to TCO-antibody ImagingAgent->Ligation IEDDA Reaction Imaging Visualize target cells using appropriate imaging modality Ligation->Imaging

Caption: Workflow for pretargeted cell imaging using tetrazine ligation.

Conclusion and Future Outlook

The early discoveries and development of tetrazine-based ligations have laid a robust foundation for a plethora of applications in chemical biology, diagnostics, and therapeutics. The exceptionally fast, catalyst-free nature of this chemistry has enabled researchers to perform covalent modifications in living systems with unprecedented efficiency and precision. The modularity of the system, allowing for the tuning of reaction kinetics and the incorporation of a wide array of functional moieties, continues to drive innovation. Future advancements are likely to focus on the development of novel tetrazine and dienophile pairs with even faster kinetics and improved stability, as well as the expansion of their application in complex biological settings, including in vivo drug activation and the construction of sophisticated biomaterials.

References

Methodological & Application

Application Note & Protocol: Covalent Labeling of Antibodies with Methyltetrazine for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry enables the study of biomolecules in their native environments without interfering with biological processes. Among the most powerful bioorthogonal reactions is the inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained alkene, such as trans-cyclooctene (TCO).[1][2][3][4] This reaction is exceptionally fast and highly selective, allowing for the formation of a stable covalent bond in complex biological systems.[1][4]

This application note provides a detailed protocol for the first step in a two-part bioorthogonal labeling strategy: the covalent attachment of a methyltetrazine moiety to an antibody. The protocol utilizes an N-hydroxysuccinimide (NHS) ester derivative of methyltetrazine (e.g., Methyltetrazine-PEG4-NHS Ester), which readily reacts with primary amines, such as the side chains of lysine residues on the antibody, to form a stable amide bond. The resulting tetrazine-labeled antibody can then be used in a variety of applications, including pre-targeted imaging, antibody-drug conjugate (ADC) development, and advanced immunoassays, by reacting it with a TCO-modified molecule of interest.

Principle of the Method

The labeling process involves a two-step approach. First, the antibody is functionalized with methyltetrazine via a stable amide linkage. This is achieved by reacting the primary amine groups on the antibody with an amine-reactive Methyltetrazine-NHS ester. Second, the resulting tetrazine-labeled antibody is purified to remove any unreacted reagents. The degree of labeling (DOL), which represents the average number of tetrazine molecules per antibody, can then be determined spectrophotometrically. The functionalized antibody is now ready for subsequent bioorthogonal reaction with a TCO-containing molecule.

Materials and Reagents

Reagent/MaterialRecommended SpecificationsNotes
Antibody Purified antibody at 2-10 mg/mL.Must be in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, a buffer exchange is required.[5][6]
Methyltetrazine Reagent Methyltetrazine-NHS Ester (or a PEGylated version like Methyltetrazine-PEG4-NHS Ester).Store desiccated at -20°C. Allow to warm to room temperature before opening.
Reaction Buffer 1 M Sodium Bicarbonate, pH 8.3-8.5.Used to raise the pH of the antibody solution for optimal NHS ester reactivity.[5][7]
Anhydrous Solvent Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).For dissolving the Methyltetrazine-NHS ester. Must be high purity and anhydrous.[6][7]
Purification System Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).For removing unreacted tetrazine after the conjugation reaction.[3][5]
Spectrophotometer UV-Vis Spectrophotometer.For determining antibody concentration and Degree of Labeling (DOL).

Experimental Protocols

Step 1: Antibody Preparation (Buffer Exchange)

It is critical to remove any buffers or stabilizers containing primary amines (e.g., Tris, glycine, sodium azide) as they will compete with the antibody for reaction with the NHS ester.[5][6]

  • If your antibody solution contains interfering substances, perform a buffer exchange into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Use a spin desalting column appropriate for the volume and molecular weight of your antibody. Follow the manufacturer's instructions for column equilibration and sample loading.

  • After buffer exchange, measure the antibody concentration using a spectrophotometer at 280 nm (A280). Adjust the concentration to between 2-10 mg/mL.[5]

Step 2: Preparation of Methyltetrazine-NHS Ester Stock Solution

The Methyltetrazine-NHS ester is moisture-sensitive and should be dissolved immediately before use.

  • Allow the vial of Methyltetrazine-NHS ester to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mg/mL or ~10-20 mM stock solution of the reagent in fresh, anhydrous DMSO or DMF.[6][7] Vortex briefly to ensure it is fully dissolved. This solution cannot be stored and must be used immediately.

Step 3: Antibody Conjugation Reaction

The following workflow outlines the conjugation process. A starting molar excess of 10-20 fold of the tetrazine reagent over the antibody is recommended, but this should be optimized for each specific antibody.[5]

G cluster_workflow Antibody Labeling Workflow cluster_reaction Conjugation A Prepare Antibody (Buffer Exchange, 2-10 mg/mL) B Adjust pH to 8.3-8.5 (Add 1/10th vol. 1M Bicarbonate) A->B D Add Tetrazine-NHS to Antibody (10-20x Molar Excess) B->D C Prepare Fresh Tetrazine-NHS Stock Solution (in DMSO) C->D E Incubate (1 h, Room Temp, Dark) D->E F Purify Conjugate (Spin Desalting Column) E->F G Characterize (Calculate DOL) F->G

Caption: Experimental workflow for labeling antibodies with Methyltetrazine-NHS ester.

  • In a microcentrifuge tube, add 1/10th the volume of 1 M Sodium Bicarbonate buffer (pH 8.3-8.5) to your antibody solution to raise the pH for efficient labeling.[5] For example, add 10 µL of bicarbonate buffer to 100 µL of antibody solution.

  • Add the calculated amount of the freshly prepared Methyltetrazine-NHS ester stock solution to the pH-adjusted antibody solution. Pipette gently to mix.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[7]

The chemical reaction involves the nucleophilic attack of a primary amine from a lysine residue on the antibody at the ester group of the Methyltetrazine-NHS, forming a stable amide bond.

Caption: Reaction of an antibody's lysine residue with a Methyltetrazine-NHS ester.

Step 4: Purification of the Antibody-Tetrazine Conjugate

After incubation, it is necessary to remove unreacted Methyltetrazine-NHS ester and the NHS byproduct.

  • Using a spin desalting column, purify the antibody-tetrazine conjugate according to the manufacturer's protocol. This step separates the large labeled antibody from smaller, unreacted molecules.[5][]

  • Collect the purified conjugate. The antibody is now ready for characterization and long-term storage. Store at 4°C for short-term use or at -20°C to -80°C in aliquots for long-term storage.[7]

Step 5: Characterization (Degree of Labeling)

The Degree of Labeling (DOL) is the average number of tetrazine molecules conjugated to each antibody. It can be calculated from UV-Vis absorbance measurements.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength for the specific methyltetrazine used (A_max_tetrazine, typically ~520-540 nm).

  • Calculate the DOL using the formula below.[5]

ParameterDescription
A_max_tetrazine Absorbance of the conjugate at the tetrazine's λmax.
A280 Absorbance of the conjugate at 280 nm.
ε_antibody_280 Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
ε_tetrazine_max Molar extinction coefficient of the tetrazine at its λmax.
CF (Correction Factor) Correction factor for the tetrazine's absorbance at 280 nm (A280_tetrazine / A_max_tetrazine).

DOL Formula: DOL = (A_max_tetrazine * ε_antibody_280) / [(A280 - (A_max_tetrazine * CF)) * ε_tetrazine_max][5]

Application: Bioorthogonal Reaction

The resulting Antibody-Methyltetrazine conjugate is now a tool for bioorthogonal applications. It can be specifically reacted with any molecule that has been modified with a trans-cyclooctene (TCO) group. This reaction is extremely fast and proceeds under physiological conditions without the need for a catalyst.[3][4]

Caption: Reaction of a tetrazine-labeled antibody with a TCO-modified payload.

This strategy is widely used for pre-targeted radioimmunotherapy and imaging, where the antibody is administered first, followed by a smaller, rapidly clearing TCO-labeled therapeutic or imaging agent.[3] This approach maximizes target accumulation while minimizing systemic exposure to the payload.

References

Application Notes and Protocols for Protein Conjugation with Methyltetrazine-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the conjugation of proteins using Methyltetrazine-amine. This method leverages the highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of bioorthogonal click chemistry. The reaction occurs between a methyltetrazine moiety and a strained alkene, such as trans-cyclooctene (TCO), forming a stable covalent bond under mild, aqueous conditions.[1][2] This technique is exceptionally well-suited for biological applications due to its rapid kinetics, high specificity, and biocompatibility, as it proceeds without the need for catalysts that can be harmful to biological samples.[1][2][3][4]

The protocol outlined below describes a two-step process. First, the protein of interest is functionalized with a methyltetrazine group. This is typically achieved by reacting the primary amine groups (e.g., the ε-amino group of lysine residues) on the protein surface with an N-hydroxysuccinimide (NHS) ester derivative of methyltetrazine.[5] Following the removal of excess labeling reagent, the tetrazine-modified protein is then ready to react with a molecule containing a trans-cyclooctene (TCO) group. This second molecule can be a fluorescent dye, a drug molecule, a purification tag, or another protein.[5][6]

Principle of the Reaction

The core of this conjugation strategy is the iEDDA reaction between a 1,2,4,5-tetrazine and a trans-cyclooctene. This [4+2] cycloaddition is characterized by its exceptionally fast reaction rate, which allows for efficient conjugation even at low reactant concentrations.[2][7] The reaction is irreversible and forms a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.[5] The use of a methyltetrazine derivative offers a good balance of reactivity and stability.[1]

Key Features and Applications

  • Biocompatible: The reaction proceeds efficiently under mild buffer conditions (pH 6-9) and at physiological temperatures, making it ideal for use with sensitive biological molecules.[1][3][8]

  • Chemoselective: The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups typically found in biological systems.[1][3]

  • Rapid Kinetics: The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling rapid and efficient labeling.[2][7]

  • Versatile Applications: This methodology is widely used for:

    • Fluorescent Labeling: Attaching fluorescent dyes for imaging applications.[6]

    • Drug Delivery: Creating antibody-drug conjugates (ADCs) for targeted therapy.[8]

    • Protein-Protein Conjugation: Generating well-defined protein complexes.[9][10][11][12]

    • Surface Immobilization: Attaching proteins to surfaces for various assays.

    • PET and SPECT Imaging: Incorporating radiolabels for in vivo imaging.[1]

Experimental Workflow

The overall experimental workflow for protein conjugation via this compound involves two main stages: protein functionalization with tetrazine and the subsequent bioorthogonal reaction with a TCO-containing molecule.

experimental_workflow cluster_prep Protein Preparation cluster_func Step 1: Tetrazine Functionalization cluster_click Step 2: Bioorthogonal Click Reaction cluster_final Final Steps Protein_Prep Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Add_Tetrazine Add Methyltetrazine-NHS Ester Protein_Prep->Add_Tetrazine Incubate_1 Incubate (1 hr, Room Temp) Add_Tetrazine->Incubate_1 Quench_1 Quench Reaction (Optional) Incubate_1->Quench_1 Purify_1 Purify Tetrazine-Protein (Desalting Column) Quench_1->Purify_1 Add_TCO Add TCO-Molecule Purify_1->Add_TCO Incubate_2 Incubate (30 min - 2 hrs) Add_TCO->Incubate_2 Purify_Final Purify Final Conjugate (e.g., SEC) Incubate_2->Purify_Final Characterize Characterize Conjugate (SDS-PAGE, MS) Purify_Final->Characterize

Caption: Experimental workflow for the two-step protein conjugation using this compound.

Detailed Protocols

Materials and Reagents
  • Protein of interest

  • Methyltetrazine-NHS Ester

  • TCO-functionalized molecule (e.g., TCO-PEG-dye, TCO-drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4-8.5.[13][14][15] (Note: Avoid buffers containing primary amines like Tris or glycine).[13][15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

  • Spin desalting columns

  • Size-exclusion chromatography (SEC) column

Protocol 1: Protein Functionalization with Methyltetrazine

This protocol describes the modification of a protein with a methyltetrazine group using a Methyltetrazine-NHS ester.

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[14]

    • If the protein solution contains primary amines, perform a buffer exchange into the Reaction Buffer using a spin desalting column.[14]

  • Methyltetrazine-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO or DMF.[14]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.[5][14] The optimal molar ratio may need to be determined empirically for each protein.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[5][14] Alternatively, the reaction can be carried out for 2 hours on ice.[13]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 5-15 minutes at room temperature.[16]

  • Purification of Tetrazine-Modified Protein:

    • Remove the excess, unreacted Methyltetrazine-NHS ester by passing the reaction mixture through a spin desalting column equilibrated with the Reaction Buffer.[14]

    • The purified tetrazine-modified protein can be used immediately in the next step or stored at 4°C for future use.

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol details the final "click" reaction to conjugate the tetrazine-functionalized protein with a TCO-containing molecule.

  • Reaction Setup:

    • Mix the purified tetrazine-activated protein with the TCO-functionalized molecule. For optimal results, a slight excess of one reactant can be used (e.g., 1.05-1.5 molar equivalents of the TCO-molecule to the tetrazine-protein).[14]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[14][17] The reaction can also be performed at 4°C, which may require a longer incubation time.[13][17]

    • The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[14]

  • Purification of the Final Conjugate:

    • The final protein conjugate can be purified from any remaining unreacted starting materials using size-exclusion chromatography (SEC).[17]

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using SDS-PAGE and mass spectrometry (ESI-MS or MALDI-TOF MS).[6][7]

Quantitative Data Summary

ParameterValueContextReference
Reaction Rate Constant (k₂) ~2000 M⁻¹s⁻¹3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene[2]
Conjugation Yield 37-38%T4 Lysozyme homodimer formation after 1 hour[9][10][12]
Conjugation Yield 90%SST-Tetrazine with TCO-Cy5[6]
Molar Excess (Tetrazine-NHS:Protein) 10-20 foldGeneral protein labeling[5][14]
Molar Excess (TCO:Tetrazine) 1.05-1.5 : 1Protein-protein conjugation[14]
Reaction Time (NHS Ester) 1 hourRoom Temperature[5][14]
Reaction Time (TCO Ligation) 30 min - 2 hoursRoom Temperature[14][17]
pH Range (NHS Ester) 7.4 - 8.5Amine-free buffer[13][15]
pH Range (TCO Ligation) 6 - 9Mild buffer conditions[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS ester due to moisture.Use fresh, anhydrous DMSO/DMF. Allow the NHS ester vial to warm to room temperature before opening.
Presence of primary amines in the buffer.Perform buffer exchange of the protein into an amine-free buffer (e.g., PBS).[5]
Insufficient molar excess of labeling reagent.Increase the molar excess of the Methyltetrazine-NHS ester.
Protein Aggregation/Precipitation High degree of labeling.Reduce the molar excess of the labeling reagent or decrease the reaction time.[5]
Unfavorable buffer conditions.Optimize buffer composition and pH.
Low protein solubility after conjugation.Consider using a PEGylated linker to improve solubility.[4][18]
No Conjugation in Step 2 Incomplete removal of quenching reagent (if used).Ensure thorough purification of the tetrazine-modified protein before adding the TCO-molecule.
Degradation of tetrazine or TCO.Check the stability and storage conditions of the reagents.

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates a logical pathway for the application of this technology in targeted drug delivery, specifically for an antibody-drug conjugate (ADC).

signaling_pathway cluster_conjugation Conjugate Synthesis cluster_delivery Targeted Delivery cluster_action Drug Action Antibody Antibody Tetrazine_Func Tetrazine Functionalization Antibody->Tetrazine_Func ADC Antibody-Drug Conjugate (ADC) Tetrazine_Func->ADC TCO_Drug TCO-Drug TCO_Drug->ADC Target_Cell Target Cancer Cell (Antigen Overexpression) ADC->Target_Cell Systemic Circulation Binding ADC Binds to Cell Surface Antigen Target_Cell->Binding Internalization Internalization Binding->Internalization Release Drug Release (e.g., via cleavable linker) Internalization->Release Drug_Action Drug Induces Cell Death Release->Drug_Action

References

Application Notes and Protocols: Methyltetrazine-Amine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-amine is a key reagent in the field of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in their native environment. This technology leverages the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a methyltetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for toxic catalysts, making it an ideal tool for live cell imaging.[1][2][3][4][5]

These application notes provide detailed protocols for utilizing this compound in various live cell imaging workflows, including antibody-based labeling and "no-wash" imaging with fluorogenic probes. The quantitative data presented will aid in experimental design and optimization, while the detailed methodologies offer step-by-step guidance for successful implementation.

Principle of the Method

The core of this technology is the bioorthogonal "click" reaction between methyltetrazine and TCO.[1][5] this compound serves as a versatile building block that can be conjugated to various molecules of interest, such as antibodies or small molecule probes. The TCO group is typically introduced onto a cellular target, either through genetic encoding of a TCO-containing unnatural amino acid or by labeling a target with a TCO-conjugated ligand (e.g., a TCO-modified antibody). When the methyltetrazine-containing probe is introduced to the TCO-labeled cells, the two moieties rapidly and covalently react, resulting in specific labeling of the target.

A significant advancement in this field is the development of fluorogenic tetrazine probes.[6][7][8][9] In these probes, the tetrazine moiety quenches the fluorescence of a nearby fluorophore. Upon reaction with a TCO, the tetrazine is consumed, leading to a substantial increase in fluorescence. This "turn-on" effect is the basis for no-wash live-cell imaging, as the unbound probe remains non-fluorescent, minimizing background signal.[1][6][7][8][9]

Quantitative Data

The efficacy of the Methyltetrazine-TCO ligation is underpinned by its rapid reaction kinetics. The following table summarizes reported second-order rate constants for this bioorthogonal reaction.

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
Methyltetrazine & TCO> 800Aqueous solution--INVALID-LINK--
Tetrazine & TCOup to 3.3 x 10⁶Aqueous solution[10]
HELIOS 347Me (Tz-dye) & TCO-pSar₆₆1806PBS (pH 7.4), 37°C[10]
mTz-pSar₂₀ & TCO-PEG₄463PBS (pH 7.4), 37°C[10]

Note: Reaction rates can be influenced by the specific structure of the tetrazine and TCO derivatives, as well as the reaction environment.[11]

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound Derivative

This protocol describes the conjugation of a Methyltetrazine-PEG-NHS ester to a primary antibody for subsequent use in live cell imaging. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris)

  • Methyltetrazine-PEG-NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate buffer (0.1 M, pH 8.3)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into PBS using a desalting column to remove any interfering buffer components.

    • Adjust the antibody concentration to 1-5 mg/mL in Sodium Bicarbonate buffer.

  • Methyltetrazine-PEG-NHS Ester Preparation:

    • Shortly before use, prepare a 10 mM stock solution of Methyltetrazine-PEG-NHS Ester in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved Methyltetrazine-PEG-NHS Ester to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[12]

  • Purification:

    • Remove the excess, unreacted Methyltetrazine-PEG-NHS Ester using a desalting column equilibrated with PBS.

    • Collect the purified Methyltetrazine-conjugated antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the tetrazine (at its specific λmax) using a UV-Vis spectrophotometer.

Protocol 2: Pre-targeted Live Cell Imaging

This protocol describes a two-step labeling strategy where cells are first incubated with a TCO-conjugated antibody, followed by the addition of a Methyltetrazine-fluorophore conjugate.

Materials:

  • Cells expressing the target antigen

  • TCO-conjugated primary antibody

  • Methyltetrazine-fluorophore conjugate

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture overnight to allow for adherence.

  • Pre-targeting with TCO-Antibody:

    • Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[5]

    • This allows the antibody to bind to its target antigen on the cell surface.

  • Washing:

    • Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.[5]

  • Ligation and Imaging:

    • Prepare the Methyltetrazine-fluorophore staining solution in imaging medium at a final concentration of 1-5 µM.

    • Add the staining solution to the cells.

    • Incubate for 5-15 minutes at 37°C.

    • Proceed with live-cell imaging using the appropriate fluorescence channels.

Protocol 3: No-Wash Live Cell Imaging with a Fluorogenic Tetrazine Probe

This protocol utilizes a fluorogenic tetrazine probe for direct imaging without the need for wash steps, which is ideal for observing rapid cellular processes.

Materials:

  • Cells expressing a TCO-modified protein of interest (e.g., via genetic incorporation of a TCO-unnatural amino acid)

  • Fluorogenic Methyltetrazine-dye conjugate

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells expressing the TCO-modified target protein on an imaging dish.

  • Labeling and Imaging:

    • Prepare the fluorogenic Methyltetrazine-dye staining solution in live-cell imaging medium at the desired final concentration (typically in the low micromolar range).

    • Add the staining solution directly to the cells in the imaging dish.

    • Immediately begin live-cell imaging. The fluorescence signal will increase over time as the probe reacts with the TCO-labeled target. Time-lapse imaging can be performed to monitor the labeling kinetics and subsequent dynamic processes.

Mandatory Visualizations

experimental_workflow cluster_pretargeting Pre-targeting Step cluster_ligation Ligation & Imaging Cells Cells TCO_Ab TCO-conjugated Antibody Cells->TCO_Ab Incubate Washed_Cells TCO-labeled Cells TCO_Ab->Washed_Cells Wash MeTz_Fluor Methyltetrazine- Fluorophore Washed_Cells->MeTz_Fluor Add Labeled_Cells Labeled Cells for Imaging MeTz_Fluor->Labeled_Cells Incubate & Image no_wash_workflow TCO_Cells Cells with TCO-tagged Protein Fluorogenic_Probe Fluorogenic Methyltetrazine Probe (Quenched) TCO_Cells->Fluorogenic_Probe Add Probe Imaging Live Cell Imaging (Fluorescence Turn-on) Fluorogenic_Probe->Imaging Immediate Imaging bioorthogonal_reaction MeTz Methyltetrazine-R1 Product Stable Conjugate (Dihydropyridazine) MeTz->Product + TCO TCO-R2 N2 N₂ Product->N2 +

References

Application Notes and Protocols for the Creation of PROTACs Using Methyltetrazine-Amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a bioorthogonal approach involving methyltetrazine-amine linkers. This strategy leverages the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) reaction between a methyltetrazine moiety and a trans-cyclooctene (TCO) group. This "click chemistry" approach allows for the modular and efficient assembly of PROTACs, often under mild, biocompatible conditions.[1]

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome into smaller peptides. The PROTAC molecule, being a catalyst in this process, is then released to target another protein of interest.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Polyubiquitinated_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker involves a modular, two-part strategy:

  • Functionalization of Ligands: The E3 ligase ligand is functionalized with a this compound linker, and the POI ligand is functionalized with a TCO group (or vice versa).

  • Bioorthogonal Ligation: The two functionalized ligands are then joined together via the iEDDA reaction.

Protocol 1: Functionalization of an E3 Ligase Ligand with a this compound Linker

This protocol describes the coupling of a this compound linker to a carboxylic acid on an E3 ligase ligand using a standard amide coupling reagent like HATU.

Materials:

  • E3 ligase ligand with a carboxylic acid handle

  • This compound (or a PEGylated version like Methyltetrazine-PEG4-amine for improved solubility)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • Preparative and analytical HPLC system

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the methyltetrazine-functionalized E3 ligase ligand by preparative HPLC using a water/acetonitrile gradient with 0.1% formic acid.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Functionalization of a POI Ligand with a TCO Linker

This protocol describes the reaction of a POI ligand containing a primary amine with a TCO-NHS ester.

Materials:

  • POI ligand with a primary amine handle

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • HPLC-grade water and acetonitrile

  • Formic acid

  • Preparative and analytical HPLC system

  • LC-MS for characterization

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMSO or DMF.

  • Add a solution of TCO-PEG-NHS ester (1.1 eq) in the same solvent.

  • If the POI ligand is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to neutralize it.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the TCO-functionalized POI ligand by preparative HPLC.

  • Lyophilize the pure fractions.

  • Confirm the identity of the product by LC-MS.

Protocol 3: PROTAC Synthesis via Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

This protocol details the final ligation step to form the PROTAC.

Materials:

  • Methyltetrazine-functionalized E3 ligase ligand (from Protocol 1)

  • TCO-functionalized POI ligand (from Protocol 2)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • Preparative and analytical HPLC system

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the methyltetrazine-functionalized E3 ligase ligand (1.0 eq) in the chosen anhydrous solvent.

  • Add the TCO-functionalized POI ligand (1.0 to 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature. The iEDDA reaction is typically very fast and can be complete within 1-4 hours.[3]

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the crude PROTAC by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Characterize the final PROTAC product by LC-MS and NMR spectroscopy to confirm its identity and purity.

PROTAC_Synthesis_Workflow cluster_0 Ligand Functionalization cluster_1 Functionalized Intermediates cluster_2 Bioorthogonal Ligation (iEDDA) E3_Ligand E3 Ligase Ligand (with -COOH) Tz_E3 Methyltetrazine-E3 Ligand E3_Ligand->Tz_E3 Amide Coupling (Protocol 1) POI_Ligand POI Ligand (with -NH2) TCO_POI TCO-POI Ligand POI_Ligand->TCO_POI NHS Ester Reaction (Protocol 2) Methyltetrazine This compound Methyltetrazine->Tz_E3 TCO TCO-NHS ester TCO->TCO_POI PROTAC Final PROTAC Tz_E3->PROTAC iEDDA Reaction (Protocol 3) TCO_POI->PROTAC

Caption: General workflow for PROTAC synthesis.

PROTAC Evaluation Protocols

Protocol 4: Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in the level of the target protein.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 5: Ternary Complex Formation Assay (e.g., TR-FRET)

This assay measures the proximity of the POI and E3 ligase induced by the PROTAC.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase (e.g., GST-tagged)

  • Fluorescently labeled antibodies or detection reagents for the tags (e.g., terbium-labeled anti-His and fluorescein-labeled anti-GST)

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • In a microplate, add a constant concentration of the tagged POI and E3 ligase to each well.

  • Add serial dilutions of the PROTAC.

  • Add the fluorescently labeled detection reagents.

  • Incubate to allow complex formation.

  • Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.

  • Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for PROTACs, including those synthesized using bioorthogonal methods. The values are illustrative and can vary significantly based on the specific PROTAC, cell line, and experimental conditions.

Table 1: Protein Degradation Parameters (DC50 and Dmax)

PROTAC ExampleTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Citation
CLIPTAC (in-cell assembly)BRD4CereblonHeLa~3000 (for JQ1-TCO with 10 µM Tz-thalidomide)>90[1]
crPROTAC (TCO-ARV-771 + c(RGDyK)-Tz)BRD4VHLHeLa~400 (for TCO-ARV-771 with 1 µM c(RGDyK)-Tz)>95[1]
NC-1 (non-covalent)BTKCereblonMino2.297[3]
IR-1 (irreversible)BTKCereblonMino<10~90[3]
RC-3 (reversible covalent)BTKCereblonMino<10~90[3]

Table 2: Ternary Complex Formation and Cooperativity

PROTAC SystemPOIE3 LigaseKD (PROTAC-POI) (nM)KD (PROTAC-E3) (nM)Cooperativity (α)MethodCitation
MZ1BRD4BD2VHL1805922ITC/SPR[4]
PROTAC 1SMARCA2VHL13002903.2TR-FRET[5]
ACBI1SMARCA2VHL2900180026TR-FRET[5]
PROTAC-6Bcl-xLVHL--0.76SPR[4]

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis and Evaluation

Experimental_Workflow Design PROTAC Design Synthesis Synthesis Design->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization InVitro In Vitro Evaluation Characterization->InVitro Cellular Cellular Assays Characterization->Cellular Data_Analysis Data Analysis InVitro->Data_Analysis Binding Affinity, Ternary Complex Cellular->Data_Analysis Degradation (DC50, Dmax), Cytotoxicity Conclusion Conclusion & Optimization Data_Analysis->Conclusion

Caption: A typical experimental workflow for PROTAC development.

References

Application Notes and Protocols: Inverse-Electron Demand Diels-Alder (iEDDA) Reaction with Methyltetrazine-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioorthogonal chemistry, enabling the selective and rapid conjugation of molecules in complex biological environments. Among the various dienes employed for this reaction, 1,2,4,5-tetrazines, and specifically methyltetrazine-amine, have garnered significant attention. This is due to their exceptional reaction kinetics, high specificity, and biocompatibility.[1][2]

This compound serves as a versatile building block, containing a reactive tetrazine moiety for the iEDDA reaction and a primary amine for further functionalization. The methyl substituent enhances the stability of the tetrazine ring compared to its unsubstituted counterpart, while still maintaining favorable reaction kinetics.[1] This allows for a broader range of applications, from fluorescent labeling of biomolecules to the development of sophisticated drug delivery systems.[1][2]

These application notes provide a comprehensive overview of the use of this compound in iEDDA reactions, including detailed protocols, quantitative data, and visualizations of experimental workflows.

Principle of the Reaction

The iEDDA reaction is a cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile, typically a strained alkene or alkyne such as trans-cyclooctene (TCO), norbornene, or cyclopropene.[1][3] The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[4] This reaction is characterized by its extremely fast kinetics and the absence of a need for a catalyst, making it ideal for in vivo applications.[1][3]

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is a critical parameter for its application. The second-order rate constants (k₂) are influenced by the specific structures of the tetrazine and the dienophile. While specific kinetic data for this compound with a wide range of dienophiles is not extensively documented in a single source, the following tables provide a summary of representative rate constants for methyl-substituted and other relevant tetrazines with common dienophiles. This data allows for a comparative understanding of the reaction speeds.

Table 1: Second-Order Rate Constants (k₂) for Methyl-Substituted and Other Tetrazines with Various Dienophiles

Tetrazine DerivativeDienophileRate Constant (k₂ in M⁻¹s⁻¹)SolventReference
3-(p-benzylamino)-6-methyl-1,2,4,5-tetrazineNorbornene~20-fold slower than monosubstituted tetrazineNot Specified[5]
4-(6-methyl-s-tetrazin-3-yl)aminophenylalaninetrans-cyclooctene (sTCO)880In vitro[4]
4-(6-methyl-s-tetrazin-3-yl)aminophenylalaninetrans-cyclooctene (sTCO)330In E. coli[4]
General Methyl-substituted Tetrazinestrans-cyclooctene (TCO)~1000PBS[6]
Hydrogen-substituted Tetrazinestrans-cyclooctene (TCO)up to 30,000PBS[7]

Table 2: Comparison of iEDDA with Other Bioorthogonal Reactions

ReactionTypical Rate Constant (k₂ in M⁻¹s⁻¹)Key Features
Tetrazine-TCO iEDDA 10³ - 10⁶ Extremely fast, catalyst-free, bioorthogonal
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻¹ - 10¹Copper-free, bioorthogonal, widely used
Staudinger Ligation10⁻³ - 10⁻²First bioorthogonal reaction, requires phosphine reagents
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)10² - 10³Fast and efficient, but requires a cytotoxic copper catalyst

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in iEDDA reactions.

Protocol 1: General Protein Labeling using this compound

This protocol describes the labeling of a protein of interest (POI) that has been functionalized with a strained alkene, such as trans-cyclooctene (TCO).

Materials:

  • TCO-functionalized Protein of Interest (POI-TCO)

  • This compound

  • Amine-reactive payload (e.g., NHS-ester of a fluorescent dye, biotin, or drug molecule)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Preparation of Methyltetrazine-Payload Conjugate: a. Dissolve this compound and a 1.2-fold molar excess of the amine-reactive payload in anhydrous DMF or DMSO. b. Add 2-3 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours, or overnight at 4°C. d. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, the crude product can be used directly or purified by HPLC if necessary.

  • Labeling of POI-TCO: a. Dissolve the POI-TCO in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. b. Add a 5- to 20-fold molar excess of the Methyltetrazine-Payload conjugate to the protein solution. c. Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking. d. The progress of the labeling can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification of the Labeled Protein: a. Remove the excess, unreacted Methyltetrazine-Payload conjugate using an SEC desalting column equilibrated with PBS. b. Collect the protein-containing fractions. c. Confirm the labeling efficiency using SDS-PAGE with fluorescence imaging (if a fluorescent payload was used) and/or mass spectrometry.

Protocol 2: Live Cell Imaging using this compound

This protocol outlines the labeling of cell surface proteins for fluorescence microscopy.

Materials:

  • Cells expressing the target protein

  • TCO-conjugated antibody or TCO-NHS ester for direct labeling of cell surface amines

  • This compound conjugated to a fluorescent dye (prepared as in Protocol 1)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscope

Procedure:

  • Cell Preparation and TCO Functionalization: a. Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight. b. For antibody-based labeling: Incubate cells with a TCO-conjugated primary antibody targeting the protein of interest in PBS with 1% BSA for 1 hour at 4°C. c. For direct labeling: Incubate cells with an appropriate concentration of TCO-NHS ester in PBS for 30-60 minutes at room temperature. d. Wash the cells three times with cold PBS to remove unbound TCO reagent.

  • Labeling with Methyltetrazine-Fluorophore: a. Prepare a solution of the Methyltetrazine-fluorophore conjugate in cell culture medium at a final concentration of 1-10 µM. b. Add the labeling solution to the TCO-functionalized cells. c. Incubate for 15-30 minutes at 37°C in a cell culture incubator. d. Wash the cells three times with warm PBS to remove excess labeling reagent.

  • Imaging: a. Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Pre-targeting Drug Delivery Workflow

The iEDDA reaction with this compound is a key component of pre-targeting strategies in drug delivery. This approach separates the targeting and payload delivery steps to improve the therapeutic index. The following diagram illustrates this workflow.

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery cluster_step3 Step 3: In Vivo Click Reaction cluster_outcome Therapeutic Outcome a Administer TCO-Antibody b Antibody binds to Tumor Antigen a->b c Unbound Antibody Clears from Circulation b->c f iEDDA Reaction at Tumor Site c->f d Administer Methyltetrazine-Drug e Drug Circulates Systemically d->e e->f h Unbound Drug Rapidly Clears e->h g Drug is Concentrated at the Tumor f->g i Increased Therapeutic Index (High Tumor Uptake, Low Systemic Toxicity) g->i

Pre-targeting drug delivery workflow using iEDDA.

General Experimental Workflow for Protein Labeling

The following diagram outlines the key steps involved in a typical protein labeling experiment using this compound.

G cluster_reagents Reagent Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis reagent1 POI-TCO label_protein Label POI-TCO with Methyltetrazine-Payload reagent1->label_protein reagent2 This compound conjugate Synthesize Methyltetrazine-Payload reagent2->conjugate reagent3 Amine-reactive Payload reagent3->conjugate conjugate->label_protein purify Purify Labeled Protein (e.g., SEC) label_protein->purify analyze Analyze Conjugate (SDS-PAGE, MS) purify->analyze

Workflow for protein labeling with this compound.

Conceptual Diagram of Cell Surface Labeling and Imaging

This diagram illustrates the conceptual steps for labeling a cell surface protein and subsequent imaging.

G cell Cell with Target Protein labeled_cell Labeled Cell cell->labeled_cell iEDDA Reaction tco_ab TCO-Antibody tco_ab->cell Binding mtz_fluor Methyltetrazine- Fluorophore mtz_fluor->labeled_cell microscope Fluorescence Microscopy labeled_cell->microscope Imaging

Conceptual workflow for cell surface labeling and imaging.

Conclusion

This compound is a valuable reagent for iEDDA reactions, offering a stable and versatile platform for a wide range of bioconjugation applications. Its rapid, catalyst-free reaction with strained alkenes makes it particularly well-suited for labeling and tracking biomolecules in living systems. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing this powerful bioorthogonal tool, with the potential to advance fields from basic cell biology to targeted drug delivery.

References

Application Notes: Amine-Reactive Labeling in Proteomics Using Methyltetrazine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of chemical proteomics relies on robust and specific methods to label and identify proteins within complex biological systems.[1][2] Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for these applications.[1][3] Among the most advanced bioorthogonal reactions is the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[1][2][4] This "tetrazine ligation" is noted for its exceptionally fast kinetics and high specificity, making it an ideal tool for proteomic research.[1][2][5]

This application note details the use of amine-reactive methyltetrazine reagents, specifically Methyltetrazine-N-hydroxysuccinimidyl (NHS) esters, for the covalent labeling of proteins. This two-step strategy first involves the modification of primary amines (the N-terminus and lysine side chains) on a target protein with a methyltetrazine moiety.[6] The now tetrazine-functionalized protein can then be specifically conjugated to any molecule carrying a TCO group, such as fluorescent dyes, biotin tags, or other proteins, for downstream analysis.[7] The inclusion of polyethylene glycol (PEG) spacers in the reagent design enhances water solubility, improves labeling efficiency, and reduces potential steric hindrance.[4][8]

Principle of the Reaction

The methodology involves a two-stage process:

  • Amine Labeling: A Methyltetrazine-NHS ester is used to label the protein of interest. The NHS ester reacts specifically with primary amine groups on the protein surface (e.g., lysine residues) under slightly basic conditions (pH 7-9) to form a stable, covalent amide bond.[6][8] Unreacted NHS esters are quenched and excess reagents are removed.

  • Bioorthogonal "Click" Reaction: The tetrazine-modified protein is then reacted with a molecule containing a trans-cyclooctene (TCO) group. The iEDDA reaction between the methyltetrazine and TCO proceeds rapidly and with high selectivity under mild, biocompatible conditions, forming a stable dihydropyridazine linkage.[4][5] This reaction requires no copper catalyst or reducing agents, making it suitable for sensitive biological samples.[9]

Quantitative Data Summary

The efficiency and conditions for the labeling and click reactions are summarized below. Optimal parameters may require empirical determination for each specific protein.

ParameterValue / ConditionNotesSource
Amine Labeling (NHS Ester Reaction)
Reaction pH7.0 - 9.0 (Optimal: 8.3-8.5)Low pH protonates amines, preventing reaction. High pH increases NHS ester hydrolysis.[4][10][11]
Molar Excess of NHS Ester10 to 20-foldMay require optimization depending on the protein's reactivity and desired degree of labeling.[4][12]
Protein Concentration1 - 20 mg/mLHigher concentrations can improve labeling efficiency.[4][6]
Reaction Time1 - 4 hoursConducted at room temperature.[4][6]
Quenching Reagent50-100 mM Tris or HydroxylamineAdded to stop the reaction by consuming unreacted NHS esters.[4][13]
Bioorthogonal Ligation (Tetrazine-TCO Reaction)
Reaction Kinetics (k)> 800 M⁻¹s⁻¹Unparalleled by most other bioorthogonal reaction pairs.[4]
Molar Excess of Tetrazine/TCO1.05 to 1.5-foldA slight excess of one reagent is recommended to drive the reaction to completion.[4]
Reaction Time30 minutes - 2 hoursCan be performed at room temperature or 4°C.[4]
StabilityMethyltetrazine is more stable than unsubstituted tetrazine.The methyl group improves the stability of the tetrazine moiety.[5][14]

Visualized Workflows and Chemistry

G cluster_0 Stage 1: Amine Labeling cluster_1 Stage 2: Bioorthogonal Ligation Prot Protein Sample (in Amine-Free Buffer) AddNHS Add Methyltetrazine-NHS Ester (10-20x Molar Excess) Prot->AddNHS Incubate1 Incubate at RT (1-4 hours) AddNHS->Incubate1 Quench Quench Reaction (e.g., Tris Buffer) Incubate1->Quench Purify1 Purification (Desalting Column) Quench->Purify1 TzProt Tetrazine-Labeled Protein Purify1->TzProt AddTCO Add TCO-Reporter to Tetrazine-Labeled Protein TzProt->AddTCO TCO TCO-Reporter Molecule (e.g., Dye, Biotin) TCO->AddTCO Incubate2 Incubate at RT (30-120 mins) AddTCO->Incubate2 Final Final Labeled Conjugate Incubate2->Final

Caption: Experimental workflow for two-stage protein labeling.

References

Application Notes and Protocols for Bioconjugation using Methyltetrazine-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Methyltetrazine-PEG (MTz-PEG) linkers in bioconjugation. The focus is on the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between methyltetrazine and a trans-cyclooctene (TCO). This "click chemistry" approach offers rapid, specific, and catalyst-free ligation under biocompatible conditions, making it ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling of biomolecules, and targeted drug delivery.[1][2]

Introduction to Methyltetrazine-PEG Linkers

Methyltetrazine-PEG linkers are heterobifunctional reagents that combine the bioorthogonal reactivity of a methyltetrazine moiety with the benefits of a polyethylene glycol (PEG) spacer. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[3] The PEG spacer improves hydrophilicity, reduces steric hindrance, and can decrease the immunogenicity of the resulting bioconjugate.[3][4] These linkers are available with a variety of terminal functional groups (e.g., NHS ester, Maleimide, Azide, Amine) to enable covalent attachment to different functional groups on biomolecules.

Key Features:

  • Biocompatibility: The reaction occurs efficiently under mild buffer conditions without the need for cytotoxic copper catalysts.[5][6]

  • Fast Kinetics: The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants often exceeding 10³ M⁻¹s⁻¹.[1][7]

  • High Specificity: The reaction is highly selective, proceeding with minimal cross-reactivity with other functional groups found in biological systems.

  • Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.[8]

Applications and Protocols

Antibody-Drug Conjugate (ADC) Preparation

This protocol describes the preparation of a site-specific antibody-drug conjugate using a Methyltetrazine-PEG linker. The workflow involves the introduction of a TCO group onto the antibody, conjugation of the cytotoxic drug to the Methyltetrazine-PEG linker, and the final bioorthogonal ligation.

Experimental Workflow for ADC Preparation

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Conjugation cluster_2 Step 3: Bioorthogonal Ligation cluster_3 Step 4: Purification & Characterization A Antibody C TCO-Antibody A->C Amine coupling B TCO-NHS ester B->C G TCO-Antibody D Cytotoxic Drug (e.g., MMAE) F MTz-PEG-Drug D->F Thiol-maleimide reaction E MTz-PEG-Maleimide E->F H MTz-PEG-Drug I Antibody-Drug Conjugate (ADC) G->I iEDDA Click Reaction H->I J ADC K Purified ADC J->K HIC/SEC L Characterization (DAR, etc.) K->L

A flowchart illustrating the major steps in the preparation of an Antibody-Drug Conjugate.

Protocol: Preparation of a Trastuzumab-MMAE Conjugate

Materials:

  • Trastuzumab (anti-HER2 antibody)

  • TCO-PEG4-NHS ester

  • Methyltetrazine-PEG4-vc-PABC-MMAE

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Spin desalting columns

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)

  • Size Exclusion Chromatography (SEC) column

Step 1: Antibody Modification with TCO

  • Preparation of Antibody: Prepare a solution of Trastuzumab at 5 mg/mL in Reaction Buffer.

  • Preparation of TCO-PEG4-NHS ester: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Reaction: Add a 10-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purification: Remove excess TCO reagent using a spin desalting column equilibrated with Reaction Buffer.

Step 2: Bioorthogonal Ligation

  • Reaction: Add a 1.5-fold molar excess of Methyltetrazine-PEG4-vc-PABC-MMAE to the TCO-modified antibody.

  • Incubation: Incubate the reaction for 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the resulting ADC using a HIC column to separate species with different drug-to-antibody ratios (DAR). Further purification to remove aggregates can be performed using an SEC column.

Step 3: Characterization

  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined by UV-Vis spectroscopy or HIC.[9][10][11][12]

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[9][10][11]

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate the ADC into subpopulations with different numbers of conjugated drugs. The relative peak areas can be used to calculate the average DAR.[9][12]

Quantitative Data for ADC Preparation

ParameterTypical Value/RangeReference
TCO-NHS ester:Antibody Molar Ratio5 - 20[2]
MTz-PEG-Drug:TCO-Antibody Molar Ratio1.1 - 2.0[2]
Reaction Time (Ligation)30 - 120 minutes[2]
Conjugation Efficiency>90%[2]
Average Drug-to-Antibody Ratio (DAR)2 - 4[9][13]
Recovery Yield (after purification)70 - 90%-
Stability in Serum (t1/2)> 5 days[8]
Fluorescent Labeling of Proteins

This protocol outlines the labeling of a protein with a fluorescent dye using a Methyltetrazine-PEG linker. This method is useful for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Experimental Workflow for Fluorescent Labeling

Fluorescent_Labeling_Workflow cluster_0 Step 1: Protein Modification cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Purification & Characterization A Protein (e.g., Tubulin) C TCO-Protein A->C Amine coupling B TCO-NHS ester B->C D TCO-Protein F Fluorescently Labeled Protein D->F iEDDA Click Reaction E MTz-PEG-Fluorophore E->F G Labeled Protein H Purified Labeled Protein G->H SEC I Characterization (DOL, etc.) H->I

A flowchart illustrating the major steps in fluorescently labeling a protein.

Protocol: Fluorescent Labeling of Tubulin

Materials:

  • Purified Tubulin

  • TCO-PEG4-NHS ester

  • Methyltetrazine-PEG4-Fluorophore (e.g., Alexa Fluor 488)

  • Reaction Buffer: MES buffer, pH 6.8

  • Quenching Buffer: 1 M Glycine, pH 7.5

  • Anhydrous Dimethylformamide (DMF)

  • Size Exclusion Chromatography (SEC) column

Step 1: Tubulin Modification with TCO

  • Preparation of Tubulin: Prepare a solution of tubulin at 2 mg/mL in Reaction Buffer.

  • Preparation of TCO-PEG4-NHS ester: Prepare a 10 mM stock solution in anhydrous DMF.

  • Reaction: Add a 5-fold molar excess of the TCO-PEG4-NHS ester stock solution to the tubulin solution.

  • Incubation: Incubate the reaction for 30 minutes at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 10 minutes.

  • Purification: Remove excess TCO reagent using a spin desalting column equilibrated with Reaction Buffer.

Step 2: Bioorthogonal Ligation

  • Reaction: Add a 2-fold molar excess of Methyltetrazine-PEG4-Fluorophore to the TCO-modified tubulin.

  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification: Purify the fluorescently labeled tubulin using an SEC column to remove unreacted dye.

Step 3: Characterization

  • Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per protein, can be calculated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the fluorophore.

Quantitative Data for Fluorescent Labeling

ParameterTypical Value/RangeReference
TCO-NHS ester:Protein Molar Ratio3 - 10-
MTz-PEG-Fluorophore:TCO-Protein Molar Ratio1.5 - 5-
Reaction Time (Ligation)30 - 60 minutes[2]
Labeling Efficiency80 - 95%-
Degree of Labeling (DOL)1 - 3-
Recovery Yield (after purification)>80%-

"Click-to-Release" and Triggered Signaling

A powerful application of tetrazine chemistry is the "click-to-release" strategy, where the iEDDA reaction triggers the cleavage of a linker and the release of a caged molecule.[14][15] This allows for the spatiotemporal control of drug release or the activation of signaling molecules at a specific site of action. For example, a prodrug of a kinase inhibitor can be targeted to cancer cells via an antibody, and the active inhibitor is only released upon administration of a TCO-containing trigger molecule.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition via Bioorthogonal Release

This diagram illustrates a simplified signaling pathway where a Methyltetrazine-PEG-caged PI3K inhibitor is delivered to a cancer cell via an antibody. The subsequent administration of a TCO-trigger leads to the release of the PI3K inhibitor, which then blocks the PI3K/Akt/mTOR signaling pathway, a critical pathway for cancer cell growth and survival.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Tumor Antigen Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation ADC Antibody-MTz-PEG- (caged PI3K Inhibitor) ADC->Receptor Targeting Inhibitor Released PI3K Inhibitor ADC->Inhibitor Release TCO TCO Trigger TCO->ADC Click-to-Release Inhibitor->PI3K Inhibition

A diagram of the PI3K/Akt/mTOR signaling pathway being inhibited by a bioorthogonally released drug.

This "click-to-release" strategy offers a versatile platform for developing targeted therapies with improved safety and efficacy profiles. The ability to control the release of potent molecules at the desired site and time opens up new avenues for precision medicine.[14][15]

References

Troubleshooting & Optimization

How to improve low yield in Methyltetrazine-amine conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyltetrazine-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving reaction yields and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of a this compound conjugation?

A1: this compound is a reagent used in a two-step bioconjugation process. First, its primary amine group is coupled to a molecule of interest, typically through an amide bond formation with a carboxylic acid or its activated form (like an NHS ester). The second step involves the methyltetrazine moiety, which undergoes a highly efficient and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is bioorthogonal, meaning it occurs rapidly under mild, physiological conditions without interfering with native biological functional groups.[1][2][3] The reaction is catalyst-free and its primary byproduct is nitrogen gas, which drives the reaction to completion.[2]

Q2: What are the main advantages of using methyltetrazine derivatives?

A2: Methyl-substituted tetrazines offer a favorable balance of stability and reactivity.[2] Compared to unsubstituted tetrazines, methyltetrazines exhibit significantly greater stability, especially in aqueous buffers, which is crucial for multi-step protocols and in vivo applications.[4][5] While their reaction kinetics are slower than some other tetrazine derivatives, they are still among the fastest bioorthogonal reactions available, with second-order rate constants typically in the range of 1000 M⁻¹s⁻¹.[2][6]

Q3: What are the optimal reaction conditions for the iEDDA (tetrazine-TCO) step?

A3: The tetrazine-TCO ligation is robust and proceeds efficiently under a range of conditions. For optimal results, consider the following:

  • pH: A pH range of 6.0 to 9.0 is generally effective.[2][7]

  • Temperature: The reaction is typically fast at room temperature (20-25°C).[2][7] For less reactive partners or to further accelerate the reaction, incubation at 37°C can be used.[7] Conversely, the reaction can be slowed down by performing it at 4°C.[7]

  • Stoichiometry: A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-functionalized molecule is often recommended to ensure complete consumption of the TCO-modified molecule.[2][7]

  • Solvent: The reaction is compatible with a variety of aqueous buffers (e.g., PBS) and organic co-solvents like DMSO or DMF.[2][8]

Q4: How can I monitor the progress of the tetrazine-TCO reaction?

A4: The progress of the iEDDA reaction can be conveniently monitored spectrophotometrically by measuring the disappearance of the tetrazine's characteristic pink/red color, which corresponds to a decrease in absorbance at approximately 520-540 nm.[9][10][11] LC-MS analysis can also be used to track the consumption of starting materials and the formation of the desired product.[12]

Troubleshooting Guides

This section addresses specific problems that can lead to low yield in your conjugation experiments.

Problem 1: Low or No Yield After Amine Coupling Step

If you are first reacting this compound with a carboxylated molecule (e.g., a protein) using activators like EDC/NHS.

Potential Cause Recommended Solution
Suboptimal pH for Amine Coupling The reaction of an activated carboxyl group (like an NHS ester) with a primary amine is pH-dependent. Ensure the reaction buffer is in the pH range of 7.2-8.5. Below pH 7, the amine will be protonated and non-nucleophilic. Above pH 8.5, hydrolysis of the activated ester becomes a significant competing reaction.[13][14]
Presence of Competing Primary Amines Avoid buffers containing primary amines, such as Tris or glycine, during the coupling step as they will compete with your target molecule for the activated carboxyl group.[14][15] Use buffers like PBS, HEPES, or borate instead.[15]
Hydrolysis of Activating Agents Carbodimides (like EDC) and NHS esters are moisture-sensitive.[15] Use fresh, high-quality reagents. Prepare stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use and avoid repeated freeze-thaw cycles.[15][16]
Insufficient Reagent Concentration Dilute reaction conditions can favor the hydrolysis of activated esters over the desired aminolysis. If possible, perform the conjugation at a higher concentration of your amine-containing molecule (e.g., 1-5 mg/mL for proteins).[6]
Problem 2: Low Yield in the Final Tetrazine-TCO Ligation Step
Potential Cause Recommended Solution
Degradation of Tetrazine Reagent Although methyltetrazines are relatively stable, they can degrade with improper storage. Store reagents desiccated at -20°C and protected from light.[12] Before use, allow the vial to warm to room temperature before opening to prevent condensation.[12][15]
Degradation/Isomerization of TCO TCO is highly reactive and can degrade or isomerize to the much less reactive cis-cyclooctene (CCO), especially upon exposure to certain metals or thiols.[12] Use TCO-modified reagents that are fresh or have been stored properly. Long-term storage of TCO compounds is not recommended.[12]
Incorrect Stoichiometry An incorrect molar ratio of tetrazine to TCO can result in an incomplete reaction. Verify the concentrations of your stock solutions and empirically optimize the molar ratio. A slight excess of the tetrazine component (1.05-1.5x) is often beneficial.[7]
Insufficient Reaction Time or Temperature While the reaction is typically fast, low reactant concentrations or steric hindrance may slow it down. Increase the incubation time (e.g., up to 2 hours or overnight at 4°C) and monitor the progress.[7][12] If compatible with your molecules, increasing the temperature to 37°C can also help.[7]
Poor Solubility of Reactants If either of the conjugation partners has poor aqueous solubility, this can significantly reduce the reaction rate. Consider adding an organic co-solvent like DMSO or DMF.[2] Using PEGylated versions of tetrazine or TCO linkers can also enhance aqueous solubility.[8][17]

Data Presentation

Table 1: Recommended Reaction Conditions for the Tetrazine-TCO Ligation Step
Parameter Recommended Range Notes Source(s)
pH 6.0 - 9.0PBS is a commonly used buffer.[2][7]
Temperature 4°C to 37°CReaction is typically efficient at room temperature (20-25°C).[2][7]
Molar Ratio 1.05:1 to 1.5:1 (Tetrazine:TCO)A slight excess of one component helps drive the reaction to completion.[2][7]
Duration 30 - 120 minutesCan be extended for dilute solutions or less reactive partners.[6][7]
Solvent Aqueous buffer (e.g., PBS) +/- Organic Co-solvent (e.g., DMSO, DMF)Co-solvents can improve the solubility of hydrophobic molecules.[2]
Table 2: Comparison of Tetrazine Derivatives
Tetrazine Type Relative Reactivity Relative Stability Key Feature Source(s)
Hydrogen-substitutedVery HighLowFastest kinetics, but less stable in aqueous media.[2]
Methyl-substituted High High Good balance of reactivity and superior stability. [1][2][4]
Pyridyl-substitutedHighModerateFast kinetics, but can be less stable than methyltetrazines.[9]

Experimental Protocols

Protocol 1: General Two-Step Protein Labeling with this compound

This protocol describes the labeling of a protein first by activating its carboxyl groups, followed by reaction with this compound, and subsequent ligation to a TCO-modified molecule.

Step A: Activation of Protein Carboxyl Groups and Conjugation to this compound

  • Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., MES buffer, pH 6.0). The protein concentration should ideally be 1-5 mg/mL.

  • Prepare Activation Reagents: Prepare fresh 10 mM stock solutions of EDC and NHS in anhydrous DMSO.

  • Activation Reaction: Add a 10-20 fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation to this compound: Add a 10-20 fold molar excess of this compound (dissolved in DMSO) to the activated protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess this compound and reaction byproducts using a desalting column or dialysis, exchanging the buffer to PBS at pH 7.4.

Step B: Ligation of Methyltetrazine-Protein to a TCO-Molecule

  • Reactant Preparation: Prepare the TCO-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction: Add the TCO-molecule to the purified Methyltetrazine-labeled protein. A slight molar excess (1.1 - 1.5 equivalents) of the protein is often used.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.[12] Monitor the reaction by observing the disappearance of the tetrazine's pink color.

  • Final Purification: Purify the final conjugate using an appropriate chromatographic technique (e.g., Size-Exclusion Chromatography) to remove any unreacted starting materials.[11][12]

Visualizations

G cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: iEDDA Ligation Protein Protein with COOH groups in Amine-Free Buffer (pH 6.0) Add_EDC_NHS Add EDC/NHS (15-30 min @ RT) Protein->Add_EDC_NHS Activated_Protein Protein with NHS-activated COOH Add_EDC_NHS->Activated_Protein Add_MeTz Add this compound (2h @ RT or O/N @ 4°C) Activated_Protein->Add_MeTz MeTz_Protein Methyltetrazine- Labeled Protein Add_MeTz->MeTz_Protein Purify1 Purification (Desalting / Dialysis) MeTz_Protein->Purify1 Mix Mix & Incubate (1-2h @ RT) Purify1->Mix in PBS, pH 7.4 TCO_Molecule TCO-Modified Molecule TCO_Molecule->Mix Final_Conjugate Final Conjugate Mix->Final_Conjugate Purify2 Final Purification (e.g., SEC) Final_Conjugate->Purify2

Caption: Experimental workflow for a two-step this compound conjugation.

G cluster_troubleshooting Troubleshooting Pathway Start Low Conjugation Yield Check_Reagents Are Reagents Viable? Start->Check_Reagents Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Stoichiometry Is Stoichiometry Correct? Start->Check_Stoichiometry Degraded_Tz Degraded Tetrazine? (Store at -20°C, desiccated) Check_Reagents->Degraded_Tz No Degraded_TCO Degraded/Isomerized TCO? (Use fresh TCO) Check_Reagents->Degraded_TCO No Hydrolyzed_NHS Hydrolyzed NHS/EDC? (Use fresh anhydrous stocks) Check_Reagents->Hydrolyzed_NHS No Wrong_pH Incorrect pH? (Amine coupling: 7.2-8.5 iEDDA: 6.0-9.0) Check_Conditions->Wrong_pH No Wrong_Buffer Amine buffer used? (Use PBS, HEPES, Borate) Check_Conditions->Wrong_Buffer No Wrong_Time_Temp Insufficient Time/Temp? (Increase time or temp) Check_Conditions->Wrong_Time_Temp No Concentration_Error Inaccurate Concentrations? (Verify stock solutions) Check_Stoichiometry->Concentration_Error No Ratio_Error Suboptimal Ratio? (Titrate molar equivalents) Check_Stoichiometry->Ratio_Error No

References

Technical Support Center: Optimizing Methyltetrazine-Amine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction buffer pH and other critical parameters for successful Methyltetrazine-amine labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

The optimal pH for this compound labeling is highly dependent on the specific reaction partner and the chemistry used to link the tetrazine to the molecule of interest. For the inverse-electron-demand Diels-Alder (iEDDA) click reaction between a tetrazine and a trans-cyclooctene (TCO), the reaction is generally fast and efficient across a broad pH range, typically between pH 7 and 9.[1][2] However, when using an amine-reactive N-hydroxysuccinimide (NHS) ester of methyltetrazine to label a protein or other amine-containing molecule, the reaction with the primary amine is most efficient at a slightly basic pH of 7-9.[2] It is crucial to maintain the amine group in a non-protonated state to facilitate this reaction.[3] For some specific applications, the reaction can be performed in a pH range of 6 to 9.[4]

Q2: Which buffers should I use for this compound labeling?

The choice of buffer is critical for successful labeling. When working with Methyltetrazine-NHS esters, it is imperative to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the NHS ester.[1][3][4][5] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer.[1][3][6] Specifically, 0.1 M sodium tetraborate at pH 8.5 is recommended for labeling amine-modified oligonucleotides.[3] For protein labeling with NHS esters, 100 mM sodium phosphate with 150 mM sodium chloride at pH 7.5 is a suitable choice.[4][5]

Q3: My labeling efficiency is low. What are the potential causes related to the reaction buffer?

Low labeling efficiency can stem from several buffer-related issues:

  • Suboptimal pH: If the pH is too low (acidic), primary amines on your target molecule will be protonated, rendering them unreactive towards NHS esters.[3]

  • Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that will compete with your target molecule, significantly reducing labeling efficiency.[1][3][5][7]

  • Hydrolysis of the NHS ester: NHS esters are susceptible to hydrolysis, which is more rapid at higher pH. While a basic pH is required for the amine reaction, excessively high pH or prolonged reactions can lead to loss of the reactive NHS ester.

Q4: Can the pH affect the stability of the Methyltetrazine or TCO reagents?

Yes, pH can influence the stability of the reagents. While methyltetrazines are generally more stable than other tetrazine derivatives, the stability of both the tetrazine and the TCO can be affected by pH.[1] For instance, the siloxane bonds in silane-based coatings with methyltetrazine are most stable in a pH range of approximately 4 to 7 and are susceptible to hydrolysis in strongly acidic (pH < 3) or alkaline (pH > 8) conditions.[8] Some highly reactive tetrazines and TCOs may have limited stability in aqueous solutions over extended periods.[7] It is crucial to store reagents as recommended, typically at -20°C and protected from moisture.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during this compound labeling, with a focus on pH and buffer optimization.

Problem 1: Low or No Labeling Efficiency

Possible CauseRecommended Solution
Incorrect Buffer pH Ensure the reaction buffer pH is within the optimal range of 7-9 for NHS ester reactions.[2] For other tetrazine reactions, a range of 7-8.5 is generally effective.[7] Consider performing a pH optimization experiment.
Amine-Containing Buffer Immediately switch to an amine-free buffer such as PBS, borate, or bicarbonate buffer.[1][3][5]
Degraded Reagents Verify the integrity of your this compound and dienophile (e.g., TCO) reagents. Ensure they have been stored correctly at -20°C and protected from moisture.[1][2] Run a small-scale control reaction with fresh reagents.[7]
Suboptimal Stoichiometry Optimize the molar ratio of the tetrazine reagent to your target molecule. A 5- to 20-fold molar excess of a Methyltetrazine-NHS ester is a common starting point for protein labeling.[1] For TCO-tetrazine reactions, a 1.05 to 1.5-fold molar excess of the tetrazine is often recommended.[4]

Problem 2: High Background or Non-Specific Labeling

Possible CauseRecommended Solution
Hydrophobic Interactions If using a hydrophobic dye-labeled tetrazine, non-specific binding can occur. Consider including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers.[7]
Excess Unreacted Reagent Ensure thorough purification after the labeling reaction to remove any unreacted this compound. Size-exclusion chromatography, dialysis, or HIC are common methods.[1][7]
Long Incubation Times Reduce the reaction incubation time to minimize the chance of non-specific binding.[7] The TCO-tetrazine reaction is often complete within 30-60 minutes at room temperature.[4]

Problem 3: Precipitation of Molecule During Labeling

Possible CauseRecommended Solution
Change in Molecular Properties The addition of the tetrazine label can alter the solubility of your molecule, especially if multiple labels are attached.[9]
Solvent Incompatibility If your protocol involves organic solvents like DMSO or DMF, ensure your molecule is soluble at the working concentration.[1][10]
Incorrect Buffer Conditions Verify that the buffer composition and pH are appropriate for maintaining the solubility of your target molecule.

Data Summary: Recommended Reaction Buffer Conditions

Reaction TypeRecommended BufferOptimal pH RangeKey Considerations
Methyltetrazine-NHS Ester Labeling of Proteins Phosphate-Buffered Saline (PBS), Borate Buffer, Bicarbonate Buffer7.0 - 9.0[1][2]Must be amine-free.[1][3][5]
Methyltetrazine-NHS Ester Labeling of Oligonucleotides 0.1 M Sodium Tetraborate8.5[3]Must be amine-free.[3]
Tetrazine-TCO Click Reaction Phosphate-Buffered Saline (PBS)7.0 - 9.0[1]Generally robust in various aqueous buffers.[4]
Methyltetrazine-triethoxysilane Coating Acetate Buffer (during coating)4.0 - 5.0 (for coating)Final coating is most stable at pH 4-7.[8]

Experimental Protocols

Protocol 1: pH Optimization for Methyltetrazine-NHS Ester Labeling of a Protein
  • Prepare Buffers: Prepare a series of amine-free buffers with varying pH values (e.g., PBS at pH 6.5, 7.0, 7.5, 8.0, and 8.5).

  • Prepare Protein Solution: Dissolve the protein to be labeled in each of the prepared buffers to a final concentration of 1-10 mg/mL.

  • Prepare Tetrazine Stock: Prepare a 10 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Set up parallel reactions by adding a 5- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to each protein solution.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.[5]

  • Purification: Remove excess, unreacted tetrazine using size-exclusion chromatography (e.g., a desalting column) equilibrated with your desired storage buffer.[7]

  • Analysis: Analyze the degree of labeling for each pH condition using UV-Vis spectroscopy or mass spectrometry to determine the optimal pH.

Protocol 2: General Protocol for Tetrazine-TCO Click Reaction
  • Reagent Preparation: Dissolve the TCO-modified molecule and the this compound in a suitable reaction buffer (e.g., PBS, pH 7.4).[1][4]

  • Reaction Setup: Mix the TCO-containing molecule and the this compound. A slight molar excess (1.05 to 1.5-fold) of the tetrazine is often used.[4]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[4] The reaction progress can be monitored by the disappearance of the tetrazine's color.[1]

  • Purification: Purify the conjugate using a suitable chromatographic technique (e.g., size-exclusion chromatography) to remove any unreacted starting materials.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffers Prepare Buffers (pH 6.5, 7.0, 7.5, 8.0, 8.5) prep_protein Prepare Protein Solutions in each buffer prep_buffers->prep_protein add_tetrazine Add Tetrazine to Protein Solutions prep_protein->add_tetrazine prep_tetrazine Prepare Methyltetrazine-NHS Ester Stock (DMSO) prep_tetrazine->add_tetrazine incubate Incubate (1-2h RT or O/N 4°C) add_tetrazine->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC) quench->purify analyze Analyze Degree of Labeling (UV-Vis/MS) purify->analyze optimal_ph Determine Optimal pH analyze->optimal_ph

Caption: Workflow for pH optimization of Methyltetrazine-NHS ester labeling.

troubleshooting_workflow start Low Labeling Efficiency? check_buffer Is the buffer amine-free? start->check_buffer check_ph Is the pH between 7.0-9.0? check_buffer->check_ph Yes solution_buffer Use amine-free buffer (PBS, Borate) check_buffer->solution_buffer No check_reagents Are reagents stored correctly? check_ph->check_reagents Yes solution_ph Adjust pH to 7.0-9.0 check_ph->solution_ph No check_stoichiometry Is stoichiometry optimized? check_reagents->check_stoichiometry Yes solution_reagents Use fresh reagents check_reagents->solution_reagents No solution_stoichiometry Optimize molar ratio check_stoichiometry->solution_stoichiometry No end_node Labeling Optimized check_stoichiometry->end_node Yes solution_buffer->check_ph solution_ph->check_reagents solution_reagents->check_stoichiometry solution_stoichiometry->end_node

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Common side reactions with Methyltetrazine-amine and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-amine. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, help troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bioorthogonal chemical probe containing a methyltetrazine moiety and a primary amine. The methyltetrazine group participates in a highly selective and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, such as trans-cyclooctene (TCO) and norbornene.[1][2][3] This "click chemistry" reaction is widely used for bioconjugation, including protein labeling, live-cell imaging, and drug delivery.[4][] The primary amine allows for the covalent attachment of this compound to molecules containing carboxylic acids or activated esters.[2][6]

Q2: How does the stability of this compound compare to other tetrazine derivatives?

A2: Methyl-substituted tetrazines, like this compound, exhibit significantly greater stability in aqueous solutions compared to their hydrogen-substituted counterparts.[1][2][6][7] This enhanced stability makes them more robust for longer experiments in biological media.[7] However, it's important to note that the tetrazine ring can still be susceptible to degradation in the presence of strong nucleophiles or at a basic pH.[8] To improve stability and ease of handling, this compound is often supplied as a hydrochloride (HCl) salt.[2][9]

Q3: What are the key advantages of using the Methyltetrazine-TCO ligation system?

A3: The Methyltetrazine-TCO ligation offers several benefits for bioconjugation:

  • Biocompatibility: The reaction is catalyst-free and proceeds efficiently under mild, physiological conditions (pH 7-8).[1][3]

  • Speed: It is one of the fastest bioorthogonal reactions known, allowing for efficient labeling even at low concentrations.

  • High Specificity: The reaction is highly selective, with no cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[1][3]

Q4: How should I store this compound?

A4: this compound should be stored at -20°C and protected from moisture.[1] For preparing stock solutions, use a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling of this compound to a Carboxylic Acid

This is a common issue when conjugating this compound to a protein or other molecule via its primary amine. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inadequate activation of the carboxylic acid Ensure your coupling reagents (e.g., EDC, NHS) are fresh and have been stored properly (desiccated at -20°C). Consider using a more potent activating agent like HATU for difficult couplings.
Hydrolysis of activated ester Perform the reaction in an amine-free buffer at the optimal pH. For two-step EDC/NHS coupling, activate the carboxyl group at a slightly acidic pH (e.g., pH 6.0 in MES buffer) and then raise the pH to 7.2-8.0 for the reaction with this compound.[10][11][12][13]
Reaction with amine-containing buffers Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with this compound for reaction with the activated carboxylic acid. Use buffers like PBS or MES.[14]
Suboptimal reaction conditions Optimize the molar ratio of coupling reagents to your carboxylic acid. A starting point is a 10- to 20-fold molar excess of EDC and NHS over the carboxyl-containing molecule. Ensure the reaction is not too dilute (a concentration of 0.1-0.5 M is a good starting point).
Degradation of this compound Prepare stock solutions of this compound fresh in anhydrous DMSO or DMF. Avoid prolonged exposure to basic conditions or strong nucleophiles.
Issue 2: Degradation of the Methyltetrazine Moiety During or After Conjugation

The characteristic pink/red color of tetrazines is a visual indicator of their integrity. A loss of color suggests degradation of the tetrazine ring.

Potential Cause Recommended Solution
Exposure to high pH Maintain the pH of the reaction and storage buffers within a neutral to slightly acidic range (pH 6.0-7.5) if possible. Tetrazines are more prone to degradation at basic pH.[8]
Presence of nucleophiles Avoid the presence of strong nucleophiles, such as thiols (e.g., from DTT or cysteine residues), in your reaction mixture, as they can react with and degrade the tetrazine ring.[7][8]
Extended incubation times in aqueous buffer While methyltetrazines are more stable than other derivatives, they can still degrade over long periods in aqueous solutions.[7] For lengthy experiments, consider the stability of the conjugate under your specific conditions.
Photodegradation Protect tetrazine-containing solutions from prolonged exposure to light.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of this compound to a protein with accessible carboxylic acid residues (aspartic acid, glutamic acid, or C-terminus).

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or PBS)

  • This compound HCl salt

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-5 mg/mL. If the protein is already in a buffer containing primary amines, perform a buffer exchange into the Activation Buffer using a desalting column.

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10 mM stock solution of EDC and a 25 mM stock solution of Sulfo-NHS in Activation Buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Protein Carboxyl Groups:

    • Add the EDC and Sulfo-NHS stock solutions to the protein solution to achieve a final concentration of approximately 2 mM EDC and 5 mM Sulfo-NHS.[11]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent side reactions, remove excess and hydrolyzed EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Conjugation with this compound:

    • Immediately add the this compound stock solution to the activated protein solution. A 10- to 20-fold molar excess of this compound over the protein is a good starting point.

    • If the pH of the solution is still acidic from the activation step, adjust to pH 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess this compound and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

Visualizations

experimental_workflow Experimental Workflow for EDC/NHS Coupling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Protein in Activation Buffer activation Activate Protein with EDC/Sulfo-NHS (15-30 min, RT) protein_prep->activation reagent_prep Prepare EDC, Sulfo-NHS, and this compound Stocks reagent_prep->activation purification1 Optional: Purify Activated Protein (Desalting Column) activation->purification1 conjugation Add this compound (2h RT or O/N 4°C) activation->conjugation purification1->conjugation quenching Quench with Tris or Glycine (15-30 min, RT) conjugation->quenching purification2 Purify Conjugate (SEC, Dialysis) quenching->purification2 product Methyltetrazine-labeled Protein purification2->product

Caption: Workflow for EDC/NHS coupling of this compound to a protein.

troubleshooting_logic Troubleshooting Low Amide Coupling Yield start Low Yield of Amide Product check_reagents Are EDC/NHS/HATU reagents fresh and stored properly? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_buffer Is the buffer amine-free (e.g., MES, PBS)? yes_reagents->check_buffer replace_reagents Replace with fresh reagents. no_reagents->replace_reagents replace_reagents->check_buffer yes_buffer Yes check_buffer->yes_buffer Yes no_buffer No check_buffer->no_buffer No check_ph Is the pH optimal for activation and coupling? yes_buffer->check_ph change_buffer Switch to an amine-free buffer. no_buffer->change_buffer change_buffer->check_ph yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No check_ratio Are molar ratios of reagents optimized? yes_ph->check_ratio adjust_ph Use a two-step pH procedure (pH 6.0 for activation, pH 7.2-8.0 for coupling). no_ph->adjust_ph adjust_ph->check_ratio yes_ratio Yes check_ratio->yes_ratio Yes no_ratio No check_ratio->no_ratio No final_check Consider other factors: - Reaction concentration - Incubation time/temp - Steric hindrance yes_ratio->final_check optimize_ratio Increase molar excess of coupling reagents and this compound. no_ratio->optimize_ratio optimize_ratio->final_check

Caption: Decision tree for troubleshooting low yield in amide coupling reactions.

References

Troubleshooting guide for poor stability of tetrazine conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering stability issues with tetrazine conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My tetrazine conjugate solution is losing its characteristic pink/red color. What does this indicate?

The loss of the vibrant pink or red color of your tetrazine conjugate solution is a primary visual indicator of degradation.[1] The color is a result of the unique electronic properties of the tetrazine ring. When the ring's structure is compromised through chemical reactions, its ability to absorb light in the visible spectrum diminishes, leading to a colorless solution.[1] Several factors can contribute to this degradation, including exposure to nucleophiles, extreme pH conditions (both acidic and basic), and prolonged exposure to light.[1]

Q2: What are the common chemical pathways that lead to the degradation of tetrazine conjugates?

Tetrazine conjugates primarily degrade through two main pathways:

  • Nucleophilic Attack: The electron-deficient nature of the tetrazine ring makes it susceptible to attack by nucleophiles. In biological media, common nucleophiles include water (hydrolysis) and thiol-containing molecules like cysteine or glutathione.[2][3]

  • Reduction: Tetrazines can be reduced to form unstable dihydrotetrazine intermediates, which can further decompose.[2][3] This is particularly relevant in biological systems where reducing agents are present.

Electron-withdrawing substituents on the tetrazine ring, which increase its reactivity in the desired bioorthogonal reaction, unfortunately also enhance its susceptibility to nucleophilic attack and reduction, leading to lower stability.[4][5]

Q3: I am observing low conjugation yield in my experiment. Could the stability of my tetrazine conjugate be the issue?

Yes, poor stability of the tetrazine conjugate is a common reason for low conjugation yields.[6][7] If the tetrazine moiety degrades before it has a chance to react with its dienophile partner (e.g., trans-cyclooctene, TCO), the overall yield of the desired product will be reduced. It is crucial to ensure that the tetrazine conjugate is stable under the specific conditions of your conjugation reaction, including the buffer composition, pH, temperature, and incubation time.[6][7]

Q4: How does the choice of substituent on the tetrazine ring affect the stability of the conjugate?

The electronic properties of the substituents on the tetrazine ring have a significant impact on both reactivity and stability, often in an inverse relationship.[3][8]

  • Electron-Withdrawing Groups (EWGs): Substituents like pyridyl groups increase the rate of the inverse electron-demand Diels-Alder (IEDDA) reaction with dienophiles. However, they also make the tetrazine ring more electron-deficient and thus more prone to degradation by nucleophiles and reduction, leading to lower stability.[4][5]

  • Electron-Donating Groups (EDGs): Substituents like alkyl or amino groups increase the electron density of the tetrazine ring.[1] This generally enhances the stability of the conjugate but at the cost of reduced reactivity in the IEDDA reaction.[1][9]

This trade-off between reactivity and stability is a key consideration in the design and selection of tetrazine reagents for specific applications.[3][5]

Q5: My tetrazine conjugate appears to be aggregating. What could be the cause and how can I prevent it?

Aggregation of tetrazine conjugates can occur, particularly for those that are hydrophobic.[10][11][12] This can lead to precipitation, reduced reactivity, and inaccurate quantification.

Potential Causes:

  • Hydrophobic Interactions: The tetrazine moiety and associated linkers or biomolecules can be hydrophobic, leading to self-assembly and aggregation in aqueous solutions.[10][11]

  • High Concentrations: Working with highly concentrated solutions of the conjugate can promote aggregation.[10]

Prevention Strategies:

  • Incorporate Hydrophilic Spacers: Using linkers that contain hydrophilic units, such as polyethylene glycol (PEG), can improve the aqueous solubility of the conjugate and reduce aggregation.[10]

  • Optimize Concentration: Perform conjugation reactions at lower concentrations to minimize intermolecular interactions.[10]

  • Buffer Optimization: Ensure the buffer composition and pH are optimal for the solubility of your specific conjugate.

Quantitative Data on Tetrazine Stability

The stability of tetrazine conjugates is often quantified by measuring their half-life (t½) under specific conditions. The following table summarizes stability data for various tetrazine derivatives from the literature.

Tetrazine DerivativeConditionsHalf-life (t½) / % RemainingReference
Pyridyl-tetrazine (Py-Tz)DMEM + 10% FBS, 37°C< 13% remaining after 48h[2][3]
H-tetrazine (H-Tz)DMEM + 10% FBS, 37°C< 13% remaining after 48h[2][3]
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS, 37°C> 63% remaining after 48h[2][3]
Triazolyl-tetrazine (Ta-Tz)DMEM + 10% FBS, 37°C> 63% remaining after 48h[2][3]
Dipyridyl-s-tetrazineDMSO/PBS (1:9), 37°C15-40% remaining after 12h[4]
Phenyl tetrazinesDMSO/PBS (1:9), 37°C> 75% remaining after 12h[4]
DimethyltetrazinePBS~50% remaining after 14h[13]
Dipyridyl-tetrazinePBSt½ = 9.6h[13]
Dipyridyl-substituted tetrazinePBS, 37°C75% remaining after 6h, 27% after 24h[14]
Dipyridyl-substituted tetrazineCell lysate, 37°C43% remaining after 6h, 0% after 24h[14]

Experimental Protocols for Stability Assessment

Protocol 1: Stability Assessment by HPLC or LC-MS

This protocol provides a general method for quantifying the stability of a tetrazine conjugate in a desired medium.[15]

1. Sample Preparation: a. Prepare a concentrated stock solution of the tetrazine conjugate in an appropriate organic solvent (e.g., DMSO). b. Dilute the stock solution to a final working concentration (e.g., 50 µM) in the test medium (e.g., PBS pH 7.4, cell culture medium with 10% FBS).[15]

2. Incubation: a. Incubate the sample at a physiologically relevant temperature (e.g., 37°C) in a controlled environment.[15]

3. Time-Point Analysis: a. At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample. b. Immediately quench any further degradation by flash freezing in liquid nitrogen or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins if in biological media.[15] c. Analyze the concentration of the intact tetrazine conjugate using HPLC or LC-MS. Monitor the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm) or by mass spectrometry.[15]

4. Data Analysis: a. Plot the percentage of remaining intact tetrazine conjugate against time. b. Determine the half-life (t½) of the conjugate by fitting the data to a first-order decay model.[15]

Protocol 2: Measuring Reaction Kinetics with a Dienophile using Stopped-Flow Spectrophotometry

This protocol is used to determine the second-order rate constant of the reaction between a tetrazine conjugate and a dienophile (e.g., TCO), which can be an indirect indicator of the tetrazine's reactivity and availability.[15]

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine conjugate (e.g., 1 mM in DMSO). b. Prepare a stock solution of the dienophile (e.g., TCO derivative, 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions to their final concentrations in the desired reaction buffer (e.g., PBS, pH 7.4). The dienophile should be in at least a 10-fold molar excess to ensure pseudo-first-order kinetics.[15]

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[15] b. Load the tetrazine and dienophile solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the tetrazine's characteristic absorbance over time.[15]

3. Data Analysis: a. Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile in excess: k₂ = k_obs / [Dienophile].[15] c. Repeat the experiment with varying concentrations of the dienophile to confirm the linearity and accuracy of the determined k₂.[15]

Visualizing Tetrazine Conjugate Instability

Troubleshooting Workflow for Poor Tetrazine Conjugate Stability

The following diagram outlines a logical workflow for troubleshooting issues related to the poor stability of tetrazine conjugates.

cluster_0 Troubleshooting Workflow start Poor Stability Observed (e.g., color loss, low yield) check_storage Verify Proper Storage (light protection, temp) start->check_storage check_solvent Assess Solvent/Buffer Purity (fresh, anhydrous, no nucleophiles) start->check_solvent check_ph Evaluate pH of Medium (avoid harsh acidic/basic conditions) start->check_ph analyze_degradation Analyze Degradation Products (HPLC, LC-MS) check_storage->analyze_degradation check_solvent->analyze_degradation check_ph->analyze_degradation optimize_conditions Optimize Reaction Conditions (time, temp, concentration) analyze_degradation->optimize_conditions Degradation confirmed change_tetrazine Consider a More Stable Tetrazine Derivative (e.g., with EDGs) analyze_degradation->change_tetrazine Degradation confirmed end_success Stability Improved optimize_conditions->end_success change_tetrazine->end_success

Caption: A flowchart for diagnosing and resolving poor tetrazine conjugate stability.

Common Degradation Pathways of Tetrazine Conjugates

This diagram illustrates the primary chemical reactions that lead to the degradation of the tetrazine ring.

cluster_1 Degradation Pathways tetrazine Stable Tetrazine Conjugate (Pink/Red) hydrolysis_product Hydrolysis/Thiolysis Products (Colorless) tetrazine->hydrolysis_product Nucleophilic Attack dihydrotetrazine Dihydrotetrazine Intermediate (Unstable) tetrazine->dihydrotetrazine Reduction nucleophile Nucleophile (e.g., H₂O, R-SH) nucleophile->hydrolysis_product reductant Reducing Agent reductant->dihydrotetrazine reduced_product Further Decomposition Products (Colorless) dihydrotetrazine->reduced_product

Caption: Major chemical pathways leading to the degradation of tetrazine conjugates.

Inverse Relationship between Tetrazine Reactivity and Stability

This diagram illustrates the general trade-off between the reaction speed and the stability of tetrazine conjugates based on their electronic properties.

cluster_2 Reactivity vs. Stability ewg Electron-Withdrawing Groups (e.g., Pyridyl) high_reactivity High Reactivity (Fast IEDDA) ewg->high_reactivity low_stability Low Stability (Prone to Degradation) ewg->low_stability edg Electron-Donating Groups (e.g., Alkyl) low_reactivity Low Reactivity (Slow IEDDA) edg->low_reactivity high_stability High Stability (Resistant to Degradation) edg->high_stability

Caption: The trade-off between reactivity and stability in tetrazine conjugates.

References

How to prevent hydrolysis of NHS-ester activated Methyltetrazine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with NHS-ester activated Methyltetrazine, with a primary focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of NHS-ester activated Methyltetrazine degradation?

A1: The primary cause of degradation for NHS-ester activated Methyltetrazine is hydrolysis. The N-hydroxysuccinimide (NHS) ester is susceptible to reaction with water, which cleaves the ester bond and renders the Methyltetrazine incapable of reacting with primary amines. This competing hydrolysis reaction is a critical factor to control for successful conjugation.[1][2][3]

Q2: How does pH affect the stability of NHS-ester activated Methyltetrazine?

A2: The pH of the reaction buffer is a critical parameter influencing the stability of the NHS ester. The rate of hydrolysis increases significantly with higher pH.[1][2][3] While the reaction with primary amines is also favored at slightly alkaline conditions (pH 7.2-8.5), a compromise must be found to maximize the amine reaction while minimizing hydrolysis.[1][4] At a lower pH, primary amines are protonated and less reactive, whereas at a higher pH, the NHS-ester hydrolysis becomes the dominant reaction.[3][4]

Q3: What are the optimal storage conditions for NHS-ester activated Methyltetrazine?

A3: To prevent degradation, NHS-ester activated Methyltetrazine should be stored at -20°C in a desiccated environment.[5][6] It is crucial to warm the vial to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[7][8] For long-term storage, purging the vial with an inert gas like nitrogen or argon is also recommended.

Q4: Can I use buffers containing primary amines, like Tris or glycine, for my reaction?

A4: No, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are not compatible with NHS-ester reactions.[1][4] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency and a non-functional Tris- or glycine-tetrazine adduct.[4] However, these buffers can be useful for quenching the reaction once it is complete.[1]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency
Potential Cause Troubleshooting Step Rationale
Hydrolysis of Methyltetrazine-NHS ester 1. Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 using a freshly calibrated pH meter.[1][4] 2. Optimize Temperature and Time: Perform the reaction at 4°C for a longer duration (e.g., overnight) to slow down the rate of hydrolysis.[1][4] 3. Prepare Fresh Reagents: Dissolve the Methyltetrazine-NHS ester in a suitable anhydrous organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[9][10] Do not store the reagent in aqueous solutions.[10]
Suboptimal Reaction Conditions 1. Increase Reactant Concentrations: If possible, increase the concentration of your amine-containing molecule (e.g., protein) and the molar excess of the Methyltetrazine-NHS ester.[4] A higher concentration of the target amine will favor the desired reaction over hydrolysis. 2. Ensure Adequate Mixing: Gently mix the reaction solution throughout the incubation period to ensure uniform distribution of reactants.
Incompatible Buffer Components 1. Check for Primary Amines: Confirm that your buffer does not contain any primary amines (e.g., Tris, glycine).[1][4] 2. Avoid High Concentrations of Other Nucleophiles: High concentrations of other nucleophiles can also compete with the reaction. While low concentrations of sodium azide (≤ 3 mM) or thimerosal (≤ 0.02 mM) are generally tolerated, higher concentrations can interfere.[1]
Issue 2: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step Rationale
Degraded Methyltetrazine-NHS ester 1. Proper Storage: Ensure the reagent is stored at -20°C and desiccated.[5][6] Allow the vial to warm to room temperature before opening.[7][8] 2. Use Fresh Aliquots: If the reagent has been opened multiple times, consider using a fresh, unopened vial to rule out degradation from repeated exposure to atmospheric moisture.
Variability in Experimental Setup 1. Consistent pH Measurement: Use a calibrated pH meter for all experiments to ensure consistent buffer pH. 2. Precise Temperature Control: Maintain a constant temperature during the reaction incubation. 3. Standardized Reagent Preparation: Always prepare fresh solutions of the Methyltetrazine-NHS ester immediately before each experiment.

Quantitative Data

The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of general NHS esters in aqueous solutions, which serves as a crucial guide for planning experiments with Methyltetrazine-NHS ester.

pHTemperature (°C)Half-life of NHS-esterReference
7.004 - 5 hours[1][2]
8.0Room Temperature210 minutes[11]
8.5Room Temperature180 minutes[11]
8.6410 minutes[1][2]
9.0Room Temperature125 minutes[11]

Experimental Protocols

Protocol: Labeling a Protein with Methyltetrazine-NHS Ester

This protocol provides a general guideline for labeling a protein with Methyltetrazine-NHS ester while minimizing hydrolysis. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., 1X PBS, pH 7.4)

  • Methyltetrazine-NHS ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Methyltetrazine-NHS Ester Stock Solution Preparation:

    • Allow the vial of Methyltetrazine-NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of Methyltetrazine-NHS ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution. Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction:

    • Add the desired molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution. A common starting point is a 10-20 fold molar excess of the reagent over the protein.

    • Mix the reaction gently and immediately.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The longer incubation at a lower temperature can help to minimize hydrolysis.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted Methyltetrazine-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Visualizations

HydrolysisVsAminolysis cluster_0 Reaction Pathways Methyltetrazine-NHS Methyltetrazine-NHS StableAmideBond Stable Amide Bond (Desired Product) Methyltetrazine-NHS->StableAmideBond Aminolysis InactiveCarboxylate Inactive Carboxylate (Hydrolyzed Product) Methyltetrazine-NHS->InactiveCarboxylate Hydrolysis PrimaryAmine Primary Amine (e.g., Lysine) Water Water (Hydrolysis)

Caption: Competing reaction pathways for NHS-ester activated Methyltetrazine.

ExperimentalWorkflow cluster_1 Workflow to Minimize Hydrolysis start Start prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) start->prep_protein prep_reagent Prepare Fresh Methyltetrazine-NHS Stock in Anhydrous DMSO/DMF prep_protein->prep_reagent reaction Initiate Reaction (RT for 30-60 min or 4°C for 2-4h) prep_reagent->reaction quench Quench Reaction with Tris or Glycine Buffer reaction->quench purify Purify Conjugate via Desalting Column quench->purify end End purify->end

Caption: Experimental workflow for Methyltetrazine-NHS ester labeling.

TroubleshootingTree cluster_2 Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency check_ph Is buffer pH 7.2-8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is reagent fresh & stored properly? check_buffer->check_reagent Yes change_buffer Use Amine-Free Buffer (e.g., PBS, Borate) check_buffer->change_buffer No use_fresh_reagent Use Fresh Reagent check_reagent->use_fresh_reagent No optimize_conditions Optimize Reaction Time/Temp (e.g., 4°C overnight) check_reagent->optimize_conditions Yes adjust_ph->start change_buffer->start use_fresh_reagent->start

Caption: Decision tree for troubleshooting low labeling efficiency.

References

Technical Support Center: Optimizing Molar Excess for Efficient Methyltetrazine-Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-amine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure efficient and successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar excess of Methyltetrazine-NHS ester to my protein for efficient labeling?

A1: The optimal molar excess is empirical and depends on several factors, including your protein's concentration and the desired degree of labeling (DOL).[1] For a starting point, refer to the table below. It is often necessary to perform a series of small-scale labeling experiments to determine the ideal ratio for your specific application.[2]

Q2: What is the ideal buffer and pH for the labeling reaction?

A2: It is crucial to use an amine-free buffer to prevent competition with your target molecule for the NHS ester.[1][3] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate buffer. The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 9.0.[3][4] A pH of 8.0-8.5 is often recommended for efficient labeling.[5][6]

Q3: How can I determine the degree of labeling (DOL) after the reaction?

A3: The DOL can be determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength of the methyltetrazine moiety (around 520 nm).[6][7]

Q4: My labeling efficiency is low. What are the common causes?

A4: Low labeling efficiency can stem from several factors:

  • Hydrolysis of the Methyltetrazine-NHS ester: This reagent is moisture-sensitive.[3]

  • Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your protein for the labeling reagent.[1][3]

  • Suboptimal pH: The reaction is pH-dependent, with efficiency dropping outside the optimal range of 7.2-9.0.[3]

  • Insufficient molar excess: For dilute protein solutions, a higher molar excess is required to drive the reaction.[1]

  • Poor quality of the labeling reagent: Ensure your Methyltetrazine-NHS ester is stored correctly at -20°C and brought to room temperature before opening to prevent condensation.[4][5]

Q5: Can I use this compound directly for labeling?

A5: this compound itself contains a primary amine and is typically used as a building block to be incorporated into other molecules.[8] For labeling proteins, a Methyltetrazine derivative with an amine-reactive group, such as an NHS ester (N-hydroxysuccinimide ester), is commonly used to react with primary amines (like the side chain of lysine residues) on the protein surface.[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue Potential Cause Recommended Solution
Low or No Labeling Hydrolysis of NHS ester: The reagent is sensitive to moisture.[3]- Allow the Methyltetrazine-NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[3] - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[3]
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.[3]- Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer.[3][4]
Buffer contains primary amines: Buffers like Tris or glycine compete with the target molecule.[1][3]- Perform a buffer exchange to an amine-free buffer before starting the labeling reaction.
Insufficient molar excess: The ratio of labeling reagent to protein is too low.- Increase the molar excess of the Methyltetrazine-NHS ester, especially for dilute protein solutions.[1]
Protein Precipitation High degree of labeling: Over-labeling can lead to protein aggregation.[9]- Reduce the molar excess of the labeling reagent or decrease the reaction time.[9]
Unfavorable buffer conditions: - Optimize buffer pH and ionic strength.[9]
Inconsistent Results Inaccurate quantification of protein or labeling reagent: - Ensure accurate concentration measurements of both the protein and the Methyltetrazine-NHS ester stock solution before initiating the reaction.
Variable reaction conditions: - Maintain consistent reaction times, temperatures, and pH between experiments.
Free Dye in Final Product Inadequate purification: - Use an appropriate purification method, such as size-exclusion chromatography (e.g., desalting columns), to effectively remove unreacted labeling reagent.[2]

Data Presentation

Table 1: Recommended Starting Molar Excess of Methyltetrazine-NHS Ester for Protein Labeling

Protein ConcentrationRecommended Molar ExcessNotes
1 - 5 mg/mL10 to 20-fold[9]A common concentration range for antibody labeling.
< 1 mg/mL20 to 50-foldHigher excess is needed to compensate for slower reaction kinetics at lower concentrations.
Antibody Labeling30-foldA specific example for antibody modification.[10]

Table 2: Example of Achieved Degree of Labeling (DOL)

ProteinMolar Excess of NHS EsterAchieved Degree of Labeling (DOL)Reference
Bovine Serum Albumin (BSA)6.5 equivalents of FAM NHS ester1.1[2]
Bovine Serum Albumin (BSA)30 equivalents of Methyltetrazine-PEG4-NHS-ester25 tetrazines per BSA molecule[7]

Experimental Protocols

Protocol 1: General Protein Labeling with Methyltetrazine-NHS Ester

This protocol provides a general procedure for labeling a protein with a Methyltetrazine-NHS ester. Optimization may be required for your specific protein and application.

Materials:

  • Protein to be labeled

  • Methyltetrazine-NHS ester

  • Reaction Buffer: Amine-free buffer, pH 7.2 - 8.5 (e.g., 0.1 M sodium bicarbonate or PBS)[1][2]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Prepare a 5-20 mg/mL solution of your protein in the reaction buffer.[2]

  • Labeling Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[2][5]

  • Labeling Reaction:

    • Add the appropriate volume of the Methyltetrazine-NHS ester stock solution to the protein solution to achieve the desired molar excess (refer to Table 1).

    • Gently mix by pipetting.

    • Incubate at room temperature for 1-4 hours.[2]

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted labeling reagent and byproducts using a desalting column according to the manufacturer's instructions.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-9.0) reaction Incubate Protein and Methyltetrazine-NHS Ester (1-4 hours at RT) prep_protein->reaction prep_reagent Prepare Methyltetrazine-NHS Ester Stock Solution (Anhydrous DMSO/DMF) prep_reagent->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Analyze Degree of Labeling (UV-Vis Spectroscopy) purify->analyze troubleshooting_logic Troubleshooting Logic for Low Labeling Efficiency start Low Labeling Efficiency? check_reagent Is the NHS ester hydrolyzed? start->check_reagent Yes check_buffer Is the buffer amine-free? check_reagent->check_buffer No solution_reagent Use fresh, anhydrous reagent stock. check_reagent->solution_reagent Yes check_ph Is the pH optimal (7.2-9.0)? check_buffer->check_ph No solution_buffer Buffer exchange to an amine-free buffer. check_buffer->solution_buffer Yes check_molar_excess Is the molar excess sufficient? check_ph->check_molar_excess No solution_ph Adjust buffer pH. check_ph->solution_ph Yes solution_molar_excess Increase molar excess. check_molar_excess->solution_molar_excess Yes success Labeling Optimized check_molar_excess->success No solution_reagent->success solution_buffer->success solution_ph->success solution_molar_excess->success

References

Technical Support Center: Purification of Methyltetrazine-Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyltetrazine-amine labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for purifying this compound labeled proteins?

A1: A highly effective and common strategy is Affinity Bioorthogonal Chemistry (ABC). This method utilizes a pyridyl-tetrazine tag that can chelate with immobilized metal-ion affinity chromatography (IMAC) resins, such as Nickel-Iminodiacetate (Ni-IDA) resin, which is also commonly used for His-tagged proteins.[1][2] This allows for the specific capture and purification of the tetrazine-labeled protein.

Q2: Can I use standard chromatography techniques to purify my Methyltetrazine-labeled protein?

A2: Yes, besides affinity chromatography, you can use standard protein purification techniques. These include:

  • Size Exclusion Chromatography (SEC): Separates proteins based on their size and is useful for removing unreacted small molecule reagents.[3][4]

  • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity.[3][5][6] This can be particularly useful for separating labeled and unlabeled proteins, as the tetrazine tag can alter the protein's surface hydrophobicity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification, especially for smaller proteins and peptides.[4][7]

Q3: How can I remove excess, unreacted this compound reagent after the labeling reaction?

A3: Excess reagent can be removed using several methods:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this is a common and effective method to separate the larger labeled protein from the smaller, unreacted tetrazine reagent.[3][4]

  • Dialysis or Buffer Exchange: These methods can be used to exchange the reaction buffer and remove small molecules.

  • Tangential Flow Filtration (TFF): This is another option for removing small molecules from the protein solution.[3]

Q4: My labeling efficiency is low. What are some potential causes and solutions?

A4: Low labeling efficiency can stem from several factors:

  • Suboptimal Reaction Conditions: Ensure the pH of your reaction buffer is within the optimal range (typically pH 7-9) and does not contain primary amines (like Tris) if you are activating a carboxyl group.[3]

  • Incorrect Stoichiometry: An incorrect molar ratio of the tetrazine reagent to your protein can lead to incomplete labeling. A slight molar excess of the tetrazine reagent (e.g., 1.05 to 1.5-fold) is often recommended.[8]

  • Inactive Reagents: If your this compound has a carboxyl group, ensure that your activating agents (e.g., EDC/NHS or HATU) are fresh.[3]

  • Inaccessible Labeling Site: The target amino acid on your protein may not be accessible. Consider engineering the tag at a different location (e.g., N-terminus vs. C-terminus).

Q5: I am observing protein precipitation during purification. What can I do?

A5: Protein precipitation during purification can be caused by high protein concentration or suboptimal buffer conditions.

  • For Affinity Chromatography: If precipitation occurs on the column, you can try eluting with a linear gradient instead of a step elution to reduce the concentration of the eluted protein.

  • For HIC: The high salt concentrations used can sometimes lead to precipitation. It is crucial to optimize the salt type and concentration.

  • General Tips: Consider adding mild detergents or adjusting the NaCl concentration in your buffers.

Troubleshooting Guides

Problem 1: Low Yield of Labeled Protein After Purification

This troubleshooting guide will help you identify and resolve common issues leading to low recovery of your purified this compound labeled protein.

Low_Yield_Troubleshooting start Low Yield of Purified Labeled Protein check_labeling Confirm Labeling Efficiency (e.g., by MS) start->check_labeling check_flowthrough Analyze Flow-through and Wash Fractions check_labeling->check_flowthrough Labeling Confirmed optimize_labeling Optimize Labeling Reaction (See FAQ Q4) check_labeling->optimize_labeling Low Labeling optimize_binding Optimize Binding Conditions (pH, Buffer Composition) check_flowthrough->optimize_binding Protein in Flow-through check_elution Analyze Elution Fractions check_flowthrough->check_elution No Protein in Flow-through success Improved Yield optimize_binding->success optimize_elution Optimize Elution Conditions (e.g., Imidazole Gradient) check_elution->optimize_elution No or Low Protein in Elution protein_loss Protein Precipitation or Aggregation? check_elution->protein_loss Protein Present but Low Yield optimize_elution->success modify_buffer Modify Buffer (e.g., add detergents, adjust salt) protein_loss->modify_buffer modify_buffer->success

A decision tree for troubleshooting low yields in protein purification.

Problem 2: Unlabeled Protein Contamination in the Final Product

This guide addresses the issue of co-purification of unlabeled protein with your this compound labeled protein.

Contamination_Troubleshooting start Unlabeled Protein Contamination incomplete_labeling Incomplete Labeling Reaction? start->incomplete_labeling optimize_labeling Increase Molar Excess of Tetrazine Reagent or Optimize Reaction Time/Temp incomplete_labeling->optimize_labeling Yes nonspecific_binding Non-specific Binding to Resin? incomplete_labeling->nonspecific_binding No, Labeling is Complete success Pure Labeled Protein optimize_labeling->success increase_wash Increase Wash Stringency (e.g., low concentration of imidazole for Ni-IDA) nonspecific_binding->increase_wash Yes alternative_purification Consider Alternative Purification Method (e.g., HIC, SEC) nonspecific_binding->alternative_purification Still Contaminated increase_wash->success alternative_purification->success

A troubleshooting workflow for unlabeled protein contamination.

Data Summary

Table 1: Quantitative Data for Affinity Purification of Pyridyl-Tetrazine Labeled Proteins
ParameterValueProtein ExampleReference
Binding Capacity to Ni-IDA Resin3.4 mg/mLGFP-pyTz[1]
Recovery from Ni-IDA Purification88%mSA2-tetrazine[1]
Recovery from Bacterial Lysate83%GFP-pyTz[1]

Experimental Protocols

Protocol 1: General Workflow for Labeling and Affinity Purification

This protocol outlines the general steps for labeling a protein with a pyridyl-tetrazine amine and subsequent purification using Ni-IDA affinity chromatography.

Experimental_Workflow cluster_labeling Labeling Reaction cluster_purification Affinity Purification cluster_analysis Analysis prepare_protein Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.4) activate_tetrazine Activate Carboxyl Group of Tetrazine-Amine with EDC/NHS (if applicable) prepare_protein->activate_tetrazine conjugation Incubate Protein with Activated Tetrazine (e.g., 2h at RT or O/N at 4°C) activate_tetrazine->conjugation remove_excess Remove Excess Reagent (e.g., SEC or Dialysis) conjugation->remove_excess prepare_resin Equilibrate Ni-IDA Resin with Binding Buffer remove_excess->prepare_resin bind_protein Load Labeled Protein onto the Resin prepare_resin->bind_protein wash_resin Wash Resin to Remove Non-specifically Bound Proteins (e.g., with 10 mM Imidazole) bind_protein->wash_resin elute_protein Elute Labeled Protein (e.g., with 400 mM Imidazole) wash_resin->elute_protein characterization Characterize Purified Protein (SDS-PAGE, MS, etc.) elute_protein->characterization

A general workflow for protein labeling and affinity purification.

Protocol 2: Detailed Methodology for Affinity Purification using Ni-IDA Resin

This protocol provides a more detailed procedure for the purification of a pyridyl-tetrazine labeled protein.

Materials:

  • Pyridyl-tetrazine labeled protein solution

  • Ni-IDA resin

  • Binding Buffer: 50 mM MES, pH 6.0

  • Wash Buffer: 50 mM MES, pH 6.0, 10 mM Imidazole

  • Elution Buffer: Phosphate buffer with 400 mM Imidazole

Procedure:

  • Resin Preparation:

    • Add 100 µL of Ni-IDA resin slurry to a chromatography column.

    • Equilibrate the resin with 5 column volumes of Binding Buffer.

  • Protein Binding:

    • Load the labeled protein solution (e.g., 300 µL of 100 µM protein) onto the column by gravity flow.[1]

  • Washing:

    • Wash the resin with 5 column volumes of Binding Buffer to remove unbound protein.

    • Wash the resin with 5 column volumes of Wash Buffer to remove non-specifically bound proteins.[1]

  • Elution:

    • Elute the bound pyridyl-tetrazine labeled protein with Elution Buffer.

    • Collect the eluate in fractions.

  • Analysis:

    • Determine the concentration of the eluted protein using UV-Vis spectroscopy.

    • Analyze the purity of the eluted fractions by SDS-PAGE and Mass Spectrometry.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Labeled Proteins

HIC separates proteins based on their surface hydrophobicity and can be a powerful tool for purifying labeled proteins.[9]

Principle: In HIC, proteins are loaded onto a hydrophobic column in a high-salt buffer.[6] The high salt concentration enhances hydrophobic interactions, causing hydrophobic proteins to bind to the column.[9] The bound proteins are then eluted by decreasing the salt concentration in the buffer.[6]

General Procedure:

  • Column Equilibration: Equilibrate the HIC column with a high-salt binding buffer (e.g., buffer containing 2 M (NH4)2SO4).[10]

  • Sample Preparation: Adjust the salt concentration of your labeled protein sample to match the binding buffer.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Elution: Elute the bound proteins using a decreasing salt gradient. Proteins will elute in order of increasing hydrophobicity.[10]

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of your labeled protein.

References

Impact of temperature and time on Methyltetrazine-amine reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the impact of temperature and time on Methyltetrazine-amine reaction kinetics. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound reaction?

A1: The reaction involving a methyltetrazine moiety and a trans-cyclooctene (TCO) is a bioorthogonal inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), which drives the reaction to completion.[1][2] This process is catalyst-free, highly selective, and known for its exceptionally fast kinetics.[1][2]

Q2: What are the main advantages of using the Methyltetrazine-TCO ligation?

A2: This ligation chemistry offers several key benefits:

  • Biocompatibility: The reaction is catalyst-free, making it suitable for in-vivo and sensitive biological applications.[2][3]

  • Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 800 M⁻¹s⁻¹, allowing for efficient labeling even at low concentrations.[3]

  • High Specificity: The reaction is highly selective, showing no cross-reactivity with other functional groups commonly found in biological systems, such as amines or thiols.[2]

  • Stability: Methyl-substituted tetrazines exhibit good stability in aqueous media compared to other derivatives, making them a reliable choice for many applications.[4]

Q3: How does a methyl-substituted tetrazine compare to other tetrazine derivatives in terms of reactivity and stability?

A3: Methyl-substituted tetrazines offer a balance between stability and reactivity. While they may react more slowly than hydrogen- or pyridyl-substituted tetrazines, they have significantly better stability in aqueous solutions.[1] This makes them ideal for applications that require a more robust reagent over the absolute fastest kinetics. Generally, the reactivity of tetrazines is inversely correlated with their stability.[5]

Q4: Can the Methyltetrazine-TCO reaction be performed in aqueous buffers?

A4: Yes, the tetrazine-TCO ligation is highly compatible with aqueous buffers, typically in the pH range of 6.0 to 9.0.[1][2] However, it is crucial to consider the stability of the specific Methyltetrazine derivative and the biomolecule of interest at the chosen pH. Some tetrazines may degrade in basic aqueous solutions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions.

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Degradation of Reagents: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade with exposure to thiols or UV light.[1]Use freshly prepared solutions. Store stock solutions of tetrazine and TCO derivatives desiccated and protected from light at -20°C.[1]
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.While a 1:1 stoichiometry is theoretical, using a slight excess (1.1 to 1.5 equivalents) of one reagent can drive the reaction to completion for the limiting reagent.[1]
Hydrolysis of NHS ester (if applicable): If using a Methyltetrazine-NHS ester to label a primary amine, the NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling step.
Slow Reaction Rate Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the tetrazine and the TCO.Increase the concentration of one or both reactants. The fast kinetics of this reaction make it efficient even at low concentrations, but extremely dilute conditions will slow the reaction.
Low Temperature: As with most chemical reactions, lower temperatures will decrease the reaction rate.Perform the reaction at room temperature (20-25°C) or 37°C.[1] While higher temperatures can increase the rate, they may also accelerate the degradation of sensitive biomolecules or the tetrazine itself.
Steric Hindrance: Bulky molecules attached to the tetrazine or TCO can sterically hinder their approach, slowing the reaction.If possible, design the linker with a flexible spacer, such as PEG, to improve the accessibility of the reactive moieties.[1]
Precipitation of Reactants or Product Poor Solubility: One or more components of the reaction may have limited solubility in the chosen buffer.To enhance aqueous solubility, consider using PEGylated linkers on the tetrazine or TCO.[1] A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system must be verified.
Presence of Side Products Impure Reactants: Impurities in the starting materials can lead to side reactions.Ensure the purity of your tetrazine and TCO reagents. Purification of the starting materials may be necessary.
Oxidation: Some biomolecules or reagents may be sensitive to oxidation.For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation-related side products.[1]

Impact of Temperature and Time on Reaction Kinetics

The reaction between Methyltetrazine and TCO is exceptionally fast, often reaching completion in minutes at room temperature.

Effect of Temperature

In general, for iEDDA reactions, an increase in temperature leads to an increase in the reaction rate constant. However, it is crucial to balance the reaction rate with the thermal stability of the reactants and any biomolecules involved. For most applications, conducting the reaction at room temperature (20-25°C) or physiological temperature (37°C) provides a rapid reaction without significant degradation.

Quantitative Data on Reaction Kinetics

The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with TCO at 37°C in PBS. This illustrates the impact of substitution on the tetrazine ring on the reaction kinetics.

Tetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3-methyl-6-phenyl-1,2,4,5-tetrazine2,000
3-H-6-phenyl-1,2,4,5-tetrazine30,000
3-(p-aminophenyl)-6-methyl-1,2,4,5-tetrazine3,300

Data sourced from a study evaluating a series of 1,2,4,5-tetrazines for bioorthogonal conjugation.[6]

Impact of Reaction Time

Due to the rapid kinetics, long incubation times are often unnecessary. For many applications, reactions are complete within 1-2 hours at room temperature.[7] Reaction progress can be monitored to determine the optimal time for specific reactants and concentrations.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Methyltetrazine-NHS Ester

This protocol describes the first step of a two-step conjugation, where a protein's primary amines are labeled with a methyltetrazine moiety.

  • Reagent Preparation:

    • Allow the Methyltetrazine-NHS ester vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the Methyltetrazine-NHS ester in anhydrous DMSO.

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer, such as PBS (phosphate-buffered saline) at pH 7.2-8.0. The protein concentration should typically be between 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted Methyltetrazine-NHS ester and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy

The progress of the Tetrazine-TCO reaction can be monitored by the decrease in the tetrazine's characteristic absorbance at approximately 520 nm.[2][8]

  • Prepare Stock Solutions: Prepare stock solutions of the methyltetrazine-functionalized molecule and the TCO-functionalized molecule in a suitable solvent (e.g., DMSO or the reaction buffer).

  • Determine Molar Extinction Coefficient: If not known, accurately determine the molar extinction coefficient of the methyltetrazine compound at its λmax (~520 nm) in the reaction buffer.

  • Initiate the Reaction:

    • In a quartz cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in the spectrophotometer and begin recording data.

    • Add the methyltetrazine solution to the cuvette to initiate the reaction, ensuring rapid mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the absorbance stabilizes, indicating the reaction is complete.

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental design.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein with Primary Amines Reaction1 Labeling Reaction (PBS, pH 7.2-8.0, RT, 1 hr) Protein->Reaction1 Me_Tz_NHS Methyltetrazine-NHS Ester Me_Tz_NHS->Reaction1 Purification1 Purification (Desalting Column) Reaction1->Purification1 Tz_Protein Tetrazine-labeled Protein Reaction2 iEDDA Reaction (RT, 1-2 hrs) Tz_Protein->Reaction2 Purification1->Tz_Protein TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Reaction2 Conjugate Final Conjugate Reaction2->Conjugate Purification2 Purification (e.g., SEC) Conjugate->Purification2

Caption: A typical two-step experimental workflow for bioconjugation using Methyltetrazine-NHS ester and a TCO-functionalized molecule.

logical_relationship Temp Temperature Rate Reaction Rate Temp->Rate Increases Degradation Reagent Degradation Temp->Degradation Increases Time Reaction Time Yield Reaction Yield Time->Yield Increases (to a point) Time->Degradation Increases Risk Conc Concentration Conc->Rate Increases Rate->Yield Positively Impacts Degradation->Yield Decreases

Caption: The relationship between key experimental parameters and reaction outcomes in this compound ligations.

References

Addressing non-specific binding of Methyltetrazine-amine conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of methyltetrazine-amine conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound conjugates?

A1: Non-specific binding refers to the undesirable adhesion of this compound conjugates to biological molecules, surfaces, or cells that are not the intended target of the experiment. This phenomenon can arise from several interactions, including hydrophobic interactions, electrostatic forces, and off-target reactivity, leading to high background signals, reduced signal-to-noise ratios, and potentially false-positive results.

Q2: What are the common causes of non-specific binding with this compound conjugates?

A2: Common causes of non-specific binding include:

  • Hydrophobicity: The aromatic nature of the tetrazine ring can lead to hydrophobic interactions with proteins and lipid membranes, causing the conjugate to "stick" to unintended cellular components.[1]

  • Electrostatic Interactions: The net charge of the conjugate and the biological target at a given pH can lead to non-specific binding through electrostatic attraction.

  • Reagent Stability and Purity: this compound is more stable in aqueous buffers compared to unsubstituted tetrazine-amine, but degradation can still occur, potentially leading to reactive byproducts that bind non-specifically.[2][3][4] Impurities in the conjugate preparation can also contribute to background signal.

  • Properties of the Conjugated Molecule: The biomolecule to which the this compound is attached (e.g., antibody, peptide, small molecule) can have its own inherent non-specific binding properties.

  • Inadequate Blocking: Insufficient blocking of reactive surfaces in the experimental system (e.g., cell surfaces, microplate wells) can leave sites available for non-specific attachment.

Q3: How does the choice of tetrazine derivative affect non-specific binding?

A3: The structure of the tetrazine derivative plays a crucial role. More hydrophilic tetrazines tend to exhibit lower non-specific binding and faster clearance in vivo, leading to improved tumor-to-background contrast in imaging applications.[5] While highly reactive tetrazines can be beneficial for fast ligation kinetics, they may also be less stable, potentially leading to more off-target reactions. Methyl-substituted tetrazines offer a good balance of stability and reactivity.[2][4]

Q4: Can a PEG linker reduce non-specific binding of my this compound conjugate?

A4: Yes, incorporating a hydrophilic polyethylene glycol (PEG) spacer between the methyltetrazine moiety and the amine can significantly reduce non-specific binding.[6][7] The PEG linker increases the overall hydrophilicity of the conjugate, which can minimize hydrophobic interactions with cellular components and improve its solubility in aqueous buffers.[6][7][8]

Troubleshooting Guides

Problem: High Background Signal in Cell Imaging Experiments

High background fluorescence can obscure the specific signal from your target, making data interpretation difficult. Follow these steps to troubleshoot the issue.

Troubleshooting Workflow for High Background in Cell Imaging

Troubleshooting_High_Background Start High Background Signal Observed Check_Controls Review Controls: - Unstained Cells - Secondary Antibody Only Start->Check_Controls Autofluorescence High background in unstained cells? Check_Controls->Autofluorescence NSB_Issue Low background in controls, high in stained sample? Check_Controls->NSB_Issue Autofluorescence->NSB_Issue No Solution_Autofluorescence Address Autofluorescence: - Use quenching agents - Choose different fluorophore Autofluorescence->Solution_Autofluorescence Yes Optimize_Blocking Optimize Blocking Strategy NSB_Issue->Optimize_Blocking Yes Titrate_Conjugate Titrate Conjugate Concentration Optimize_Blocking->Titrate_Conjugate Optimize_Washing Optimize Washing Steps Titrate_Conjugate->Optimize_Washing Check_Conjugate_Quality Assess Conjugate Quality (Purity, Aggregation) Optimize_Washing->Check_Conjugate_Quality Solution_NSB Reduced Background Signal Check_Conjugate_Quality->Solution_NSB

Caption: A stepwise guide to troubleshooting high background signals in cell imaging experiments.

1. Optimize Blocking Strategy:

  • Issue: Non-specific binding sites on cells or the imaging surface are not adequately blocked.

  • Solution:

    • Increase the concentration of the blocking agent.

    • Increase the blocking incubation time.

    • Try different blocking agents. While Bovine Serum Albumin (BSA) is common, casein or serum from the same species as the secondary antibody (if applicable) can be more effective in some cases.

Blocking AgentTypical ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS30-60 min at RTA good starting point for most applications.[9]
Normal Goat/Donkey Serum 5-10% (v/v) in PBS30-60 min at RTUse serum from the host species of the secondary antibody.
Casein 0.1-1% (w/v) in PBS or TBS30-60 min at RTCan provide lower backgrounds than BSA in some assays. Avoid if using biotin-avidin systems as it may contain biotin.[10]

2. Titrate this compound Conjugate Concentration:

  • Issue: The concentration of the conjugate is too high, leading to increased non-specific binding.

  • Solution: Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the recommended concentration from the literature or manufacturer and test several dilutions below that.

3. Optimize Washing Steps:

  • Issue: Insufficient washing fails to remove unbound or weakly bound conjugate.

  • Solution:

    • Increase the number of wash steps (e.g., from 3 to 5).

    • Increase the duration of each wash (e.g., 5-10 minutes per wash).

    • Add a non-ionic surfactant, such as 0.05% Tween-20, to the wash buffer to help disrupt non-specific interactions.

4. Adjust Buffer Composition:

  • Issue: The pH or ionic strength of the buffer is promoting electrostatic interactions.

  • Solution:

    • pH: The optimal pH for minimizing non-specific binding is often near the isoelectric point of the protein conjugate. You can test a range of pH values (e.g., 6.5, 7.4, 8.0) for your incubation and wash buffers.

    • Ionic Strength: Increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) in your buffers can help to disrupt non-specific electrostatic interactions.[11][12]

ParameterRecommended RangeRationale
pH 6.5 - 8.0Can be optimized to be near the isoelectric point of the conjugate to minimize charge-based interactions.
Salt Concentration (NaCl) 150 - 500 mMHigher salt concentrations can shield electrostatic interactions, reducing non-specific binding.[11][12]
Surfactant (Tween-20) 0.05 - 0.1%Helps to reduce non-specific hydrophobic interactions.[13]
Problem: Low or No Specific Signal

If you are experiencing low or no signal after performing your experiment, consider the following troubleshooting steps.

1. Verify Conjugate Reactivity:

  • Issue: The this compound conjugate or the TCO-modified target may be inactive.

  • Solution: Before a complex experiment, perform a simple in-solution reaction between your this compound conjugate and a TCO-containing molecule and analyze the product by mass spectrometry or HPLC to confirm reactivity.

2. Check Reagent Stability and Storage:

  • Issue: The this compound conjugate may have degraded.

  • Solution: Store this compound conjugates at -20°C or -80°C, protected from light and moisture. Prepare fresh solutions before use. This compound is more stable than unsubstituted tetrazine-amine, especially in aqueous buffers.[2][3][4]

3. Optimize Reaction Conditions:

  • Issue: The reaction kinetics may be too slow under your experimental conditions.

  • Solution:

    • Concentration: Ensure you are using an adequate concentration of both the this compound conjugate and the TCO-modified target.

    • Incubation Time: Increase the incubation time to allow for complete reaction.

    • Temperature: While most reactions proceed quickly at room temperature, gentle warming (e.g., to 37°C) can sometimes increase the reaction rate, if compatible with your biological sample.

Data Presentation

Impact of Tetrazine Hydrophilicity on In Vivo Performance

Hydrophilicity is a key factor in reducing non-specific binding and improving in vivo performance. The following table summarizes data from a study that evaluated a library of tetrazine derivatives in a pre-targeting model. A lower clogD7.4 value indicates higher hydrophilicity, which generally correlates with better in vivo ligation performance (higher blocking efficiency).

Tetrazine Scaffold TypeclogD7.4Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)In Vivo Blocking Efficiency (%)
Highly Hydrophilic (e.g., Sugar Conjugate) -4.5> 50,00095 - 99
Hydrophilic (e.g., PEG Derivative) -3.2> 50,00095 - 99
Moderately Hydrophilic (e.g., Carboxylic Acid) -1.8> 39,00080 - 95
Lipophilic (e.g., Aryl-substituted) > 0~10,000 - 30,000< 60

Data adapted from a study on in vivo pretargeting performance. Higher blocking efficiency indicates more successful in vivo ligation and less non-specific accumulation of the tetrazine probe.

Experimental Protocols

Protocol 1: General Procedure for Blocking Non-Specific Binding in Cell Staining
  • Prepare Blocking Buffer: Prepare a solution of 3% (w/v) BSA and 5% (v/v) normal goat serum in PBS.

  • Cell Preparation: After fixation and permeabilization (if required), wash the cells twice with PBS.

  • Blocking Step: Aspirate the PBS and add enough blocking buffer to completely cover the cells.

  • Incubation: Incubate for 1 hour at room temperature with gentle agitation.

  • Proceed with Staining: Aspirate the blocking buffer and proceed with the primary antibody or this compound conjugate incubation without a washing step in between.

Protocol 2: Purification of this compound-Antibody Conjugates using Size-Exclusion Chromatography (SEC)

This protocol is for removing unconjugated this compound from an antibody conjugation reaction.

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., a PD-10 desalting column) with 4-5 column volumes of cold PBS (pH 7.4).[14][15][16][17]

  • Sample Loading: Once the equilibration buffer has completely entered the packed bed, carefully load the antibody conjugation reaction mixture (typically up to 2.5 mL for a PD-10 column) onto the top of the column.

  • Elution: Allow the sample to enter the packed bed completely. Add PBS to the top of the column and begin collecting fractions. The purified antibody conjugate will elute in the void volume, while the smaller, unconjugated this compound will be retained longer and elute in later fractions.

  • Fraction Analysis: Measure the absorbance of the collected fractions at 280 nm to identify the fractions containing the antibody. The peak corresponding to the purified conjugate will be the first to elute.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the purified conjugate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa for an antibody).

Visualizations

Pre-targeting Workflow for Drug Delivery

This diagram illustrates a two-step pre-targeting strategy where a TCO-modified antibody is first administered to target a tumor, followed by a second injection of a methyltetrazine-drug conjugate that "clicks" to the antibody at the tumor site, releasing the drug.[14][18][19][20]

Pretargeting_Workflow Step1 Step 1: Administration of TCO-Antibody Conjugate Accumulation Antibody accumulates at tumor site (e.g., 24-72 hours) Step1->Accumulation Clearance1 Unbound antibody clears from circulation Accumulation->Clearance1 Step2 Step 2: Administration of Methyltetrazine-Drug Conjugate Clearance1->Step2 Click_Reaction In vivo Bioorthogonal Reaction (Tetrazine-TCO Ligation at Tumor) Step2->Click_Reaction Clearance2 Unbound Methyltetrazine-Drug conjugate is rapidly cleared Step2->Clearance2 Drug_Release Drug is released and activated at the tumor site Click_Reaction->Drug_Release

Caption: A pre-targeting workflow for tumor-specific drug delivery using tetrazine-TCO ligation.

Investigating EGFR Signaling with a Bioorthogonal Probe

This diagram shows a simplified representation of how a this compound conjugate could be used to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[18][21][22][23]

EGFR_Signaling_Probe cluster_Cell Cell Membrane cluster_Pathway Intracellular Signaling Cascade EGFR EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activates Labeled_EGFR Fluorescently Labeled EGFR EGF EGF Ligand TCO_EGF TCO-modified EGF TCO_EGF->EGFR Binds to Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) Dimerization->Downstream Methyltetrazine_Probe Methyltetrazine-Fluorophore Conjugate Methyltetrazine_Probe->EGFR Clicks to TCO Imaging Fluorescence Microscopy (Visualize EGFR localization, trafficking, etc.) Labeled_EGFR->Imaging

Caption: Probing the EGFR signaling pathway using a TCO-modified ligand and a methyltetrazine-fluorophore conjugate.

References

How to handle amine competition in acylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amine competition in acylation reactions.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction is non-selective, acylating multiple amines in my molecule. How can I improve selectivity for a specific amine?

A1: Achieving selectivity in the acylation of polyamines or molecules with multiple amine functionalities is a common challenge. The outcome of the reaction is influenced by the inherent nucleophilicity of the different amino groups and the reaction conditions. Here are some strategies to enhance selectivity:

  • Exploit Inherent Reactivity Differences: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, which are in turn more reactive than aromatic amines. This inherent difference can often be used to achieve selective acylation under carefully controlled conditions.

  • Kinetic vs. Thermodynamic Control: The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.[1][2][3]

    • Kinetic control (favored at lower temperatures) results in the fastest-forming product, which is often the acylation of the most nucleophilic or least sterically hindered amine.[4]

    • Thermodynamic control (favored at higher temperatures with longer reaction times) results in the most stable product, which may not be the kinetically favored one.[2][4]

  • Choice of Acylating Agent: The reactivity of the acylating agent plays a crucial role. Highly reactive agents like acyl chlorides may lead to lower selectivity, while less reactive agents can provide better discrimination between different amines.[5] Some reagents are specifically designed for chemoselective acylation. For instance, acyl cyanides and diacylaminoquinazolinones have been shown to be highly selective for primary amines in the presence of secondary amines.[5][6]

  • Use of Protecting Groups: A robust strategy is to temporarily protect the more reactive amines to direct the acylation to the desired site.[7][8] Common protecting groups for amines include carbamates like Boc, Cbz, and Fmoc.[9] After the reaction, the protecting group is removed to reveal the free amine.[7] An innovative approach involves using the reaction solvent, such as methyl isobutyl ketone (MIBK), as a temporary protecting group for primary amines.[10][11]

Q2: I am trying to selectively acylate a primary amine in the presence of a secondary amine, but I am getting a mixture of products. What specific methods can I use?

A2: Selective acylation of a primary amine in the presence of a secondary amine is a frequent objective. Here are some established methods:

  • Chemoselective Reagents: Certain acylating agents exhibit high chemoselectivity for primary amines.

    • Acyl Cyanides: These reagents have been demonstrated to be effective for the selective acylation of primary amines.[6]

    • Diacylaminoquinazolinones (DAQs) and Diacylanilines (DAAs): These have been investigated as highly selective N-acetylation reagents for primary amines over secondary amines.[5]

  • Aqueous Conditions: Performing the acylation in an aqueous medium can enhance selectivity. Amines can be efficiently acylated by anhydrides in water, and this method has shown high chemoselectivity for amines in the presence of other nucleophiles like phenols and thiols.[12][13][14]

  • Temporary Protection with a Solvent: A scalable method involves using methyl isobutyl ketone (MIBK) as both the solvent and a temporary protecting group for the primary amine. The primary amine forms an imine with MIBK, leaving the secondary amine available for acylation. The imine is then hydrolyzed to regenerate the primary amine.[10][11]

Q3: My acylation reaction yield is very low. What are the common causes and how can I troubleshoot this?

A3: Low yields in acylation reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.[15]

  • Inadequate Activation of Carboxylic Acid: If you are using a carboxylic acid as the acylating agent, it needs to be activated. The use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate this.[15]

  • Suboptimal Reaction Conditions:

    • Temperature: The ideal temperature can vary. Some reactions proceed at room temperature, while others may require heating. It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[15]

    • Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. Ensure that all your reactants are soluble in the chosen solvent.[15]

  • Hydrolysis of Acylating Agent: Acyl halides and anhydrides are sensitive to moisture. Ensure that your reaction is performed under anhydrous conditions to prevent the hydrolysis of your acylating agent.[15]

  • Side Reactions: The amine can participate in side reactions, particularly with highly reactive acylating agents. Adding the acylating agent dropwise at a low temperature can help control the reaction rate and minimize side products.[15]

  • Poor Nucleophilicity of the Amine: If the amine is sterically hindered or electronically deactivated (e.g., by an adjacent electron-withdrawing group), its nucleophilicity will be reduced, leading to a sluggish or incomplete reaction.[16][17] In such cases, using a more reactive acylating agent or a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary.[18]

  • Base Stoichiometry: At least one equivalent of a base is required to neutralize the acid byproduct (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine and render it unreactive.[16]

Troubleshooting Guides

Guide 1: Improving Selectivity in Competitive Acylation

This guide provides a workflow for optimizing the selectivity of an acylation reaction when multiple amines are present.

G cluster_0 Troubleshooting Workflow for Poor Selectivity Start Start: Poor Selectivity Observed Sterics Assess Steric Hindrance and Nucleophilicity of Amines Start->Sterics Temp Modify Reaction Temperature Sterics->Temp Different Reactivity Protect Employ Protecting Groups Sterics->Protect Similar Reactivity Kinetic Low Temperature (e.g., 0°C) Favors Kinetic Product Temp->Kinetic Thermo High Temperature Favors Thermodynamic Product Temp->Thermo Reagent Change Acylating Agent Kinetic->Reagent If still non-selective Thermo->Reagent If still non-selective LessReactive Use Less Reactive Agent (e.g., Anhydride vs. Acyl Chloride) Reagent->LessReactive SelectiveReagent Use Chemoselective Reagent (e.g., Acyl Cyanide) Reagent->SelectiveReagent LessReactive->Protect If still non-selective End End: Improved Selectivity SelectiveReagent->End Boc Protect More Reactive Amine (e.g., with Boc-anhydride) Protect->Boc SolventProtect Use Temporary Solvent Protection (e.g., MIBK for 1° amines) Protect->SolventProtect Boc->End SolventProtect->End

Caption: A stepwise workflow for troubleshooting poor selectivity in competitive acylation reactions.

Data Presentation

Table 1: Selectivity of Different Acylating Agents for Primary vs. Secondary Amines

Acylating AgentAmine MixtureRatio of Acylated Products (Primary:Secondary)Reference
Diacylaminoquinazolinone (DAQ 1)Ethanolamine and Diethanolamine99:1[5]
Diacylaminoquinazolinone (DAQ 2)Ethanolamine and Diethanolamine99:1[5]
Diacylaniline (DAA 3)Pyrrolidine and Piperidine18.5:1[5]
Acetyl ChloridePyrrolidine and Piperidine1:2.5[5]

Experimental Protocols

Protocol 1: Selective Acylation of a Primary Amine using MIBK as a Temporary Protecting Group

This protocol is adapted from a procedure for the selective alkylation and acylation of secondary amines in the presence of primary amines.[10][11]

Objective: To selectively acylate a secondary amine in a molecule containing both primary and secondary amine functionalities.

Materials:

  • Diamino compound (containing both primary and secondary amines)

  • 4-Methyl-2-pentanone (MIBK)

  • Acylating agent (e.g., acyl chloride or anhydride)

  • Base (e.g., Na₂CO₃ or triethylamine)

  • Anhydrous solvent for workup (e.g., dichloromethane)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation (Protection of Primary Amine):

    • In a round-bottom flask, dissolve the diamino compound in MIBK.

    • Add a suitable base (e.g., Na₂CO₃).

    • Heat the mixture to reflux to facilitate the formation of the imine between the primary amine and MIBK. The progress of this step can be monitored by techniques like NMR or GC-MS to confirm the disappearance of the primary amine signal.

  • Acylation of Secondary Amine:

    • Once imine formation is complete, cool the reaction mixture.

    • Slowly add the acylating agent to the reaction mixture.

    • Stir the reaction at the appropriate temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the secondary amine and acylating agent) until the reaction is complete (monitor by TLC or LC-MS).

  • Hydrolysis of Imine (Deprotection of Primary Amine):

    • After the acylation is complete, the imine can be hydrolyzed. This is often achieved during the aqueous workup.

    • Cool the reaction mixture and add water.

    • Stir the mixture vigorously. The hydrolysis can be facilitated by slightly acidic conditions, but it often proceeds under neutral conditions.

  • Workup and Purification:

    • Extract the aqueous layer with an organic solvent like dichloromethane.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting product by column chromatography, recrystallization, or distillation as required.

Protocol 2: Acylation of an Amine with an Acyl Chloride

This is a general procedure for the acylation of an amine using an acyl chloride.[15][19]

Objective: To synthesize an amide from an amine and an acyl chloride.

Materials:

  • Amine

  • Acyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution of the amine and base. Maintain the temperature at 0 °C during the addition to control the reaction exotherm.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude amide product.

    • Purify the crude product by column chromatography or recrystallization if necessary.

Visualizations

G cluster_1 Pathway A: Kinetic Control (Low Temp) cluster_2 Pathway B: Thermodynamic Control (High Temp) RNH2_A Primary Amine (R-NH2) (More Nucleophilic) Product_A Acylated Primary Amine (R-NHCOR') RNH2_A->Product_A Faster Reaction Acyl_A Acylating Agent (R'-COX) Acyl_A->Product_A R2NH_B Secondary Amine (R2NH) (Less Nucleophilic) Product_B Acylated Secondary Amine (R2N-COR') (More Stable Product) R2NH_B->Product_B Slower Reaction, Reversible Acyl_B Acylating Agent (R'-COX) Acyl_B->Product_B Start Mixture of Amines + Acylating Agent Start->RNH2_A Start->R2NH_B

Caption: Competing acylation pathways under kinetic versus thermodynamic control.

G cluster_0 Selective Acylation Workflow using a Protecting Group Start Start: Molecule with Primary and Secondary Amines Protect Step 1: Protect Primary Amine (e.g., Boc2O) Start->Protect Protected Protected Intermediate Protect->Protected Acylate Step 2: Acylate Secondary Amine (Acyl-X) Protected->Acylate Acylated Acylated Intermediate Acylate->Acylated Deprotect Step 3: Deprotect Primary Amine (e.g., TFA) Acylated->Deprotect Final Final Product: Selectively Acylated at Secondary Amine Deprotect->Final

Caption: Experimental workflow for selective acylation using a protecting group strategy.

References

Validation & Comparative

Validating Success: A Comparative Guide to Analytical Methods for Methyltetrazine-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a methyltetrazine moiety to an amine-containing molecule is a critical step in the development of targeted therapeutics, advanced imaging agents, and other sophisticated bioconjugates. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is known for its rapid kinetics and high specificity, making it a popular choice in bioorthogonal chemistry.[1][2] However, rigorous analytical validation is essential to confirm the successful formation of the desired conjugate and to characterize its purity and properties. This guide provides an objective comparison of key analytical methods for validating Methyltetrazine-amine conjugation, complete with experimental data, detailed protocols, and visual workflows.

Comparative Analysis of Validation Methods

The choice of analytical technique for validating your this compound conjugation will depend on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. The following table summarizes the key attributes of the most common validation methods.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)UV-Visible SpectroscopyFluorescence SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Precise mass measurement, confirmation of covalent bond formation, determination of drug-to-antibody ratio (DAR).[3][4]Separation of conjugate from reactants, purity assessment, quantification.Rapid qualitative confirmation of conjugation, concentration measurement.[4][5]Highly sensitive detection of conjugation, "turn-on" fluorescence upon reaction.[6][7][8]Detailed structural characterization of the conjugate and reaction byproducts.
Sample Requirements Small sample amount (µg-ng), requires buffer exchange to volatile solvents.Small sample amount (µg), requires soluble sample.Small sample amount (µg), requires chromophore.Very small sample amount (ng-pg), requires fluorophore or fluorogenic reaction.Larger sample amount (mg), requires soluble sample in deuterated solvent.
Throughput Moderate to HighHighHighHighLow
Quantitative Capability Yes (relative and absolute)Yes (with appropriate standards)Yes (using Beer-Lambert Law)Yes (with appropriate standards)Yes (with internal standard)
Qualitative Capability ExcellentGoodGoodExcellentExcellent
Advantages Unambiguous mass confirmation, site of conjugation analysis (with MS/MS).[3]High resolution, well-established, versatile (HIC, SEC, RP).Simple, rapid, non-destructive.[4]Extremely high sensitivity, suitable for in-vitro and in-vivo imaging.[8]Provides detailed structural information.
Disadvantages Can be destructive, complex data analysis for heterogeneous samples.Can be time-consuming for method development.Indirect, potential for interference from other chromophores.Requires a fluorescent label or a fluorogenic reaction; potential for quenching.Low sensitivity, requires high sample concentration, complex spectra for large molecules.

Experimental Protocols and Workflows

Mass Spectrometry (MS)

Mass spectrometry provides a direct and accurate measurement of the molecular weight of the conjugate, confirming the addition of the methyltetrazine group.[4]

Experimental Protocol:

  • Sample Preparation:

    • Purify the conjugate to remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.

    • Exchange the buffer of the purified conjugate to a volatile buffer compatible with mass spectrometry, such as ammonium acetate or ammonium bicarbonate.

    • The sample concentration should be in the range of 0.1-1 mg/mL.[4]

  • LC-MS Analysis:

    • Inject the prepared sample into an LC-MS system. A reversed-phase C4 or C8 column is often used for proteins.

    • The mobile phases typically consist of water and acetonitrile with 0.1% formic acid.

    • The mass spectrometer is operated in positive ion mode.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein.

    • A successful conjugation will show an increase in the mass of the starting molecule corresponding to the mass of the attached methyltetrazine moiety.

MassSpectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Purification Purify Conjugate (SEC/Dialysis) Buffer_Exchange Buffer Exchange to Volatile Buffer Purification->Buffer_Exchange LC_MS LC-MS Analysis Buffer_Exchange->LC_MS Deconvolution Deconvolution of Mass Spectrum LC_MS->Deconvolution Mass_Shift Confirm Mass Shift Deconvolution->Mass_Shift

Mass Spectrometry Workflow for Conjugation Validation.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the conjugate and separating it from the starting materials. Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC) are particularly useful.

Experimental Protocol (HIC):

  • System Setup: Use an HPLC system with a UV detector and a HIC column.

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[3]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[3]

  • Gradient: Run a linear gradient from high salt to low salt.

  • Detection: Monitor the absorbance at 280 nm for the protein and at the specific wavelength for the methyltetrazine if it has a unique absorbance.

  • Data Analysis: The conjugated species will elute earlier than the more hydrophobic unconjugated starting molecule. The peak areas can be used to determine the extent of conjugation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Prepare Conjugate Sample Injection Inject Sample onto HIC Column Sample_Prep->Injection Gradient Apply Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Purity Assess Purity and Conjugation Efficiency Chromatogram->Purity

HPLC-HIC Workflow for Conjugation Analysis.
UV-Visible Spectroscopy

UV-Vis spectroscopy is a quick and straightforward method to confirm conjugation by observing changes in the absorbance spectrum. Tetrazines have a characteristic absorbance around 520-540 nm which disappears upon successful iEDDA reaction.[4][9]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the unconjugated amine-containing molecule, the this compound, and the purified conjugate in a suitable buffer.

  • Blank Measurement: Use the buffer to zero the spectrophotometer.

  • Spectral Acquisition: Measure the absorbance spectra of each sample from approximately 300 nm to 700 nm.

  • Data Analysis: Overlay the spectra. A successful conjugation is indicated by the disappearance of the characteristic tetrazine absorbance peak in the conjugate's spectrum.

UVVis_Workflow Reactants Unconjugated Molecule + this compound Spectrophotometer Measure Absorbance Spectra Reactants->Spectrophotometer Conjugate Purified Conjugate Conjugate->Spectrophotometer Analysis Overlay Spectra and Analyze Peak Disappearance Spectrophotometer->Analysis

UV-Vis Spectroscopy Workflow for Conjugation Confirmation.
Fluorescence Spectroscopy

Many tetrazine derivatives are inherently fluorescent or become fluorescent upon reaction, providing a highly sensitive method for validation.[6][7] This "turn-on" fluorescence is a hallmark of successful conjugation.[8]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the this compound and the purified conjugate in a suitable buffer.

  • Instrument Setup: Set the excitation wavelength appropriate for the specific tetrazine fluorophore.

  • Emission Scan: Record the emission spectra for both the unreacted this compound and the conjugate.

  • Data Analysis: A significant increase in fluorescence intensity at the expected emission wavelength for the conjugate compared to the starting tetrazine indicates successful conjugation.

Fluorescence_Workflow Unreacted_Tz Unreacted this compound Excitation Excite at Appropriate Wavelength Unreacted_Tz->Excitation Conjugate Purified Conjugate Conjugate->Excitation Emission Record Emission Spectra Excitation->Emission Comparison Compare Fluorescence Intensity Emission->Comparison Conclusion Confirm 'Turn-On' Fluorescence Comparison->Conclusion

References

A Head-to-Head Comparison: Methyltetrazine-amine vs. Tetrazine-amine for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice between Methyltetrazine-amine and Tetrazine-amine is a critical decision that balances the trade-off between stability and reactivity. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for specific research applications.

The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, enabling researchers to label and track biomolecules in complex biological systems with high precision. At the heart of this powerful tool are the tetrazine reagents themselves. This guide focuses on two fundamental amine-functionalized tetrazines: this compound and Tetrazine-amine. The key difference lies in the presence of a methyl group on the tetrazine core, a seemingly small modification that significantly impacts the molecule's properties.

Executive Summary: Stability vs. Reactivity

The central theme in the comparison of this compound and Tetrazine-amine is the inverse relationship between stability and reactivity.

  • This compound is characterized by its enhanced stability , particularly in aqueous and biological media.[1] The electron-donating nature of the methyl group contributes to this increased stability, making it a more robust reagent for long-term experiments or applications where the tetrazine moiety is exposed to physiological conditions for extended periods.[2][3][4] However, this stability comes at the cost of lower reactivity in iEDDA reactions compared to its unsubstituted counterpart.[5]

  • Tetrazine-amine , lacking the methyl group, is generally more reactive due to the electron-deficient nature of the unsubstituted tetrazine ring, which accelerates the iEDDA cycloaddition.[6] This higher reactivity is advantageous for applications requiring rapid kinetics, especially when dealing with low concentrations of reactants. However, this increased reactivity is accompanied by lower stability , making it more susceptible to degradation in aqueous environments.[7]

Quantitative Data Comparison

While direct head-to-head comparative studies for this compound and Tetrazine-amine under identical conditions are not extensively available in the published literature, we can infer their relative performance from studies on closely related analogs: 3-(4-(aminomethyl)phenyl)-6-methyl-1,2,4,5-tetrazine and 3-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazine.

Table 1: Comparison of Reactivity (Second-Order Rate Constants with TCO)

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
3-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazineTCO~3,000 - 30,000PBS, 37°C
3-(4-(aminomethyl)phenyl)-6-methyl-1,2,4,5-tetrazineTCO~1,000 - 2,000PBS, 37°C

Note: The rate constants are approximate values derived from multiple sources and can vary based on the specific TCO derivative and experimental conditions.[8][9]

Table 2: Comparison of Stability (Half-life in Biological Media)

Tetrazine DerivativeMediumHalf-life (t₁/₂) (hours)Conditions
Hydrogen-substituted tetrazines (analogs of Tetrazine-amine)Fetal Bovine Serum (FBS)< 2437°C
Methyl-substituted tetrazines (analogs of this compound)Fetal Bovine Serum (FBS)> 2437°C

Note: Data is based on the general observation that methyl-substituted tetrazines are significantly more stable in serum compared to their hydrogen-substituted counterparts.[7][10]

Experimental Protocols

To facilitate reproducible and comparative studies, the following are detailed methodologies for key experiments.

Protocol 1: Determination of Tetrazine Stability in Aqueous Buffer

This protocol outlines a general method for assessing the stability of tetrazine derivatives in a physiologically relevant buffer.

1. Reagent Preparation: a. Prepare a 10 mM stock solution of the tetrazine derivative (this compound or Tetrazine-amine) in anhydrous DMSO. b. Prepare the reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

2. Sample Preparation: a. Dilute the tetrazine stock solution in PBS (pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.

3. Incubation: a. Incubate the samples in a temperature-controlled environment, typically at 37°C, to mimic physiological conditions.

4. Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the sample. b. Monitor the degradation of the tetrazine by measuring the decrease in its characteristic absorbance using a UV-Vis spectrophotometer (typically between 510-540 nm).[11] Alternatively, analyze the remaining intact tetrazine concentration using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

5. Data Analysis: a. Plot the percentage of the remaining tetrazine derivative as a function of time. b. Determine the half-life (t₁/₂) of the tetrazine derivative by fitting the data to a first-order decay model.[11]

Protocol 2: Determination of Reaction Kinetics by Stopped-Flow Spectrophotometry

This protocol details the measurement of the second-order rate constant (k₂) for the iEDDA reaction between a tetrazine and a TCO derivative.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of a TCO derivative (e.g., TCO-PEG4-amine) at a higher concentration (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[11]

2. Stopped-Flow Measurement: a. Equilibrate a stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).[11] b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically 510-540 nm) over time.[11][12]

3. Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].[11] c. Repeat the experiment with at least three different concentrations of the TCO derivative to ensure the linearity of the plot of k_obs versus [TCO] and to obtain a more accurate k₂ from the slope of this plot.

Visualizing Workflows and Concepts

Bioorthogonal Antibody Labeling Workflow

The following diagram illustrates a typical workflow for labeling an antibody with a tetrazine derivative for subsequent detection or targeting.

AntibodyLabelingWorkflow cluster_activation Antibody Modification cluster_ligation Bioorthogonal Ligation cluster_application Downstream Application Antibody Antibody with Lysine Residues TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Amine-reactive coupling TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody Labeled_Antibody Labeled Antibody Conjugate TCO_Antibody->Labeled_Antibody iEDDA Reaction Tetrazine_Amine This compound or Tetrazine-amine Tetrazine_Amine->Labeled_Antibody Application e.g., Imaging, Drug Delivery Labeled_Antibody->Application PretargetingStrategy cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Ligation & Payload Delivery Antibody_TCO Antibody-TCO Conjugate (Targeting Agent) Tumor_Cell Tumor Cell with Target Antigen Antibody_TCO->Tumor_Cell Binds to antigen Clearance Unbound Antibody-TCO cleared from circulation Antibody_TCO->Clearance Tetrazine_Drug Tetrazine-Drug Conjugate (Payload) Tumor_Cell_Bound Tumor Cell with Bound Antibody-TCO Drug_Delivery Localized Drug Release Tumor_Cell_Bound->Drug_Delivery Tetrazine_Drug->Tumor_Cell_Bound iEDDA Reaction

References

The Unrivaled Speed of Bioorthogonal Chemistry: A Comparative Analysis of Methyltetrazine and TCO Click Chemistry Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and trans-cyclooctene (TCO) stands out for its exceptionally rapid kinetics, offering a powerful tool for in vivo imaging, drug delivery, and the precise labeling of biomolecules. This guide provides an in-depth comparative analysis of the kinetics of this reaction, supported by experimental data, to inform the selection of the most appropriate chemical tools for your research.

The iEDDA reaction between a tetrazine and a TCO is a cornerstone of click chemistry, prized for its high speed and specificity in biological environments.[1] This reaction proceeds without the need for a catalyst, a significant advantage for in vivo applications where metal toxicity is a concern.[2] The kinetics of this ligation are quantified by the second-order rate constant (k₂), a direct measure of reaction speed. Even at low, physiologically relevant concentrations, the high k₂ values of the methyltetrazine-TCO reaction ensure efficient and rapid conjugation.[3]

Quantitative Comparison of Reaction Kinetics

The reaction rate is highly sensitive to the electronic and steric properties of both the tetrazine and the TCO derivative. Electron-withdrawing groups on the tetrazine ring generally accelerate the reaction, while electron-donating groups on the TCO have a similar effect.[4][5] The inherent ring strain of the TCO molecule is also a major contributor to its high reactivity.[6] The following table summarizes the second-order rate constants for various methyltetrazine and other tetrazine derivatives with TCOs, providing a clear comparison of their reaction kinetics under different conditions.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemTemperature [°C]Reference(s)
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBSRT[4]
Methyl-substituted tetrazineTCO~1000Aqueous MediaRT[4]
Methyltetrazine (Me-Tz)axial-TCO (4a-TCO)>1000PBS37[3]
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous MediaRT[4]
3,6-di-(2-pyridyl)-s-tetrazineTCO~20009:1 Methanol/WaterRT[4]
Me4Pyr-TzTCO-PEG₄69,400DPBSRT[4]

Note: "RT" indicates room temperature. The specific TCO structures and full tetrazine derivative names can be found in the cited literature.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing different click chemistry pairs. Stopped-flow spectrophotometry is a widely used technique for measuring the rapid kinetics of tetrazine-TCO ligations.

Stopped-Flow Spectrophotometry Protocol

This method allows for the real-time monitoring of the reaction by observing the disappearance of the characteristic absorbance of the tetrazine chromophore.

1. Reagent Preparation:

  • Prepare a stock solution of the methyltetrazine derivative (e.g., 1 mM in DMSO).

  • Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).

  • On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. To ensure pseudo-first-order conditions, the concentration of the TCO derivative should be at least 10-fold higher than the methyltetrazine concentration.[7]

2. Stopped-Flow Measurement:

  • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).[7]

  • Load the methyltetrazine and TCO solutions into separate syringes of the instrument.[7]

  • Initiate the rapid mixing of the two solutions and immediately begin monitoring the decrease in absorbance at the tetrazine's maximum wavelength (typically between 510-540 nm) over time.[7]

  • Record the absorbance decay trace until the reaction is complete.[7]

3. Data Analysis:

  • Fit the absorbance decay data to a single exponential decay function to determine the observed rate constant (k_obs).[7]

  • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the TCO derivative, which was in excess: k₂ = k_obs / [TCO].[7][8]

HPLC/LC-MS Analysis Protocol

For slower reactions or to confirm product formation, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

1. Reaction Setup:

  • Set up the reaction in a vial at a known temperature with defined concentrations of the methyltetrazine and TCO derivatives.[4]

2. Time Points:

  • At specific time intervals, withdraw an aliquot of the reaction mixture.[4]

3. Quenching:

  • Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger for one of the reactants.[4][9]

4. Analysis:

  • Analyze the quenched samples by HPLC or LC-MS to determine the concentrations of the remaining reactants and the newly formed product over time.[4] By plotting the concentration of reactants versus time, the rate constant can be determined.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetics of a methyltetrazine-TCO reaction using stopped-flow spectrophotometry.

G cluster_prep Reagent Preparation cluster_measurement Stopped-Flow Measurement cluster_analysis Data Analysis A Prepare Methyltetrazine Stock (e.g., 1 mM in DMSO) C Dilute Stocks in Reaction Buffer (e.g., PBS) A->C B Prepare TCO Stock (e.g., 20 mM in DMSO) B->C E Load Reagents into Separate Syringes C->E D Equilibrate Spectrophotometer to Temperature F Rapidly Mix Reagents D->F E->F G Monitor Absorbance Decay at λmax F->G H Fit Decay Curve to Exponential Function G->H I Calculate Observed Rate Constant (k_obs) H->I J Calculate Second-Order Rate Constant (k₂) I->J

Stopped-flow spectrophotometry workflow for kinetic analysis.

Logical Relationship of Factors Affecting Reaction Kinetics

The rate of the methyltetrazine-TCO ligation is a function of several interconnected factors. The following diagram illustrates these relationships.

G Kinetics Reaction Kinetics (k₂) Tetrazine Methyltetrazine Properties Tetrazine->Kinetics TCO TCO Properties TCO->Kinetics Electronics_Tz Electron-Withdrawing Substituents Electronics_Tz->Tetrazine Sterics_Tz Steric Hindrance Sterics_Tz->Tetrazine Electronics_TCO Electron-Donating Substituents Electronics_TCO->TCO Strain_TCO Ring Strain Strain_TCO->TCO

Factors influencing Methyltetrazine-TCO reaction kinetics.

References

A Comparative Guide to Quantifying Protein Labeling: Methyltetrazine-NHS Ester vs. Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise quantification of labeling is paramount for ensuring the efficacy, reproducibility, and safety of their modified biomolecules. This guide provides an objective comparison of two prevalent amine-labeling methods: the bioorthogonal reaction involving Methyltetrazine-NHS ester and the conventional labeling with amine-reactive fluorescent dye NHS esters. We will delve into the experimental protocols for labeling and the subsequent quantification of the degree of labeling (DOL) using UV-Vis spectrophotometry and mass spectrometry, supported by comparative data.

Introduction to Amine-Reactive Labeling Chemistries

The most common strategy for labeling proteins is to target the primary amines present in the side chain of lysine residues and the N-terminus. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with these amines under mild conditions to form stable amide bonds.

Methyltetrazine-NHS Ester: This reagent introduces a methyltetrazine moiety onto the protein. Tetrazines are key components of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction. This allows for a highly specific and rapid secondary reaction with a trans-cyclooctene (TCO)-tagged molecule. This two-step approach is particularly useful for applications requiring high specificity and controlled conjugation in complex biological environments.

Amine-Reactive Dye-NHS Ester: This is a more direct labeling approach where a fluorescent dye, functionalized with an NHS ester, is conjugated directly to the primary amines of a protein. This method is extensively used for creating fluorescently labeled proteins for various applications, including immunoassays, microscopy, and flow cytometry.

Comparison of Labeling Performance

The choice between Methyltetrazine-NHS ester and a standard amine-reactive dye-NHS ester depends on the specific experimental goals.

FeatureMethyltetrazine-NHS EsterAmine-Reactive Dye-NHS Ester
Reaction Principle Two-step: 1) Amine labeling with Methyltetrazine-NHS ester. 2) Bioorthogonal iEDDA reaction with a TCO-modified molecule.One-step: Direct labeling of primary amines.
Specificity High for the secondary bioorthogonal reaction, which is highly specific and avoids off-target reactions.Moderate, as it targets all accessible primary amines, which can lead to a heterogeneous population of labeled proteins.
Kinetics The iEDDA reaction is exceptionally fast.Reaction kinetics are generally slower than the iEDDA reaction.
Applications Pre-targeted imaging, in vivo tracking, construction of complex bioconjugates.Direct protein visualization, immunoassays, flow cytometry, fluorescence microscopy.

Quantifying the Degree of Labeling (DOL)

The degree of labeling (DOL), defined as the average number of label molecules conjugated to a single protein molecule, is a critical parameter to determine. An optimal DOL is crucial, as a low DOL may result in a weak signal, while an excessively high DOL can lead to protein denaturation, loss of function, or fluorescence quenching.[1]

UV-Vis Spectrophotometry

A common and accessible method for determining the DOL of labeled proteins is UV-Vis spectrophotometry.[2][3] This technique relies on the Beer-Lambert law to calculate the concentration of the protein and the conjugated label based on their specific absorbance maxima and molar extinction coefficients.

General Protocol for DOL Determination by UV-Vis Spectrophotometry:

  • Purification: Remove all unbound label from the conjugated protein solution using methods like dialysis or gel filtration.[2]

  • Spectra Acquisition: Measure the absorbance of the purified conjugate solution at 280 nm (A280), which is the typical absorbance maximum for proteins, and at the absorbance maximum of the label (Amax).

  • Calculation: Use the following formula to calculate the DOL:[3]

    DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εlabel]

    Where:

    • Amax: Absorbance of the conjugate at the λmax of the label.

    • A280: Absorbance of the conjugate at 280 nm.

    • εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1).[2]

    • εlabel: Molar extinction coefficient of the label at its λmax.

    • CF (Correction Factor): The ratio of the label's absorbance at 280 nm to its absorbance at its λmax (A280, label / Amax, label).[2]

Quantitative Data for DOL Calculation:

ParameterMethyltetrazineFluorescent Dye (e.g., Cy5)
λmax ~520 nm[4]~650 nm
εlabel (M-1cm-1) ~430*[5]~250,000
Correction Factor (CF) To be determined experimentally~0.05

*Note: The molar extinction coefficient for methyltetrazine is based on a dextran conjugate and is used here as an approximation. This value should be determined experimentally for the specific conjugate for highest accuracy.

Mass Spectrometry

Mass spectrometry (MS) offers a highly accurate and direct method for determining the DOL. By measuring the mass of the unlabeled and labeled protein, the number of attached labels can be precisely determined.

General Workflow for DOL Determination by Mass Spectrometry:

  • Sample Preparation: Prepare both the unlabeled and labeled protein samples for MS analysis. This may involve buffer exchange and dilution.

  • Mass Analysis: Analyze the samples using a mass spectrometer (e.g., ESI-MS or MALDI-TOF).

  • Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the unlabeled protein and the different labeled species (e.g., protein + 1 label, protein + 2 labels, etc.). The average DOL can be calculated from the relative abundance of each species.

Experimental Protocols

Protocol 1: Labeling of IgG with Methyltetrazine-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with Methyltetrazine-NHS Ester.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • Methyltetrazine-NHS Ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Adjust the pH of the IgG solution (1-5 mg/mL in PBS) to 8.0-8.5 by adding 1 M NaHCO₃.

  • Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-NHS Ester in DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS Ester solution to the IgG solution. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent using a spin desalting column.

Protocol 2: Labeling of IgG with a Fluorescent Dye-NHS Ester

This protocol is a general procedure for labeling an antibody with a fluorescent dye NHS ester.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • Fluorescent Dye-NHS Ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Adjust the pH of the IgG solution (2-5 mg/mL in PBS) to 8.0-8.5 with 1 M NaHCO₃.

  • Reagent Preparation: Dissolve the Dye-NHS Ester in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add 50-100 µL of the dye solution per 10 mg of antibody. Incubate for 1 hour at room temperature with continuous stirring, protected from light.[6]

  • Quenching (Optional): Add quenching buffer to stop the reaction.

  • Purification: Separate the labeled antibody from unreacted dye using a spin desalting column.

Visualizing the Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_quantification DOL Quantification start Start: Protein Solution (e.g., IgG in PBS) reagent Add Labeling Reagent (Methyltetrazine-NHS or Dye-NHS) start->reagent reaction Incubation (RT, 1-2 hours) reagent->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purification (e.g., Desalting Column) quench->purify labeled_protein Labeled Protein Conjugate purify->labeled_protein uv_vis UV-Vis Spectrophotometry labeled_protein->uv_vis mass_spec Mass Spectrometry labeled_protein->mass_spec dol_result Degree of Labeling (DOL) uv_vis->dol_result mass_spec->dol_result

Caption: Experimental workflow for protein labeling and quantification of the degree of labeling (DOL).

Logical Relationship of DOL Calculation

dol_calculation Amax Measure A_max (Absorbance at label λ_max) calc_numerator Calculate Numerator: A_max * ε_protein Amax->calc_numerator calc_denominator Calculate Denominator: (A_280 - (A_max * CF)) * ε_label Amax->calc_denominator A280 Measure A_280 (Absorbance at 280 nm) A280->calc_denominator Eprot ε_protein (Molar extinction coefficient of protein) Eprot->calc_numerator Elabel ε_label (Molar extinction coefficient of label) Elabel->calc_denominator CF Correction Factor (CF) (A_280,label / A_max,label) CF->calc_denominator DOL Degree of Labeling (DOL) calc_numerator->DOL calc_denominator->DOL

Caption: Logical flow for calculating the Degree of Labeling (DOL) using UV-Vis spectrophotometry.

Conclusion

The choice between Methyltetrazine-NHS ester and conventional amine-reactive dyes is dictated by the specific needs of the application. While direct dye conjugation is a straightforward method for many fluorescence-based assays, the bioorthogonal approach offered by methyltetrazine provides enhanced specificity and control for more complex bioconjugation strategies. Regardless of the chosen method, accurate quantification of the degree of labeling is essential. Both UV-Vis spectrophotometry and mass spectrometry are powerful techniques for this purpose, with the former being more accessible and the latter providing higher accuracy. The protocols and data presented in this guide provide a solid foundation for researchers to perform and quantify their protein labeling experiments effectively.

References

A Researcher's Guide to Tetrazine Derivatives for Bioconjugation: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the selection of the right chemical tools is paramount. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), has emerged as a powerful strategy for bioconjugation due to its exceptional speed and specificity.[1][2] However, the growing diversity of tetrazine derivatives necessitates a clear understanding of their comparative performance. This guide provides an objective, data-driven comparison of various tetrazine derivatives to facilitate informed selection for specific research applications.

The utility of a tetrazine derivative in a biological context is primarily dictated by a trade-off between reaction kinetics and stability.[1][3] Generally, tetrazines bearing electron-withdrawing substituents exhibit faster reaction rates but are often less stable in aqueous environments. Conversely, those with electron-donating groups tend to be more stable but react more slowly.[3][4] This guide will delve into these characteristics, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in your research.

Performance Comparison of Tetrazine Derivatives

The selection of a suitable tetrazine derivative is critical and depends on balancing reactivity, stability, and hydrophilicity for the specific application.[1][5] The following tables summarize the performance of various tetrazine derivatives based on published experimental data. It is important to note that reaction conditions, such as the specific dienophile, solvent, and temperature, can influence the observed rate constants.

Table 1: Reaction Kinetics of Common Tetrazine Derivatives with trans-Cyclooctene (TCO)

Tetrazine DerivativeSubstituents (R, R')Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/ConditionsReference
3,6-di-(2-pyridyl)-s-tetrazine2-pyridyl, 2-pyridyl~20009:1 Methanol/Water[2][6][7]
H-Tet-PyrimidylH, Pyrimidyl~13,000Not Specified[8]
Me-Tet-PyrimidylCH₃, Pyrimidyl~5,000Not Specified[8]
H-Tet-PyridylH, Pyridyl~3,000Not Specified[8]
Me-Tet-PyridylCH₃, Pyridyl~1,000Not Specified[8]
3-methyl-6-phenyl-1,2,4,5-tetrazineCH₃, Phenyl~1000Aqueous Media[9]
H-Tet (unsubstituted)H, Hup to 30,000Aqueous Media[9]
3,6-diphenyl-1,2,4,5-tetrazinePhenyl, Phenyl3.6 (with BCN)Methanol[10]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinepyridin-2-yl, pyridin-2-yl118 (with BCN)Methanol[10]

Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer

Tetrazine DerivativeSubstituent TypeStability AssessmentConditionsReference
Alkyl-substitutedElectron-donatingHighest stability, >96% remaining after 10hPBS, pH 7.4, 37°C[3]
Hydrogen-substitutedNeutralModerate stabilityPBS, pH 7.4, 37°C[3]
Electron-withdrawing group substitutedElectron-withdrawingLower stabilityPBS, pH 7.4, 37°C[3]
Hydroxyl-substitutedElectron-donatingMore stable than pyridyl-substitutedAqueous environment, 37°C[5]
Pyridyl-substitutedElectron-withdrawingLess stable than hydroxyl-substitutedAqueous environment, 37°C[5]

Key Concepts and Workflows

To understand the principles governing the selection and application of tetrazine derivatives, the following diagrams illustrate the reaction mechanism, a typical experimental workflow for comparison, and the fundamental relationship between reactivity and stability.

iEDDA_Reaction Inverse Electron-Demand Diels-Alder (iEDDA) Reaction Tetrazine Tetrazine (Electron-deficient Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState + Dienophile trans-Cyclooctene (TCO) (Strained Dienophile) Dienophile->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Fast FinalProduct Stable Bioconjugate + N₂ Gas Dihydropyridazine->FinalProduct Retro-Diels-Alder (N₂ expulsion)

Caption: The iEDDA reaction mechanism between a tetrazine and a trans-cyclooctene (TCO).

Experimental_Workflow Workflow for Comparing Tetrazine Derivatives cluster_prep Preparation cluster_kinetics Kinetics Measurement cluster_stability Stability Assessment Prep_Tet Prepare Stock Solutions of Tetrazine Derivatives Mix Rapid Mixing (Stopped-flow) Prep_Tet->Mix Incubate Incubate Tetrazines in Buffer (e.g., PBS, 37°C) Prep_Tet->Incubate Prep_TCO Prepare Stock Solution of TCO Derivative Prep_TCO->Mix Monitor_Abs Monitor Absorbance Decrease (510-540 nm) Mix->Monitor_Abs Calc_Rate Calculate Second-Order Rate Constant (k₂) Monitor_Abs->Calc_Rate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Analyze Analyze Remaining Tetrazine (HPLC or LC-MS) Time_Points->Analyze Calc_HalfLife Determine Half-life (t₁/₂) Analyze->Calc_HalfLife

Caption: Experimental workflow for the kinetic and stability analysis of tetrazine derivatives.

Reactivity_Stability_Tradeoff Reactivity vs. Stability of Tetrazine Derivatives Reactivity Reaction Rate (k₂) Stability Aqueous Stability (t₁/₂) EWG Electron-Withdrawing Groups (e.g., Pyridyl, CN) EWG->Reactivity Increases EWG->Stability Decreases EDG Electron-Donating Groups (e.g., Alkyl, OMe) EDG->Reactivity Decreases EDG->Stability Increases

Caption: The inverse relationship between reaction kinetics and stability in tetrazine derivatives.

Experimental Protocols

Reproducible and comparable data are crucial for the rational selection of bioconjugation reagents.[1] Below are detailed methodologies for key experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂)

This protocol describes the measurement of the reaction rate between a tetrazine derivative and a TCO derivative using stopped-flow spectrophotometry.

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • TCO derivative stock solution (e.g., 20 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).[1]

  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

  • Measurement: Load the tetrazine and TCO solutions into separate syringes of the instrument.

  • Initiate Reaction: Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[1][9]

  • Data Analysis:

    • Fit the absorbance decay curve to a pseudo-first-order rate equation to determine the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative.

Protocol 2: Assessment of Tetrazine Stability

This protocol outlines a method for evaluating the stability of tetrazine derivatives in an aqueous buffer.

Materials:

  • Tetrazine derivative stock solution (e.g., 10 mM in DMSO)

  • Stability buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath at 37°C

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: Prepare a solution of the tetrazine derivative in the stability buffer at a defined concentration (e.g., 100 µM).

  • Incubation: Incubate the solution at 37°C.

  • Time Points: At specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Quench any potential degradation by flash freezing or immediate analysis.[1]

  • Analysis: Analyze the concentration of the intact tetrazine derivative in each aliquot using HPLC or LC-MS by monitoring the characteristic absorbance of the tetrazine.[1]

  • Data Analysis:

    • Plot the percentage of the remaining tetrazine derivative as a function of time.

    • Determine the half-life (t₁/₂) of the tetrazine derivative under these conditions.

Conclusion

The choice of a tetrazine derivative for bioconjugation is a critical decision that impacts the efficiency and success of an experiment. Highly reactive tetrazines are ideal for applications requiring rapid labeling at low concentrations, while more stable derivatives are better suited for protocols involving long incubation times.[5] By understanding the interplay between electronic effects, reaction kinetics, and stability, researchers can select the optimal tetrazine for their specific needs. Furthermore, the development of novel hydrophilic tetrazines is expanding the utility of this chemistry for in vivo applications by improving pharmacokinetic properties.[5][11] This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the exciting and rapidly evolving field of bioorthogonal chemistry.

References

Navigating Bioorthogonal Chemistry: A Comparative Guide to Methyltetrazine-amine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision of bioorthogonal chemistry is paramount. The ability to conduct specific chemical reactions within complex biological systems without interfering with native processes is a cornerstone of modern chemical biology and drug development. Among the arsenal of bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes stands out for its exceptional speed and selectivity. This guide provides a detailed comparison of Methyltetrazine-amine with other bioorthogonal reagents, focusing on its cross-reactivity and performance in complex biological media, supported by experimental data and protocols.

Performance Comparison in Bioorthogonal Reactions

The efficacy of a bioorthogonal reaction is primarily judged by its kinetics and stability in physiological environments. This compound offers a favorable balance of reactivity and stability. The methyl substituent enhances the stability of the tetrazine ring compared to its unsubstituted counterpart, albeit with a slight reduction in reaction speed[1]. Below is a comparative summary of second-order rate constants and stability for various tetrazine derivatives and their reaction partners.

Diene (Tetrazine Derivative)DienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent/ConditionsStabilityReference
3-methyl-6-phenyl-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~1,000 - 5,000PBS, 37°CGood[2]
3,6-diphenyl-1,2,4,5-tetrazineTCO3,100Methanol, 25°CGood[3]
3,6-di-(2-pyridyl)-1,2,4,5-tetrazineTCO22,000Methanol, 25°CModerate[3]
Hydrogen-substituted tetrazinesTCOup to 30,000PBS, 37°CLower[2][4]
Genetically encoded tetrazine amino acidstrained TCO (sTCO)8 x 10⁴Eukaryotic cellsGood[5][6]

Table 1: Comparative Reaction Kinetics and Stability of Tetrazine Derivatives. This table highlights the trade-off between reactivity and stability, where electron-withdrawing groups generally increase the reaction rate but can decrease stability. Methyl-substituted tetrazines present a compromise, offering enhanced stability crucial for in vivo applications.

Cross-Reactivity in Complex Biological Media

A critical consideration for any bioorthogonal reaction is its potential for off-target reactions in a cellular environment, which is rich in nucleophiles like thiols and amines. While tetrazines are designed for high specificity towards strained alkenes, highly reactive derivatives can exhibit undesired cross-reactivity.

Studies have shown that the proteome reactivity of tetrazine derivatives is a critical factor for their application in live-cell imaging[7]. Tetrazines with high reactivity can lead to non-specific protein labeling, interfering with the desired target-specific signal. Conversely, tetrazines with low or minimal proteome reactivity demonstrate higher selectivity and lower background noise[7]. This compound, with its improved stability, is expected to have a more favorable cross-reactivity profile compared to more reactive, electron-deficient tetrazines[1].

Bioorthogonal ReagentBiological MediumObservationImplicationReference
Highly reactive SiR-TzsHeLa cell lysateNon-specific protein labelingHigh background, potential for off-target effects[7]
Low reactive SiR-TzsLive BTK(+) HL60 cellsSelective BTK labelingHigh target specificity, minimal background[7]
Strained trans-cycloocteneWater, serum, amine and thiol solutionsGood stabilitySuitable for biological applications[3]
Tetrazine derivativesFetal Bovine Serum (FBS)Degradation observed over time for more reactive derivativesStability is context-dependent and needs to be evaluated[8]

Table 2: Summary of Cross-Reactivity and Stability in Biological Media. This table underscores the importance of selecting a bioorthogonal reagent with a balance of reactivity and stability to minimize off-target effects in complex biological environments.

Experimental Protocols

To aid researchers in evaluating the cross-reactivity of this compound and other bioorthogonal reagents, we provide the following detailed experimental protocols.

Protocol 1: Assessment of Tetrazine Stability in Human Serum

This protocol outlines a method to quantify the stability of a tetrazine derivative in human serum using LC-MS.

Materials:

  • This compound (or other tetrazine derivative)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Formic acid

  • LC-MS system

Procedure:

  • Prepare a stock solution of the tetrazine derivative in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution in PBS to a final concentration of 100 µM.

  • Add the tetrazine solution to an equal volume of human serum, pre-warmed to 37°C.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • To precipitate proteins, add three volumes of cold acetonitrile with 0.1% formic acid.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS.

  • Monitor the disappearance of the parent tetrazine compound over time by measuring the area under the curve of its corresponding mass peak.

  • Calculate the half-life of the tetrazine in serum.

Protocol 2: Evaluation of Off-Target Protein Labeling in Cell Lysate

This protocol describes a method to assess the extent of non-specific protein labeling of a tetrazine derivative in a complex protein mixture.

Materials:

  • HeLa cells (or other cell line of choice)

  • Lysis buffer (e.g., RIPA buffer)

  • This compound labeled with a fluorescent reporter (e.g., SiR-Tz)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Culture and harvest HeLa cells.

  • Lyse the cells using the chosen lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate using a BCA assay.

  • Adjust the protein concentration to 1 mg/mL with lysis buffer.

  • Add the fluorescently labeled tetrazine to the cell lysate at a final concentration of 10 µM.

  • Incubate the mixture for a defined period (e.g., 1 hour) at 37°C.

  • Quench the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Scan the gel using a fluorescence scanner to visualize any labeled proteins.

  • Stain the gel with Coomassie Blue to visualize the total protein loading.

  • Analyze the fluorescent bands to assess the extent of non-specific protein labeling.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and reaction mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_stability Protocol 1: Stability Assay cluster_cross_reactivity Protocol 2: Cross-Reactivity Assay Tetrazine Stock Tetrazine Stock Dilution in PBS Dilution in PBS Tetrazine Stock->Dilution in PBS 1 Incubation in Serum (37°C) Incubation in Serum (37°C) Dilution in PBS->Incubation in Serum (37°C) 2 Aliquots at Time Points Aliquots at Time Points Incubation in Serum (37°C)->Aliquots at Time Points 3 Protein Precipitation Protein Precipitation Aliquots at Time Points->Protein Precipitation 4 LC-MS Analysis LC-MS Analysis Protein Precipitation->LC-MS Analysis 5 Half-life Calculation Half-life Calculation LC-MS Analysis->Half-life Calculation 6 Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis A Protein Quantification Protein Quantification Cell Lysis->Protein Quantification B Incubation with Fluorescent Tetrazine Incubation with Fluorescent Tetrazine Protein Quantification->Incubation with Fluorescent Tetrazine C SDS-PAGE SDS-PAGE Incubation with Fluorescent Tetrazine->SDS-PAGE D Fluorescence Scan Fluorescence Scan SDS-PAGE->Fluorescence Scan E Analysis of Off-Target Labeling Analysis of Off-Target Labeling Fluorescence Scan->Analysis of Off-Target Labeling F

Caption: Experimental workflows for assessing stability and cross-reactivity.

reaction_pathway This compound This compound Dihydropyridazine Adduct Dihydropyridazine Adduct This compound->Dihydropyridazine Adduct iEDDA Reaction (Desired Pathway) Degradation/Side Product Degradation/Side Product This compound->Degradation/Side Product Cross-Reactivity (Undesired Pathway) TCO-biomolecule TCO-biomolecule TCO-biomolecule->Dihydropyridazine Adduct Off-target Nucleophile\n(e.g., Thiol) Off-target Nucleophile (e.g., Thiol) Off-target Nucleophile\n(e.g., Thiol)->Degradation/Side Product

Caption: Desired vs. undesired reaction pathways for this compound.

References

Validating Payload Release from Cleavable Methyltetrazine-Amine Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a cleavable linker is a critical determinant of therapeutic efficacy and safety. The linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleave to release the cytotoxic payload upon reaching the target site. This guide provides a comprehensive comparison of Methyltetrazine-amine linkers with other commonly used cleavable linkers, focusing on the validation of payload release with supporting experimental data and detailed protocols.

Introduction to Cleavable Linkers

Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment. These triggers can include changes in pH, the presence of specific enzymes, or a reducing environment.[1] In contrast, non-cleavable linkers release the payload only after the complete lysosomal degradation of the antibody.[1] The choice between a cleavable and non-cleavable linker strategy has significant implications for the therapeutic index of an ADC.

This compound linkers are a class of bioorthogonal cleavable linkers that operate via a "click-to-release" mechanism. This involves a highly specific and rapid inverse electron demand Diels-Alder (iEDDA) reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) derivative. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, offering a high degree of control over payload release.

Comparison of Cleavable Linker Technologies

This section compares the performance of this compound linkers with other widely used cleavable linkers, such as Valine-Citrulline (Val-Cit), disulfide, and hydrazone linkers. The data presented is collated from various studies and is intended to provide a comparative overview. Direct head-to-head comparisons under identical conditions are limited in the literature, so experimental context is provided where possible.

Data Presentation: Quantitative Comparison of Cleavable Linkers
Linker TypeCleavage MechanismTypical Release TriggerCleavage Efficiency/YieldCleavage Kinetics (Half-life)Plasma Stability
This compound Inverse electron demand Diels-Alder (iEDDA) cycloaddition followed by eliminationExogenously administered trans-cyclooctene (TCO)>90% release observed in some systems upon TCO activation.[2][3]Rapid, with significant release often observed within minutes to a few hours post-activation.[2][4]Generally high stability in the absence of the TCO trigger.[2]
Valine-Citrulline (Val-Cit) Proteolytic cleavageCathepsin B (overexpressed in lysosomes of tumor cells)High, but can be dependent on enzyme concentration and accessibility.Can range from minutes to hours depending on the specific ADC and cellular conditions.[4][5]Generally stable in human plasma, but can show instability in rodent plasma due to carboxylesterases.[6][7]
Disulfide Reduction of disulfide bondHigh intracellular glutathione concentrationsVariable, dependent on steric hindrance around the disulfide bond and glutathione concentration.Can be rapid upon internalization into the reducing environment of the cytosol.Stability can be engineered by introducing steric hindrance near the disulfide bond.[8]
Hydrazone Acid hydrolysisLow pH of endosomes and lysosomes (pH 5.0-6.5)Generally efficient at acidic pH.Release is pH-dependent and can occur progressively as the ADC traffics through the endo-lysosomal pathway.Can exhibit instability at physiological pH (7.4), leading to premature payload release.[5]

Experimental Protocols for Validating Payload Release

Accurate validation of payload release is paramount in ADC development. The following are detailed methodologies for key experiments to quantify payload release from cleavable linkers, with a focus on this compound and Val-Cit linkers. For the purpose of these protocols, we will assume the payload is Monomethyl Auristatin E (MMAE), a commonly used cytotoxic agent.

HPLC/LC-MS Method for Quantification of Released Payload

This is the most common and quantitative method for analyzing payload release.

Objective: To separate and quantify the free payload from the ADC and other components in a sample (e.g., plasma, cell lysate).

Methodology:

  • Sample Preparation:

    • For plasma stability studies, incubate the ADC in plasma at 37°C. At various time points, precipitate the proteins by adding a 3-fold excess of cold acetonitrile.[2]

    • For cellular uptake and release studies, lyse the cells and precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the free payload.

  • HPLC/LC-MS Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.

    • Gradient: A linear gradient from low to high organic phase concentration is used to elute the payload.

    • Detection:

      • UV-Vis: Monitor the absorbance at a wavelength specific to the payload (e.g., ~248 nm for MMAE).

      • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode to detect the mass-to-charge ratio (m/z) of the payload. For MMAE, the [M+H]+ ion is typically monitored.[2]

  • Quantification:

    • Generate a standard curve using known concentrations of the free payload.

    • Calculate the concentration of the released payload in the samples by comparing their peak areas to the standard curve.

Fluorescence-Based Assay for Monitoring Linker Cleavage

This method provides a real-time or high-throughput way to assess linker cleavage.

Objective: To detect linker cleavage through a change in fluorescence, often due to the separation of a fluorophore and a quencher.

Methodology:

  • Assay Design:

    • Synthesize a model construct where a fluorophore and a quencher are attached to the linker in a way that cleavage separates them, leading to an increase in fluorescence (a "turn-on" assay).[7]

    • For a this compound linker, the TCO trigger could be labeled with a quencher and the payload side with a fluorophore.

  • Experimental Procedure:

    • Incubate the fluorescently labeled ADC under conditions that trigger cleavage (e.g., addition of TCO for a this compound linker, or addition of Cathepsin B for a Val-Cit linker).

    • Monitor the fluorescence intensity over time using a plate reader or fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to determine the kinetics of linker cleavage.

    • The rate of increase in fluorescence is proportional to the rate of payload release.

Mandatory Visualization

Cleavage Mechanism of a this compound Linker

ADC Antibody-Drug Conjugate (with Methyltetrazine) IEDDA Inverse Electron Demand Diels-Alder (iEDDA) Reaction ADC->IEDDA TCO trans-Cyclooctene (TCO) Activator TCO->IEDDA Intermediate Dihydropyridazine Intermediate IEDDA->Intermediate Elimination 1,4-Elimination Intermediate->Elimination Released_Payload Released Payload (e.g., MMAE) Elimination->Released_Payload Antibody_Linker Antibody-Linker Remnant Elimination->Antibody_Linker

Caption: Cleavage of a this compound linker via a "click-to-release" mechanism.

Experimental Workflow for Payload Release Validation

Start Start: ADC Sample (e.g., in plasma) Incubation Incubate under Cleavage Conditions (e.g., add TCO or enzyme) Start->Incubation Sampling Collect Samples at Different Time Points Incubation->Sampling Precipitation Protein Precipitation (e.g., with acetonitrile) Sampling->Precipitation Centrifugation Centrifugation to Pellet Proteins Precipitation->Centrifugation Supernatant Collect Supernatant (contains released payload) Centrifugation->Supernatant Analysis Analyze by HPLC/LC-MS Supernatant->Analysis Quantification Quantify Released Payload (using standard curve) Analysis->Quantification

Caption: Workflow for quantifying payload release from an ADC using HPLC/LC-MS.

Comparison of Cleavable Linker Release Mechanisms

ADC Antibody-Drug Conjugate Methyltetrazine This compound Linker ADC->Methyltetrazine ValCit Val-Cit Linker ADC->ValCit Disulfide Disulfide Linker ADC->Disulfide Hydrazone Hydrazone Linker ADC->Hydrazone TCO_Trigger TCO Trigger (Bioorthogonal) Methyltetrazine->TCO_Trigger Enzyme_Trigger Cathepsin B (Enzymatic) ValCit->Enzyme_Trigger Redox_Trigger Glutathione (Redox) Disulfide->Redox_Trigger pH_Trigger Low pH (Acidic) Hydrazone->pH_Trigger Payload_Release Payload Release TCO_Trigger->Payload_Release Enzyme_Trigger->Payload_Release Redox_Trigger->Payload_Release pH_Trigger->Payload_Release

Caption: Comparison of triggers for different cleavable linker technologies.

References

A Researcher's Guide to Copper-Free Click Chemistry for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to perform chemical reactions within a living organism—bioorthogonal chemistry—has opened new frontiers in understanding and treating disease. Copper-free click chemistry, a cornerstone of this field, allows for the precise covalent labeling of biomolecules in their native environment without the toxicity associated with traditional copper-catalyzed reactions. This guide provides a detailed comparison of the leading copper-free click chemistry reagents for in vivo use, supported by experimental data and protocols to aid in reagent selection and experimental design.

Two primary reactions dominate the in vivo copper-free click chemistry landscape: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA). Each offers a unique set of advantages and disadvantages in terms of reaction speed, stability, and the steric profile of the reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC reactions involve the coupling of a strained cyclooctyne with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[1] This class of reagents is celebrated for its high biocompatibility and selectivity.[2]

Key SPAAC Reagents: A Comparative Look

Several cyclooctyne derivatives have been developed, each with distinct properties. The most commonly used include Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and fluorinated cyclooctynes like DIFO.

ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
DBCO (ADIBO) 0.24 - 0.34[3][4]High ring strain leading to fast reaction kinetics. Widely used and commercially available.[1]
BCN 0.07 - 0.2[3][5]Smaller and less lipophilic than DBCO, offering a good balance of reactivity and stability.[6]
DIFO 7.6 x 10⁻²[7]Fluorination enhances reactivity.[8]
DIMAC Slower than DIFOLess reactive than DIFO but still effective for in vivo labeling.[9]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Inverse-Electron-Demand Diels-Alder (IEDDA)

The IEDDA reaction, typically between a tetrazine and a trans-cyclooctene (TCO), is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC.[10][11] This rapid ligation is particularly advantageous for in vivo applications where reagent concentrations are low and rapid target engagement is crucial.[12]

Key IEDDA Reagents: Speed and Stability

The primary considerations for IEDDA reagents are the reactivity and stability of both the tetrazine and the dienophile.

Reagent PairSecond-Order Rate Constant (M⁻¹s⁻¹)Key Characteristics
Tetrazine + TCO ~1 - 10⁶[5][13]Extremely fast kinetics.[14] Stability of both components, particularly the tetrazine, can be a concern in vivo.[15][16][17]
Tetrazine + Norbornene Slower than TCONorbornene is more stable than TCO in solution.[18]
Tetrazine + Cyclopropene FastSmall and highly reactive dienophile.[15]

Experimental Protocols

General Protocol for In Vivo Metabolic Labeling and SPAAC Ligation

This protocol outlines a general workflow for labeling biomolecules in a mouse model using metabolic engineering followed by in vivo click chemistry.

  • Metabolic Labeling: Administer an azide-modified metabolic precursor (e.g., Ac4ManNAz for glycan labeling) to the animal model. The dosage and administration schedule will depend on the specific precursor and experimental goals.[9]

  • Reagent Formulation: Dissolve the cyclooctyne-containing probe (e.g., DBCO-PEG-fluorophore) in a biocompatible vehicle such as a mixture of DMSO and saline.

  • In Vivo Ligation: Inject the formulated cyclooctyne probe into the animal. The route of administration (e.g., intraperitoneal, intravenous) and dosage should be optimized for the specific application.[9]

  • Tissue Harvest and Analysis: After a designated time for the reaction to occur and for unbound probe to clear, euthanize the animal and harvest tissues of interest.

  • Homogenization and Lysis: Homogenize the tissues and prepare lysates for subsequent analysis.

  • Detection and Quantification: Analyze the labeled biomolecules using appropriate techniques such as SDS-PAGE with in-gel fluorescence scanning, flow cytometry of isolated cells, or fluorescence microscopy of tissue sections.[9]

Visualizing the Chemistry and Workflows

To better understand the relationships and processes involved in selecting and applying these reagents, the following diagrams are provided.

experimental_workflow cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Analysis reagent_selection Reagent Selection (SPAAC vs. IEDDA) animal_model Animal Model Preparation reagent_selection->animal_model informs metabolic_labeling Metabolic Labeling (Azide/Alkyne Introduction) animal_model->metabolic_labeling probe_injection Bioorthogonal Probe Injection metabolic_labeling->probe_injection followed by tissue_harvest Tissue Harvest probe_injection->tissue_harvest imaging Imaging (Fluorescence, PET, etc.) tissue_harvest->imaging biochemical_analysis Biochemical Analysis (SDS-PAGE, WB, etc.) tissue_harvest->biochemical_analysis

Caption: A typical workflow for an in vivo copper-free click chemistry experiment.

reagent_selection_logic node_reagent node_reagent kinetics Is rapid kinetics critical? stability Is long-term stability paramount? kinetics->stability No iedda Consider IEDDA (Tetrazine/TCO) kinetics->iedda Yes sterics Are small reagents required? stability->sterics No spaac Consider SPAAC (DBCO, BCN) stability->spaac Yes bcn Favor BCN sterics->bcn Yes dbco Favor DBCO/DIFO sterics->dbco No

Caption: Decision tree for selecting a copper-free click chemistry reagent.

spaac_vs_iedda cluster_spaac SPAAC cluster_iedda IEDDA spaac_reagents Reagents: Azide + Cyclooctyne (DBCO, BCN) spaac_kinetics Kinetics: Moderate to Fast spaac_stability Stability: Generally Good iedda_reagents Reagents: Tetrazine + TCO iedda_kinetics Kinetics: Exceptionally Fast iedda_stability Stability: Can be a concern comparison Comparison cluster_spaac cluster_spaac comparison->cluster_spaac cluster_iedda cluster_iedda comparison->cluster_iedda

Caption: High-level comparison of SPAAC and IEDDA reactions.

Concluding Remarks

The choice between SPAAC and IEDDA chemistries, and the specific reagents within each class, will ultimately depend on the specific biological question, the nature of the target biomolecule, and the experimental constraints. For applications requiring the fastest possible reaction rates, such as pre-targeted imaging with short-lived isotopes, IEDDA is often the superior choice.[10][14] For long-term labeling studies where reagent stability is paramount, SPAAC reagents like BCN may be more suitable.[5] As the toolbox of bioorthogonal chemistry continues to expand, a thorough understanding of the characteristics of each reagent will be crucial for designing and executing successful in vivo experiments.

References

A Comparative Guide to Mass Spectrometry Analysis of Amine-Labeled Peptides: Methyltetrazine-amine vs. Isobaric Tags

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative proteomics, the precise and robust labeling of peptides is paramount for the accurate determination of protein abundance. While various chemistries are available, this guide provides a comparative overview of Methyltetrazine-amine labeling and the widely adopted isobaric tagging reagents, such as Tandem Mass Tags (TMT), for the analysis of peptides by mass spectrometry. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and optimal applications for each labeling strategy.

Introduction to Amine-Reactive Peptide Labeling

The primary goal of chemical labeling in quantitative proteomics is to introduce a unique mass or reporter signature to peptides from different samples, enabling their relative or absolute quantification in a single mass spectrometry run. The most common targets for such labeling are the primary amines found at the N-terminus of every peptide and on the epsilon-amino group of lysine residues. This ensures that nearly all peptides in a complex digest are labeled.

This compound is a heterobifunctional linker molecule. It possesses a primary amine for potential reaction with peptides and a methyltetrazine moiety. The latter is a key component in bioorthogonal chemistry, known for its rapid and specific reaction with strained alkenes and alkynes, such as trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] While its primary application is in bioorthogonal ligation for applications like imaging and drug delivery, its amine-reactive potential allows for its consideration in broader peptide labeling contexts.[1][2]

Tandem Mass Tags (TMT) are a class of isobaric labeling reagents.[3] They consist of an amine-reactive group, a mass normalizer, and a mass reporter.[1][3] Peptides from different samples are labeled with different TMT reagents. While the total mass of the labeled peptides is identical (isobaric), fragmentation in the mass spectrometer releases reporter ions of unique masses, the intensities of which are used for quantification.[3][4]

Comparative Analysis of Labeling Chemistries

The choice of labeling reagent is critical and impacts multiple stages of a proteomics workflow, from sample preparation to data analysis. Below is a comparison of the key features of this compound and TMT reagents.

FeatureThis compoundTandem Mass Tags (TMT)
Target Residue(s) Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Reaction Type Amine acylation (e.g., via NHS-ester activation)N-acylation via NHS-ester
Primary Application Bioorthogonal chemistry (ligation to TCO-modified molecules)[1]Multiplexed quantitative proteomics[3]
Quantification Strategy MS1-based (mass shift)MS2/MS3-based (reporter ions)[3]
Multiplexing Capability Limited (typically binary, labeled vs. unlabeled)High (up to 18-plex with TMTpro)[5]
Mass Shift (Da) Variable depending on the specific this compound reagentIsobaric (no mass shift at MS1 level)[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections outline the typical protocols for peptide labeling with an amine-reactive Methyltetrazine derivative and TMT reagents.

Protocol 1: Peptide Labeling with Amine-Reactive Methyltetrazine

This protocol is based on standard procedures for labeling peptides with amine-reactive reagents and would require a Methyltetrazine derivative activated for amine coupling (e.g., Methyltetrazine-NHS ester).

  • Protein Digestion: Proteins extracted from biological samples are reduced, alkylated, and digested with an MS-grade protease, such as trypsin.

  • Peptide Quantification: The resulting peptide concentration is accurately determined.

  • Reconstitution: Peptides are reconstituted in an amine-free buffer with a slightly basic pH (e.g., 100 mM TEAB, pH 8.5).

  • Labeling Reaction: The Methyltetrazine-NHS ester is dissolved in an organic solvent (e.g., anhydrous DMSO or acetonitrile) and added to the peptide solution at a specific molar excess. The reaction is incubated for 1-2 hours at room temperature.

  • Quenching: The reaction is quenched by adding an amine-containing buffer, such as hydroxylamine or Tris buffer.

  • Sample Cleanup: The labeled peptides are purified using C18 solid-phase extraction (SPE) to remove excess reagent and salts.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by LC-MS/MS. Quantification is performed at the MS1 level by comparing the ion intensities of the labeled and unlabeled peptides.

Protocol 2: Peptide Labeling with Tandem Mass Tags (TMT)

This protocol follows the standard workflow for TMT labeling.[3]

  • Protein Digestion: Similar to the Methyltetrazine protocol, proteins are digested to peptides.

  • Peptide Quantification: Accurate determination of peptide concentration is performed for each sample.

  • Reconstitution: Peptides from each sample are reconstituted in an amine-free buffer (e.g., 100 mM TEAB, pH 8.5).

  • TMT Labeling: Each TMT reagent is dissolved in anhydrous acetonitrile and added to its respective peptide sample. The reactions are incubated for 1 hour at room temperature.[3]

  • Quenching: The labeling reaction is quenched with hydroxylamine.[3]

  • Sample Pooling: The labeled samples are combined into a single mixture.

  • Sample Cleanup: The pooled sample is desalted using C18 SPE.

  • LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS using a method that includes a high-energy collision-induced dissociation (HCD) or similar fragmentation step to generate reporter ions for quantification.[6]

Mass Spectrometry Analysis and Data Interpretation

The mass spectrometry workflow and data analysis strategies differ significantly between these two labeling approaches.

This compound Labeled Peptides
  • MS1 Level Quantification: The mass addition of the Methyltetrazine label results in a mass shift for the labeled peptides compared to their unlabeled counterparts. Relative quantification is achieved by comparing the peak areas or intensities of the labeled and unlabeled peptide precursor ions in the MS1 spectra.

  • MS/MS Fragmentation: In MS/MS, the labeled peptides will fragment along the peptide backbone, producing b- and y-type ions for sequence identification. The Methyltetrazine moiety will be part of the fragment ions containing the N-terminus or a lysine residue. The stability of the tetrazine group during fragmentation is a key consideration, as labile modifications can complicate spectral interpretation.

TMT Labeled Peptides
  • Isobaric at MS1: Peptides labeled with different TMT reagents are isobaric and appear as a single precursor ion peak in the MS1 spectrum.[3] This simplifies the MS1 spectrum and reduces complexity.[5]

  • Reporter Ion Quantification at MS2/MS3: During MS/MS, the TMT tag fragments to produce unique reporter ions in the low m/z region of the spectrum.[3][6] The relative intensities of these reporter ions correspond to the relative abundance of the peptide in each of the pooled samples.[4] Peptide sequence information is obtained from the b- and y-type fragment ions in the same spectrum.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both labeling strategies.

Methyltetrazine_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis p1 Protein Digestion p2 Peptide Quantification p1->p2 p3 Labeling with Methyltetrazine-NHS p2->p3 p4 Quenching & Cleanup p3->p4 ms1 LC-MS/MS Analysis p4->ms1 ms2 MS1 Quantification (Labeled vs. Unlabeled) ms1->ms2 ms3 MS2 for Peptide ID ms1->ms3 TMT_Workflow cluster_prep Sample Preparation cluster_ms MS Analysis p1 Protein Digestion (Samples 1 to N) p2 TMT Labeling (Individual Samples) p1->p2 p3 Sample Pooling p2->p3 p4 Cleanup p3->p4 ms1 LC-MS/MS Analysis p4->ms1 ms2 MS1 for Precursor Selection ms1->ms2 ms3 MS2 for Reporter Ion Quantification & Peptide ID ms2->ms3

References

Safety Operating Guide

Proper Disposal of Methyltetrazine-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection is paramount when handling chemical reagents. This guide provides essential safety and logistical information for the proper disposal of Methyltetrazine-amine, a compound frequently utilized in bioconjugation and click chemistry applications. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) classify it as not hazardous, others for structurally related compounds indicate potential hazards.[1][2] Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.[3]

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[4]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.[3]

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator should be used in a well-ventilated area or fume hood.[3][5]

Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[1]

  • Avoid generating dust when working with the solid form.[3]

  • Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[1] The recommended storage temperature is -20°C.[6][7]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[3][8]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[3]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

  • Containerization:

    • Use a container made of a material compatible with the chemical and ensure it has a secure, tight-fitting lid.[3][10]

    • Label the container clearly with "Hazardous Waste," the full chemical name "Waste this compound," and any appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").[3][9]

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[3]

    • Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into the designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.[3]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3][8]

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]

Quantitative Data Summary

ParameterRecommendationSource(s)
Storage Temperature -20°C[6][7]
Incompatible Materials Strong oxidizing agents[1]

Disposal Workflow

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Collect waste in a designated, labeled hazardous waste container B->D C Is this a spill? E Sweep up solid material, avoiding dust generation C->E Yes H Seal container securely C->H No D->C F Place spilled material and cleaning supplies into waste container E->F G Clean spill area with solvent; collect as hazardous waste F->G G->H I Contact EHS or licensed waste disposal contractor H->I J End: Proper Disposal I->J

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Protocols for Handling Methyltetrazine-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Methyltetrazine-amine. Adherence to strict safety and disposal protocols is crucial for protecting both the individual and the integrity of the research. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

This compound and its derivatives are important reagents in bioconjugation and click chemistry.[1][2][3] While some safety data sheets (SDS) classify this compound as not a hazardous substance, others, particularly for related compounds like Methyltetrazine-PEG4-amine hydrochloride, indicate potential hazards such as acute oral toxicity, skin irritation, and serious eye irritation.[4][5] Therefore, a cautious approach to handling is strongly recommended.

Personal Protective Equipment (PPE)

A comprehensive array of personal protective equipment should be worn at all times when handling this compound to minimize exposure risks.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTight-sealing to protect against splashes.[6]
Hand Protection Chemical-resistant GlovesCompatible with amines.[6]
Body Protection Laboratory CoatTo protect skin and clothing.[6]
Respiratory Protection RespiratorIn case of insufficient ventilation or aerosol formation.[5][6]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure for handling this compound is critical for safety and experimental success.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[5]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling :

    • Avoid inhalation, and contact with skin and eyes.[5]

    • When weighing or transferring the solid, prevent dust formation.[5]

    • For dissolution, add the solvent to the solid slowly and stir gently.

    • Wash hands thoroughly after handling the compound.[4]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[4]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[6]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]

    • Ingestion : Do NOT induce vomiting. Clean mouth with water and consult a physician.[4]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Keep this compound waste separate from other chemical waste streams to avoid potentially hazardous reactions.[7]

    • This includes unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves).

  • Containerization :

    • Use clearly labeled, sealed containers made of materials compatible with amines for all this compound waste.[7]

  • Disposal :

    • Dispose of the waste in accordance with all applicable local, regional, and national environmental regulations.[4][6]

    • Do not dispose of it down the drain or in the general trash.[7]

    • For significant quantities, it is advisable to contact a licensed hazardous waste disposal company.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Experiment prep_area Prepare Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weigh and Transfer don_ppe->weigh_transfer dissolve Dissolve in Solvent weigh_transfer->dissolve reaction Perform Experiment dissolve->reaction segregate_waste Segregate Waste reaction->segregate_waste decontaminate Decontaminate Work Area reaction->decontaminate containerize_waste Containerize Waste segregate_waste->containerize_waste dispose_waste Dispose via Approved Channels containerize_waste->dispose_waste remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Safe Handling Workflow for this compound.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.